1H-indole-2-carboxylic acid
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H7NO2 |
|---|---|
Molecular Weight |
162.15 g/mol |
IUPAC Name |
1H-indole-2-carboxylic acid |
InChI |
InChI=1S/C9H7NO2/c11-9(12)8-5-6-3-1-2-4-7(6)10-8/h1-5,10H,(H,11,12)/i9+1 |
InChI Key |
HCUARRIEZVDMPT-QBZHADDCSA-N |
Synonyms |
2-Carboxyindole-13C; 2-Indolylformic Acid-13C; NSC 16598-13C; |
Origin of Product |
United States |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Physicochemical Properties of 1H-Indole-2-Carboxylic Acid
Introduction
This compound (I2CA) is a heterocyclic compound that serves as a crucial building block in medicinal chemistry and materials science. Its indole core is a prevalent motif in numerous natural products and pharmacologically active molecules. Derivatives of I2CA have shown a wide range of biological activities, including acting as antagonists for the glycine-binding site of the NMDA receptor, and as potential antifungal and anti-inflammatory agents. A thorough understanding of its physicochemical properties is fundamental for its application in drug design, synthesis, and formulation. This guide provides a comprehensive overview of the core physicochemical characteristics of this compound, supported by experimental data and methodologies.
Core Physicochemical Data
The fundamental properties of this compound are summarized below. These values are compiled from various experimental and computational sources, providing a quantitative basis for its behavior in different chemical environments.
General and Physical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₉H₇NO₂ | |
| Molecular Weight | 161.16 g/mol | |
| Appearance | Off-white powder / Solid | |
| Melting Point | 202-206 °C, 203-206 °C | |
| CAS Number | 1477-50-5 |
Solubility and Partitioning Characteristics
| Property | Value | Method/Solvent | Source(s) |
| pKa | 4.44 | Experimental | |
| LogP (Octanol/Water) | 1.19 / 2.31 | Experimental | |
| 1.384 / 2.30 | Calculated/Estimated | ||
| Water Solubility | "Very soluble" | General Observation | |
| 719.9 mg/L @ 25 °C | Estimated | ||
| Log₁₀WS (mol/L) | -2.56 | Calculated | |
| Solubility in Organics | Soluble | Ethanol, DMSO, Methanol |
Crystal and Molecular Structure
The solid-state structure of this compound has been elucidated by single-crystal X-ray diffraction.
-
Crystal System: Orthorhombic
-
Space Group: Pna2₁
-
Key Structural Features: In the crystalline state, I2CA molecules form planar ribbons. These structures are stabilized by intermolecular hydrogen bonds of two types: O–H···O and N–H···O. The carboxylic acid's hydroxyl group and the indole's N-H group both act as hydrogen bond donors, while the carbonyl oxygen of the carboxylic acid acts as an acceptor for two hydrogen bonds. This intricate network of hydrogen bonds dictates the molecular packing and influences properties such as melting point and solubility.
Experimental Protocols
The determination of the physicochemical properties of this compound involves specific analytical techniques. Below are summaries of key experimental methodologies cited in the literature.
Solubility Determination by the Synthetic Method
A dynamic (synthetic) method is employed to measure the solubility of I2CA in various pure solvents across a range of temperatures. The general workflow for this technique is outlined below.
Caption: Workflow for determining the solubility of this compound.
-
Protocol Summary:
-
A known mass of this compound is mixed with a known volume of the test solvent in a sealed vessel.
-
The suspension is heated at a constant rate with continuous stirring.
-
A laser beam is passed through the suspension. The point of complete dissolution is identified by a sharp increase in laser light transmission.
-
The temperature at which the last solid particle dissolves is recorded as the equilibrium solubility temperature for that specific concentration.
-
The process is repeated with different concentrations to generate a solubility curve.
-
The experimental data are then correlated using thermodynamic models, such as the modified Apelblat equation, to describe the relationship between solubility and temperature.
-
Single-Crystal X-ray Diffraction
This technique is used to determine the precise three-dimensional arrangement of atoms within the crystal lattice of I2CA.
-
Protocol Summary:
-
Crystal Growth: High-quality single crystals of I2CA are grown, typically by slow evaporation of a saturated solution.
-
Data Collection: A suitable crystal is mounted on a diffractometer. It is then irradiated with a monochromatic X-ray beam at a controlled temperature (e.g., 100 K or 293 K). As the crystal is rotated, a detector collects the diffraction patterns produced by the X-ray scattering from the electron clouds of the atoms.
-
Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The atomic positions are then determined (structure solution) and subsequently refined to best fit the experimental data. This process yields a detailed model of the molecular structure, including bond lengths, bond angles, and intermolecular interactions like hydrogen bonds.
-
NMDA Receptor Binding and Functional Assays
The inhibitory activity of I2CA at the glycine binding site of the NMDA receptor is a key aspect of its pharmacological profile. This is assessed using a combination of radioligand binding and electrophysiological assays.
-
Protocol Summary:
-
Radioligand Binding Assay: This assay measures the ability of I2CA to displace a radiolabeled ligand (e.g., [³H]glycine) from the NMDA receptor in preparations of brain membranes. The inhibition constant (Ki) is determined, indicating the affinity of I2CA for the glycine site.
-
Electrophysiological Assay: Rat cortex mRNA is injected into Xenopus oocytes, which then express functional NMDA receptors on their cell surface. Using two-electrode voltage-clamp techniques, the electrical currents induced by NMDA and the co-agonist glycine are measured. I2CA is then introduced to the system, and its ability to competitively inhibit the glycine-potentiated NMDA current is quantified. A parallel right-ward shift in the glycine dose-response curve in the presence of I2CA confirms competitive antagonism.
-
Logical & Biological Relationships
The physicochemical properties of this compound are intrinsically linked and dictate its biological function, particularly its interaction with the NMDA receptor.
Caption: Relationship between I2CA's structure, properties, and biological activity.
Signaling Pathway: Antagonism at the NMDA Receptor
The N-methyl-D-aspartate (NMDA) receptor is a crucial ionotropic glutamate receptor involved in synaptic plasticity and memory function. Its activation requires the binding of both glutamate and a co-agonist, typically glycine. This compound acts as a competitive antagonist at the glycine binding site, thereby preventing receptor activation and subsequent ion channel opening.
Caption: Competitive antagonism of I2CA at the NMDA receptor's glycine site.
This antagonistic action prevents the potentiation of NMDA-gated currents by glycine, effectively inhibiting the receptor's function even when glutamate is present. This mechanism is the basis for the neuroprotective effects observed for I2CA and its derivatives in models of excitotoxicity.
Conclusion
This compound possesses a well-defined set of physicochemical properties that make it a versatile scaffold in chemical and biological research. Its moderate lipophilicity, acidic nature, and potent hydrogen bonding capabilities are key determinants of its solubility, crystal structure, and significant pharmacological activity as an NMDA receptor antagonist. The data and protocols summarized in this guide provide a foundational resource for researchers aiming to utilize this important molecule in the development of new therapeutics and functional materials.
An In-depth Technical Guide to the Melting Point of 1H-Indole-2-Carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the melting point of 1H-indole-2-carboxylic acid, a crucial physical property for its identification, purity assessment, and application in research and development. This document includes quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.
Physicochemical Properties of this compound
This compound presents as an off-white powder. Its melting point is a key indicator of its purity, with pure samples exhibiting a sharp melting range. Impurities typically lead to a depression and broadening of the melting point range.
Table 1: Reported Melting Point of this compound
| Property | Value (°C) | Value (K) | Source(s) |
| Melting Point | 202 - 206 | 475.15 - 479.15 | [1][2] |
| Melting Point | 203 - 206 | 476.15 - 479.15 | [1] |
| Melting Point (Tfus) | 209.95 | 483.10 | [3] |
Experimental Protocols for Melting Point Determination
The melting point of this compound can be accurately determined using standard laboratory methods. The most common technique involves heating a small, powdered sample in a capillary tube.
2.1. Capillary Method using a Melting Point Apparatus
This method is a precise and widely used technique for determining the melting point of a solid organic compound.
Materials:
-
This compound sample
-
Melting point apparatus (e.g., Mel-Temp or similar digital device)
-
Capillary tubes (sealed at one end)
-
Mortar and pestle (optional, for finely powdering the sample)
-
Spatula
Procedure:
-
Sample Preparation: Ensure the this compound sample is completely dry and finely powdered. If necessary, gently grind the crystals using a mortar and pestle.
-
Loading the Capillary Tube: Invert a capillary tube and press the open end into the powdered sample. A small amount of the solid will be forced into the tube. Tap the sealed end of the tube on a hard surface to pack the sample down. Repeat until the packed sample is 2-3 mm high.
-
Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus.
-
Rapid Determination (Optional): If the approximate melting point is unknown, perform a rapid heating (10-20 °C/min) to get a rough estimate.
-
Accurate Determination: For a precise measurement, set the heating ramp to a slow rate (1-2 °C/min) starting from a temperature approximately 15-20 °C below the expected melting point.
-
Observation: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
-
Final Reading: Continue heating at the slow rate and record the temperature at which the last solid crystal melts (the end of the melting range).
-
Reporting: The melting point is reported as a range from the temperature of initial melting to the temperature of complete melting. For a pure compound, this range should be narrow (typically 0.5-2 °C).
2.2. Thiele Tube Method
This is a classic and effective method that uses a heated oil bath to ensure uniform temperature distribution.
Materials:
-
This compound sample
-
Capillary tube (sealed at one end)
-
Thermometer
-
Thiele tube
-
High-boiling point mineral oil
-
Bunsen burner or micro-burner
-
Rubber band or a small piece of rubber tubing to attach the capillary tube to the thermometer
Procedure:
-
Sample Preparation and Loading: Prepare and load the capillary tube as described in section 2.1.
-
Assembly: Attach the capillary tube to the lower end of the thermometer using a rubber band. The sample in the capillary tube should be level with the thermometer bulb.
-
Apparatus Setup: Clamp the Thiele tube to a retort stand and fill it with mineral oil until the oil level is above the side arm. Insert the thermometer and attached capillary tube into the Thiele tube, ensuring the thermometer bulb and sample are immersed in the oil but not touching the glass walls.
-
Heating: Gently heat the side arm of the Thiele tube with a small flame. The convection currents in the oil will ensure a uniform temperature distribution.
-
Observation and Recording: As the temperature rises, carefully observe the sample. Record the temperatures at which melting begins and is complete. The heating rate should be slow (around 2 °C/min) near the melting point to ensure accuracy.
Biological Significance and Signaling Pathways
This compound and its derivatives are of significant interest in drug development due to their diverse biological activities. Notably, they have been identified as inhibitors of HIV-1 integrase and as antagonists at the glycine site of the NMDA receptor.
3.1. Inhibition of HIV-1 Integrase
Derivatives of this compound have been shown to act as HIV-1 integrase strand transfer inhibitors (INSTIs). The core structure, including the indole ring and the C2-carboxyl group, can chelate with the two magnesium ions (Mg²⁺) present in the active site of the integrase enzyme. This interaction blocks the strand transfer step, which is essential for the integration of the viral DNA into the host genome, thereby inhibiting viral replication.[1]
3.2. NMDA Receptor Antagonism
This compound also functions as a competitive antagonist at the glycine co-agonist site of the N-methyl-D-aspartate (NMDA) receptor. By binding to this site, it prevents the binding of glycine, which is necessary for the full activation of the NMDA receptor by the neurotransmitter glutamate. This modulation of NMDA receptor activity makes it a scaffold of interest for investigating treatments for neurological conditions.
Experimental and Logical Workflows
The determination of a melting point is a fundamental step in the characterization and identification of a synthesized or unknown solid organic compound.
4.1. Workflow for Melting Point Determination
The following diagram illustrates the systematic process for determining the melting point of a solid sample like this compound.
References
- 1. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors [mdpi.com]
- 2. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. indole-2-carboxylic acid, 1477-50-5 [thegoodscentscompany.com]
In-Depth Technical Guide on the Acid Dissociation Constant (pKa) of 1H-Indole-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the acid dissociation constant (pKa) of 1H-indole-2-carboxylic acid, a crucial parameter for understanding its physicochemical properties and behavior in biological systems. This document details experimentally determined and predicted pKa values, outlines methodologies for its determination, and presents a visual representation of its dissociation.
Quantitative Data on the pKa of this compound
The acid dissociation constant (pKa) is a measure of the acidity of a compound. For this compound, the dissociation of the carboxylic acid proton is the primary acidic equilibrium in aqueous solutions.
| Parameter | Value | Method | Reference |
| Experimental pKa | -0.55 | UV Spectroscopy (Hammett's Acidity Function Method) | |
| Predicted pKa | 4.44 ± 0.30 | Computational Prediction | |
| Predicted pKa | 3.54 ± 0.30 | Computational Prediction (for a related compound, 3-(Carboxymethyl)-1H-indole-2-carboxylic acid) | [1] |
Note: The experimentally determined pKa value of -0.55 was obtained in perchloric acid media and reflects the protonation of the indole ring, indicating it is a very weak base. The predicted values, on the other hand, refer to the dissociation of the carboxylic acid proton and are more relevant for physiological pH.
Dissociation Equilibrium of this compound
The dissociation of the carboxylic acid group of this compound in an aqueous solution can be represented by the following equilibrium:
Caption: Dissociation equilibrium of this compound.
Experimental Protocols for pKa Determination
Several robust methods are available for the experimental determination of the pKa of carboxylic acids like this compound. The most common and reliable techniques are potentiometric titration and UV-Vis spectrophotometry.
Potentiometric Titration
Potentiometric titration is a highly accurate method for determining pKa values.[2][3] It involves the gradual addition of a titrant (a strong base, e.g., NaOH) of known concentration to a solution of the analyte (this compound) of known concentration. The pH of the solution is monitored throughout the titration using a calibrated pH electrode.
Experimental Workflow:
Caption: Workflow for pKa determination by potentiometric titration.
Detailed Methodology:
-
Solution Preparation:
-
Prepare a solution of this compound of a known concentration (e.g., 1 mM) in deionized water. A co-solvent like DMSO may be used if solubility is low, with the final concentration of the co-solvent kept minimal (e.g., <2% v/v).
-
Prepare a standardized solution of a strong base, such as 0.1 M NaOH, ensuring it is free from carbonate.
-
To maintain a constant ionic strength throughout the titration, a background electrolyte such as 0.15 M KCl can be added to the analyte solution.
-
-
Instrumentation and Calibration:
-
Calibrate a pH meter using at least three standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).
-
-
Titration Procedure:
-
Place a known volume of the analyte solution in a thermostated vessel and immerse the calibrated pH electrode and a stirrer.
-
Begin the titration by adding small, precise volumes of the standardized NaOH solution.
-
After each addition, allow the pH reading to stabilize before recording the value.
-
Continue the titration past the equivalence point.
-
-
Data Analysis:
-
Plot the recorded pH values against the volume of NaOH added to generate a titration curve.
-
The equivalence point is the point of steepest slope on the curve, which can be precisely determined from the first or second derivative of the titration curve.
-
The pKa is equal to the pH at the half-equivalence point.
-
UV-Vis Spectrophotometry
UV-Vis spectrophotometry is another widely used method for pKa determination, particularly for compounds with a chromophore, which this compound possesses. This method relies on the principle that the protonated and deprotonated forms of the molecule have different UV-Vis absorption spectra.
Experimental Workflow:
Caption: Workflow for pKa determination by UV-Vis spectrophotometry.
Detailed Methodology:
-
Solution Preparation:
-
Prepare a series of buffer solutions covering a wide pH range (e.g., from pH 2 to 12).
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).
-
-
Sample Preparation:
-
Prepare a set of samples by diluting the stock solution to the same final concentration in each of the buffer solutions.
-
-
Spectroscopic Measurement:
-
Record the UV-Vis absorption spectrum for each sample over a relevant wavelength range (e.g., 200-400 nm).
-
Identify the wavelengths where the absorbance difference between the fully protonated and fully deprotonated species is maximal.
-
-
Data Analysis:
-
Plot the absorbance at the chosen analytical wavelength(s) against the pH of the buffer solutions. This will generate a sigmoidal curve.
-
The pKa corresponds to the pH at the inflection point of this curve.
-
Alternatively, the pKa can be calculated using the Henderson-Hasselbalch equation adapted for spectrophotometric data: pKa = pH + log[(A - AB) / (AA - A)] where A is the absorbance at a given pH, AA is the absorbance of the fully protonated form, and AB is the absorbance of the fully deprotonated form.
-
Other Relevant Experimental Methods
While potentiometric titration and UV-Vis spectrophotometry are the most common methods, other techniques can also be employed for pKa determination:
-
Capillary Electrophoresis (CE): This technique separates molecules based on their electrophoretic mobility, which is dependent on their charge-to-size ratio. By measuring the mobility of this compound at different pH values, its pKa can be determined. CE is particularly useful for impure samples and requires only a small amount of material.
-
Raman Spectroscopy: This method can distinguish between the protonated (-COOH) and deprotonated (-COO⁻) forms of the carboxylic acid group based on their different vibrational frequencies. By monitoring the changes in the Raman spectrum as a function of pH, the pKa can be determined.
References
- 1. 3-(Carboxymethyl)-1H-indole-2-carboxylic acid CAS#: 31529-27-8 [m.chemicalbook.com]
- 2. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide - PMC [pmc.ncbi.nlm.nih.gov]
1H-indole-2-carboxylic acid solubility in DMSO
An In-Depth Technical Guide to the Solubility of 1H-Indole-2-Carboxylic Acid in Dimethyl Sulfoxide (DMSO)
Introduction
This compound (ICA) is an aromatic heterocyclic compound featuring a fused bicyclic structure of a benzene and a pyrrole ring, with a carboxylic acid group at the second position.[1] This indole core is a prevalent structural motif in numerous biologically active molecules, making ICA a valuable building block in organic synthesis and a subject of interest in drug discovery.[1] Its applications are explored in various therapeutic areas, including as an antiviral agent against HIV-1 integrase and in the study of neurological diseases due to its role as a competitive antagonist at the glycine site of the NMDA receptor.[2]
The solubility of a compound is a critical physicochemical property that significantly influences its handling, formulation, and application in research and development. For compounds like ICA with limited aqueous solubility, organic solvents such as dimethyl sulfoxide (DMSO) are indispensable for preparing stock solutions for biological screening and in vitro assays.[1] This guide provides a comprehensive overview of the solubility of this compound in DMSO, detailing quantitative data, experimental protocols for solubility determination, and the molecular interactions governing its dissolution.
Quantitative Solubility Data
Dimethyl sulfoxide is recognized as a highly effective solvent for this compound.[1] The reported solubility values exhibit some variation, which can be attributed to differences in experimental methods (e.g., equilibrium vs. kinetic solubility), the purity of the compound, and the specific conditions of the DMSO used (e.g., anhydrous vs. hygroscopic).
| Parameter | Value | Conditions | Source |
| Equilibrium Solubility | 32.0 - 32.23 mg/mL | 25°C | |
| Maximum Stock Concentration | 100 mg/mL | Ultrasonic assistance may be required. | |
| Formulation Solubility | ≥ 2.5 mg/mL | In a solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline. |
Note: Hygroscopic DMSO can significantly impact the solubility of the product; using newly opened DMSO is recommended for achieving maximum solubility.
Molecular Interactions and Factors Influencing Solubility
The high solubility of this compound in DMSO is a result of favorable intermolecular interactions between the solute and the solvent. DMSO is a highly polar aprotic solvent with a strong ability to act as a hydrogen bond acceptor.
Key interactions include:
-
Hydrogen Bonding: The oxygen atom of the sulfoxide group in DMSO acts as a potent hydrogen bond acceptor for the acidic proton of the carboxylic acid group and the proton on the indole nitrogen.
-
Dipolar Interactions: The polar nature of both the indole ring system and the carboxylic acid group allows for strong dipolar interactions with the highly polar DMSO molecules.
-
Sulfur-π Interactions: The sulfur atom in DMSO can engage in favorable interactions with the π-electron system of the indole ring.
These combined interactions effectively overcome the crystal lattice energy of solid ICA, allowing it to dissolve readily.
Figure 1. Key intermolecular interactions between this compound and DMSO.
Experimental Protocols for Solubility Determination
Accurate determination of solubility is crucial for reproducible experimental results. Several standard methods are employed, each with specific applications.
Equilibrium Solubility Determination (Shake-Flask Method)
This method measures the thermodynamic equilibrium solubility, representing the maximum amount of a compound that can dissolve in a solvent under specific conditions.
Methodology:
-
Preparation: Add an excess amount of solid this compound to a microcentrifuge tube or vial.
-
Solvent Addition: Add a precise volume of anhydrous DMSO (e.g., 1 mL).
-
Equilibration: Seal the container and place it on a shaker or rotator at a constant temperature (e.g., 25°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.
-
Separation: Centrifuge the resulting suspension at high speed to pellet the excess, undissolved solid.
-
Filtration: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particulates.
-
Analysis: Dilute the clear, filtered solution with an appropriate solvent to bring the concentration into the linear range of an analytical instrument (e.g., HPLC-UV or LC-MS).
-
Quantification: Analyze the diluted sample and calculate the concentration by comparing its response (e.g., peak area) to a calibration curve generated from a known analytical standard. The original solubility is then calculated by applying the dilution factor.
Figure 2. Workflow for equilibrium solubility determination using the shake-flask method.
Kinetic Solubility Determination (Turbidimetric Method)
This high-throughput method is often used in early drug discovery to assess the solubility of a compound upon precipitation from a DMSO stock solution into an aqueous buffer.
Methodology:
-
Stock Solution: Prepare a high-concentration stock solution of the test compound in pure DMSO (e.g., 10 or 20 mM).
-
Dispensing: Dispense the DMSO stock solution into a microplate containing an aqueous buffer (e.g., phosphate-buffered saline, PBS).
-
Precipitation Monitoring: Monitor the solution for the appearance of a precipitate, which causes turbidity or opalescence.
-
Measurement: Measure the turbidity using a microplate reader (nephelometer) at a specific wavelength (e.g., 620 nm).
-
Data Analysis: The concentration at which a significant increase in absorbance/turbidity is observed compared to a blank (buffer with DMSO) is defined as the kinetic solubility.
NMR-Based Solubility Assessment
Nuclear Magnetic Resonance (NMR) spectroscopy offers a precise method for determining the concentration of a compound in solution, making it suitable for solubility measurement.
Methodology:
-
Sample Preparation: Prepare a series of solutions with a targeted concentration (e.g., 1 mM) in deuterated DMSO (DMSO-d6). The samples are typically shaken vigorously and left to equilibrate.
-
NMR Acquisition: Acquire a 1H NMR spectrum for each sample.
-
Quantification: Determine the exact concentration by integrating the NMR peaks and comparing them to a reference spectrum of a known internal standard (e.g., isoleucine) using methods like PULCON (Pulse Length based Concentration determination). The highest concentration that forms a clear solution is reported as the solubility.
Application in Drug Discovery and Research
The ability to dissolve this compound in DMSO at high concentrations is fundamental to its use in biological research.
-
High-Throughput Screening (HTS): For screening large compound libraries, compounds are typically stored as 10-20 mM stock solutions in DMSO. The high solubility of ICA in DMSO facilitates its inclusion in such screening campaigns.
-
In Vitro Assays: In studies investigating ICA's activity as an HIV-1 integrase inhibitor or an NMDA receptor antagonist, DMSO stock solutions are diluted into aqueous assay buffers to achieve the desired final concentrations for testing. The initial dissolution in DMSO is a critical first step to ensure the compound is available in a monomeric state for interaction with its biological target.
References
Solubility Profile of 1H-Indole-2-Carboxylic Acid in Methanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility of 1H-indole-2-carboxylic acid in methanol, a critical parameter for the development of pharmaceuticals and other chemical processes. Understanding the solubility behavior of this indole derivative is essential for designing efficient crystallization, purification, and formulation protocols. This document presents quantitative solubility data, details the experimental methodology for its determination, and provides a logical workflow for solubility assessment.
Quantitative Solubility Data
The solubility of this compound in methanol has been experimentally determined across a range of temperatures. The data, presented in Table 1, indicates a positive correlation between temperature and solubility; as the temperature of the methanol increases, so does the amount of this compound that can be dissolved. This information is crucial for optimizing processes such as recrystallization, where temperature manipulation is used to control the precipitation of the solute.
| Temperature (K) | Mole Fraction (x) |
| 278.15 | 0.0103 |
| 283.15 | 0.0124 |
| 288.15 | 0.0148 |
| 293.15 | 0.0176 |
| 298.15 | 0.0209 |
| 303.15 | 0.0248 |
| 308.15 | 0.0294 |
| 313.15 | 0.0348 |
| 318.15 | 0.0412 |
| 323.15 | 0.0487 |
| 328.15 | 0.0575 |
| 333.15 | 0.0678 |
| 338.15 | 0.0799 |
| 343.15 | 0.0941 |
| 348.15 | 0.1107 |
| 353.15 | 0.1301 |
| 358.15 | 0.1526 |
| 360.15 | 0.1625 |
Table 1. Experimental mole fraction solubility of this compound in methanol at various temperatures under atmospheric pressure. Data sourced from the Journal of Chemical & Engineering Data[1].
Experimental Protocol for Solubility Determination
The quantitative data presented in this guide was obtained using the synthetic method, a common technique for determining the solubility of solid compounds in liquids. The following is a detailed description of the methodology.
Objective: To determine the saturation temperature of a solid-liquid mixture of known composition.
Apparatus:
-
Jacketed glass vessel
-
Magnetic stirrer
-
Precision temperature controller with a circulating water/oil bath
-
Calibrated thermometer or temperature probe (e.g., Pt100)
-
Laser monitoring system
-
Analytical balance
Procedure:
-
Preparation of the Mixture: A known mass of this compound and a known mass of methanol are accurately weighed and placed into the jacketed glass vessel.
-
Heating and Dissolution: The mixture is continuously stirred while the temperature of the circulating bath is gradually increased. This process continues until all the solid solute has completely dissolved, resulting in a clear solution.
-
Cooling and Saturation Point Detection: The temperature of the system is then slowly decreased at a controlled rate.
-
Laser Monitoring: A laser beam is passed through the solution, and the intensity of the transmitted light is monitored by a detector. The point at which the solid begins to precipitate marks the saturation temperature. This is observed as a sudden decrease in the intensity of the transmitted light due to the scattering of light by the newly formed solid particles.
-
Data Recording: The temperature at which precipitation is first observed is recorded as the equilibrium solubility temperature for that specific composition.
-
Repetition: The process is repeated for different compositions of solute and solvent to generate a comprehensive solubility curve.
This synthetic method, coupled with laser monitoring, provides a precise and reliable means of determining the solubility of compounds like this compound in various solvents.[1][2]
Logical Workflow for Solubility Assessment
The following diagram illustrates a generalized workflow for assessing the solubility of a compound, a fundamental process in chemical and pharmaceutical research.
References
An In-depth Technical Guide to the NMR Spectral Data of 1H-Indole-2-Carboxylic Acid
This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) spectral data for 1H-indole-2-carboxylic acid, a molecule of significant interest to researchers, scientists, and professionals in drug development. This document presents quantitative NMR data in structured tables, details experimental protocols, and visualizes key structural and analytical information.
Molecular Structure and Atom Numbering
The structural formula of this compound is presented below, with atoms numbered for clear correlation with the NMR spectral data. This numbering convention is used throughout this guide.
Caption: Molecular structure of this compound with atom numbering.
Quantitative NMR Spectral Data
The following tables summarize the ¹H and ¹³C NMR spectral data for this compound recorded in deuterated dimethyl sulfoxide (DMSO-d₆).
Table 1: ¹H NMR Spectral Data (DMSO-d₆, 600 MHz)[1]
| Proton | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| H1 (NH) | 11.74 | s | - |
| H3 | 7.11 | s | - |
| H4 | 7.65 | d | 7.8 |
| H5 | 7.06 | dd | 7.8, 7.2 |
| H6 | 7.24 | dd | 8.4, 7.2 |
| H7 | 7.46 | d | 8.4 |
| COOH | ~13.0 | br s | - |
s = singlet, d = doublet, dd = doublet of doublets, br s = broad singlet
Table 2: ¹³C NMR Spectral Data (DMSO-d₆, 150 MHz)[1]
| Carbon Atom | Chemical Shift (δ) ppm |
| C2 | 128.9 |
| C3 | 107.79 |
| C3a | 127.3 |
| C4 | 122.4 |
| C5 | 120.4 |
| C6 | 124.7 |
| C7 | 112.96 |
| C7a | 137.7 |
| COOH | 163.3 |
Experimental Protocols
The following is a generalized experimental protocol for acquiring high-quality 1D and 2D NMR spectra of this compound.
Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C and 2D NMR experiments.
-
Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is the recommended solvent due to the excellent solubility of the compound and the downfield shift of the residual solvent peak, which minimizes signal overlap.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of DMSO-d₆ in a clean, dry NMR tube.
-
Homogenization: Gently vortex or sonicate the sample to ensure complete dissolution.
NMR Spectrometer and Parameters
All spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe capable of performing 2D experiments.
¹H NMR Acquisition Parameters (Typical):
-
Pulse Sequence: Standard single-pulse sequence (e.g., zg30).
-
Spectral Width: 0-15 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16.
¹³C NMR Acquisition Parameters (Typical):
-
Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Spectral Width: 0-200 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, depending on the sample concentration.
2D NMR (COSY, HSQC, HMBC) Acquisition Parameters (Typical):
-
Standard pulse sequences for COSY, HSQC, and HMBC experiments should be used.
-
Spectral widths in both dimensions should be set to encompass all relevant proton and carbon signals.
-
The number of increments in the indirect dimension and the number of scans per increment will depend on the desired resolution and the sample concentration.
Analysis of 2D NMR Spectra (Predicted)
¹H-¹H COSY (Correlation Spectroscopy)
The COSY spectrum reveals proton-proton couplings within the molecule. The expected key correlations are:
-
H4 with H5 .
-
H5 with H4 and H6 .
-
H6 with H5 and H7 .
-
H7 with H6 .
The following diagram illustrates the expected COSY correlations.
Caption: Predicted ¹H-¹H COSY correlations for the aromatic protons.
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)
The HSQC spectrum correlates protons with their directly attached carbons. The expected correlations are:
-
H3 with C3 .
-
H4 with C4 .
-
H5 with C5 .
-
H6 with C6 .
-
H7 with C7 .
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)
The HMBC spectrum shows correlations between protons and carbons over two or three bonds, which is crucial for assigning quaternary carbons and confirming the overall structure. Key expected long-range correlations include:
-
H1 (NH) to C2, C3, C7a .
-
H3 to C2, C3a, C7a, COOH .
-
H4 to C3a, C5, C6, C7a .
-
H7 to C3a, C5, C6, C7a .
Logical Workflow for NMR Data Analysis
The following diagram outlines a logical workflow for the complete NMR spectral analysis of this compound.
Caption: Logical workflow for NMR spectral analysis.
This guide provides a foundational understanding of the NMR spectral characteristics of this compound. For definitive structural elucidation and analysis, it is always recommended to acquire a full suite of 1D and 2D NMR experiments on the specific sample of interest.
1H-indole-2-carboxylic acid 1H NMR spectrum
An In-Depth Technical Guide to the 1H NMR Spectrum of 1H-Indole-2-Carboxylic Acid
This guide provides a detailed analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of this compound, tailored for researchers, scientists, and professionals in the field of drug development. It encompasses a comprehensive data summary, a detailed experimental protocol for spectral acquisition, and a logical workflow diagram for the NMR process.
1H NMR Spectral Data
The 1H NMR spectrum of this compound exhibits distinct signals corresponding to each unique proton in its molecular structure. The analysis was conducted in deuterated dimethyl sulfoxide (DMSO-d6), and the chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.
Table 1: 1H NMR Spectral Data for this compound in DMSO-d6
| Proton Assignment | Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] |
| COOH | ~13.0 | Broad Singlet | - |
| H1 (N-H) | ~11.8 | Broad Singlet | - |
| H4 | 7.67 | Doublet (d) | 7.6 |
| H7 | 7.48 | Doublet (d) | 8.1 |
| H5 | 7.26 | Triplet (t) | 8.1 |
| H3 | 7.14 | Singlet (s) | - |
| H6 | 7.08 | Triplet (t) | 7.6 |
Note: Data is compiled from publicly available spectral databases.[1] The specific chemical shifts and coupling constants can vary slightly depending on the experimental conditions such as solvent, concentration, and instrument frequency.
The downfield shifts for the carboxylic acid and N-H protons are characteristic and are due to their acidic nature and participation in hydrogen bonding with the DMSO solvent. The protons on the benzene ring (H4, H5, H6, H7) appear in the aromatic region (7.0-7.7 ppm), with multiplicities consistent with ortho- and meta-couplings. The H3 proton on the pyrrole ring appears as a singlet, as it has no adjacent proton neighbors.
Experimental Protocol for 1H NMR Spectroscopy
This section outlines a standard methodology for acquiring a high-resolution 1H NMR spectrum of this compound.
Objective: To obtain a high-resolution 1H NMR spectrum for structural elucidation.
Materials and Equipment:
-
This compound sample
-
Deuterated solvent (e.g., DMSO-d6, 99.8% D)
-
High-field NMR spectrometer (e.g., 400 MHz or higher)
-
5 mm NMR tubes
-
Volumetric flasks and pipettes
-
Vortex mixer
-
Filtration apparatus (e.g., pipette with glass wool)
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of DMSO-d6 in a clean, dry vial.[1]
-
Ensure complete dissolution by gentle agitation or using a vortex mixer. The solubility may be enhanced by slight warming if necessary.
-
-
Sample Filtration:
-
To remove any particulate matter that could degrade spectral quality, filter the solution. A common method is to pass the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean 5 mm NMR tube.[2]
-
-
NMR Tube Loading:
-
Transfer the filtered solution into the NMR tube to a height of approximately 4-5 cm.
-
Cap the NMR tube securely and label it clearly.
-
-
Spectrometer Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the field on the deuterium signal of the DMSO-d6 solvent.
-
Shim the magnetic field to achieve a high level of homogeneity, which is critical for obtaining sharp, well-resolved peaks.
-
Set the appropriate acquisition parameters, including:
-
Pulse angle (e.g., 30-90 degrees)
-
Acquisition time (typically 2-4 seconds)
-
Relaxation delay (e.g., 1-5 seconds)
-
Number of scans (NS), typically 8, 16, or 32 for sufficient signal-to-noise ratio.
-
-
Acquire the Free Induction Decay (FID) data.
-
-
Data Processing:
-
Apply a Fourier transform to the FID to convert the time-domain data into the frequency-domain spectrum.
-
Phase-correct the spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift scale by setting the residual solvent peak of DMSO-d6 to its known value (δ ~2.50 ppm).
-
Integrate the signals to determine the relative ratios of the protons.
-
Analyze the peak multiplicities and coupling constants to confirm proton assignments.
-
Visualization of Experimental Workflow
The logical flow of the NMR experiment, from initial sample handling to final data analysis, is depicted in the following diagram.
Caption: Workflow for a typical 1H NMR experiment.
References
A Technical Guide to the ¹³C NMR Analysis of 1H-Indole-2-Carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of 1H-indole-2-carboxylic acid. This document outlines the experimental methodology for acquiring ¹³C NMR data, presents a comprehensive summary of the chemical shifts, and offers a brief analysis of the spectral data. The information herein is intended to serve as a valuable resource for the structural elucidation and characterization of this and related indole compounds.
Experimental Protocols
The acquisition of high-quality ¹³C NMR spectra for this compound requires careful sample preparation and specific instrument parameters. The following is a generalized protocol based on standard laboratory practices for small organic molecules.
Sample Preparation:
-
Sample Purity: The this compound sample should be of high purity to avoid interference from impurities in the ¹³C NMR spectrum.
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is a commonly used solvent for indole derivatives due to its ability to dissolve polar compounds and the downfield shift of its residual peak, which minimizes spectral overlap.[1] Deuterated chloroform (CDCl₃) can also be used.[2]
-
Concentration: A concentration of 50-100 mg of the compound in approximately 0.6-0.7 mL of the deuterated solvent is recommended to achieve a good signal-to-noise ratio in a reasonable timeframe.
-
Reference Standard: Tetramethylsilane (TMS) is typically added as an internal standard to calibrate the chemical shift scale to 0.00 ppm.[2]
-
Procedure: The accurately weighed sample is dissolved in the deuterated solvent within a 5 mm NMR tube. Gentle agitation or sonication can be used to ensure complete dissolution.
Instrumentation and Data Acquisition:
-
Spectrometer: The data should be acquired on a high-field NMR spectrometer, for instance, a 400 MHz instrument, which corresponds to a ¹³C frequency of 100 MHz or 101 MHz.[1][3]
-
Pulse Sequence: A standard proton-decoupled pulse sequence is typically employed to simplify the spectrum by removing C-H coupling.
-
Acquisition Parameters (Typical):
-
Spectral Width: Approximately 200-240 ppm to encompass all carbon signals.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: A delay of 2-5 seconds between pulses is used to allow for full relaxation of the carbon nuclei.
-
Number of Scans: Due to the low natural abundance of the ¹³C isotope, a significant number of scans (e.g., 1024 or more) is often required to obtain a spectrum with an adequate signal-to-noise ratio.
-
Data Presentation: ¹³C NMR Chemical Shifts
The following table summarizes the ¹³C NMR chemical shifts for this compound recorded in DMSO-d₆ at 100 MHz. The chemical shifts (δ) are reported in parts per million (ppm) relative to TMS.
| Carbon Atom | Chemical Shift (δ, ppm) |
| C=O | 162.5 |
| C-7a | 136.2 |
| C-2 | 130.9 |
| C-3a | 127.6 |
| C-4 | 123.5 |
| C-6 | 121.8 |
| C-5 | 120.1 |
| C-7 | 112.4 |
| C-3 | 103.2 |
Data sourced from a study on indole-2-carboxylic acid derivatives.
Mandatory Visualizations
Caption: Molecular structure of this compound with atom numbering.
Caption: Experimental workflow for 13C NMR analysis.
Spectral Analysis
The ¹³C NMR spectrum of this compound provides distinct signals for each of the nine carbon atoms.
-
Carboxylic Carbon: The carbon of the carboxylic acid group (C=O) is the most deshielded, appearing at 162.5 ppm. This significant downfield shift is characteristic of carbonyl carbons in carboxylic acids.
-
Aromatic and Heterocyclic Carbons: The seven carbons of the indole ring resonate in the aromatic region, generally between 100 and 140 ppm.
-
The quaternary carbons C-2, C-3a, and C-7a, which are bonded to other carbons or the nitrogen atom, appear at 130.9 ppm, 127.6 ppm, and 136.2 ppm, respectively. The C-2 is deshielded due to its proximity to the electron-withdrawing carboxylic acid group and the nitrogen atom.
-
The protonated carbons of the benzene ring (C-4, C-5, C-6, and C-7) are found between 112.4 ppm and 123.5 ppm.
-
The C-3 carbon appears at the most upfield position (103.2 ppm) in the indole ring, which is a characteristic feature of the indole system.
-
This detailed ¹³C NMR data, in conjunction with other spectroscopic techniques, is crucial for the unambiguous structural confirmation of this compound and its derivatives in various research and development applications.
References
An In-depth Technical Guide to the Infrared Spectroscopy of 1H-Indole-2-Carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FTIR) spectroscopy of 1H-indole-2-carboxylic acid. This document details the characteristic vibrational modes of the molecule, presents a quantitative summary of its key spectral features, outlines a standard experimental protocol for data acquisition, and illustrates the structure-spectrum correlations.
Introduction to the Infrared Spectroscopy of this compound
Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups and elucidate the structure of molecules. When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies that correspond to its vibrational modes. For this compound, the IR spectrum is a unique fingerprint arising from the vibrations of its constituent functional groups: the indole ring, the carboxylic acid moiety, the N-H bond, and the aromatic C-H bonds.
The key functional groups and their expected vibrational regions are:
-
N-H stretch: Typically observed in the region of 3500-3300 cm⁻¹.
-
O-H stretch (Carboxylic Acid): A very broad and strong absorption in the 3300-2500 cm⁻¹ region, often overlapping with C-H stretching vibrations.
-
C-H stretch (Aromatic): Appears above 3000 cm⁻¹.
-
C=O stretch (Carboxylic Acid): A strong, sharp absorption in the 1750-1680 cm⁻¹ range.
-
C=C stretch (Aromatic Ring): Multiple bands of variable intensity in the 1600-1450 cm⁻¹ region.
-
C-O stretch and O-H bend (Carboxylic Acid): Found in the fingerprint region, typically between 1440-1210 cm⁻¹.
Quantitative Infrared Spectroscopy Data
The following table summarizes the principal infrared absorption bands for this compound. The data is compiled from various spectroscopic sources and literature precedents.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group Assignment |
| ~3350 | Medium | ν(N-H) | N-H stretch (Indole) |
| 3300-2500 | Strong, Broad | ν(O-H) | O-H stretch (Carboxylic Acid) |
| >3000 | Weak-Medium | ν(C-H) | Aromatic C-H stretch |
| ~1680-1710 | Strong | ν(C=O) | Carbonyl stretch (Carboxylic Acid) |
| ~1600-1450 | Medium-Weak | ν(C=C) | Aromatic C=C ring stretch |
| ~1440-1395 | Medium | δ(O-H) | In-plane O-H bend |
| ~1320-1210 | Strong | ν(C-O) | C-O stretch |
| ~950-910 | Medium, Broad | γ(O-H) | Out-of-plane O-H bend |
Experimental Protocol for FTIR Spectroscopy
This section outlines a standard procedure for acquiring the FTIR spectrum of a solid sample of this compound using the potassium bromide (KBr) pellet method.
3.1. Materials and Equipment
-
Fourier-Transform Infrared (FTIR) Spectrometer
-
Agate mortar and pestle
-
Hydraulic press with pellet-forming die
-
Analytical balance
-
Spatula
-
Drying oven
-
This compound (analytical grade)
-
Potassium bromide (KBr), spectroscopy grade
3.2. Procedure
-
Drying: Dry the this compound sample and the KBr powder in an oven at 105-110°C for at least 2 hours to remove any adsorbed water. Moisture can lead to broad O-H absorptions in the spectrum.
-
Sample Preparation: In a dry agate mortar, weigh approximately 1-2 mg of the this compound sample and 100-200 mg of dry KBr.
-
Grinding: Thoroughly grind the mixture with the pestle for several minutes until a fine, homogeneous powder is obtained. The particle size should be small to minimize scattering of the infrared radiation.
-
Pellet Formation: Transfer a portion of the powdered mixture into the pellet-forming die. Place the die in the hydraulic press and apply pressure (typically 7-10 tons) for a few minutes. This will form a transparent or translucent KBr pellet containing the dispersed sample.
-
Data Acquisition: Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.
-
Spectrum Recording: Record the infrared spectrum over the desired range, typically 4000-400 cm⁻¹. A background spectrum of the empty spectrometer should be recorded prior to the sample measurement and automatically subtracted.
-
Data Processing: Process the acquired spectrum as needed (e.g., baseline correction, smoothing).
Visualization of Structure-Spectrum Correlations
The following diagrams illustrate the relationship between the functional groups of this compound and their characteristic IR absorption regions, as well as a typical experimental workflow.
Caption: Correlation between functional groups and IR regions.
Caption: Workflow for KBr pellet FTIR analysis.
An In-depth Technical Guide on the UV-Vis Absorption of 1H-Indole-2-Carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the ultraviolet-visible (UV-Vis) absorption properties of 1H-indole-2-carboxylic acid (ICA). This document includes key spectral data, detailed experimental protocols for obtaining UV-Vis spectra, and a visual representation of the experimental workflow.
Introduction
This compound is a heterocyclic compound that serves as a fundamental structural motif in numerous biologically active molecules and natural products. Its indole core is a significant chromophore, absorbing light in the ultraviolet region of the electromagnetic spectrum. The position and intensity of these absorption bands are sensitive to the molecular environment, including the solvent and pH. Understanding the UV-Vis absorption characteristics of ICA is crucial for its quantification, purity assessment, and for studying its interactions in various chemical and biological systems.
UV-Vis Absorption Spectral Data
The UV-Vis absorption spectrum of this compound is characterized by multiple absorption bands arising from π → π* electronic transitions within the indole ring. The precise wavelengths of maximum absorbance (λmax) and the corresponding molar absorptivity (ε) are influenced by the solvent environment.
Table 1: UV-Vis Absorption Data for this compound in Various Solvents
| Solvent/Condition | λmax (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Reference |
| Water | Not explicitly stated, but four bands are present. | Not available | [1] |
| Aqueous H₂SO₄ | Multiple bands observed, specific values not tabulated. | Not available | [1] |
| 0.02 M Sodium Phosphate Buffer (pH 7.0) | ~280, ~290 (shoulder) | Not available | |
| 0.1 M Sodium Phosphate Buffer (pH 2.5) | ~285, ~295 (shoulder) | Not available |
Note: Molar absorptivity values for this compound are not widely reported in the literature in tabular form. The λmax values in aqueous buffers are estimated from graphical data.
Experimental Protocol for UV-Vis Spectroscopy
This section outlines a detailed methodology for obtaining the UV-Vis absorption spectrum of this compound.
Materials and Equipment
-
This compound (analytical grade)
-
Spectroscopic grade solvents (e.g., ethanol, methanol, water, acetonitrile)
-
Volumetric flasks (Class A)
-
Analytical balance
-
Quartz cuvettes (1 cm path length)
-
Double-beam UV-Vis spectrophotometer
Preparation of Stock Solution
-
Accurately weigh a precise amount of this compound (e.g., 10 mg).
-
Quantitatively transfer the weighed solid to a volumetric flask (e.g., 100 mL).
-
Dissolve the solid in a small amount of the chosen solvent.
-
Once fully dissolved, dilute the solution to the mark with the same solvent.
-
Calculate the molar concentration of the stock solution.
Preparation of Working Solutions
-
Perform serial dilutions of the stock solution to prepare a series of working solutions of known concentrations.
-
The concentration range should be chosen to yield absorbance values within the linear range of the spectrophotometer (typically 0.1 to 1.0).
Spectrophotometric Measurement
-
Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.
-
Set the desired wavelength range for the scan (e.g., 200-400 nm).
-
Fill a quartz cuvette with the solvent to be used as a blank.
-
Place the blank cuvette in the reference and sample holders and record a baseline spectrum.
-
Rinse the sample cuvette with the working solution of the lowest concentration three times before filling it.
-
Place the sample cuvette in the sample holder and record the UV-Vis spectrum.
-
Repeat the measurement for all working solutions, from the lowest to the highest concentration.
-
Save and export the spectral data for analysis.
Data Analysis
-
From the obtained spectra, identify the wavelengths of maximum absorbance (λmax).
-
Using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar absorptivity, b is the path length (1 cm), and c is the molar concentration, calculate the molar absorptivity at each λmax. This can be determined from the slope of a plot of absorbance versus concentration.
Mandatory Visualizations
Experimental Workflow for UV-Vis Analysis
The following diagram illustrates the key steps in the experimental workflow for obtaining the UV-Vis absorption spectrum of this compound.
Caption: Experimental workflow for UV-Vis absorption analysis of this compound.
Logical Relationship of Key Parameters
The following diagram illustrates the relationship between key parameters in UV-Vis spectrophotometry as described by the Beer-Lambert Law.
Caption: Relationship of parameters in the Beer-Lambert Law.
References
Quantum Chemical Blueprint of 1H-Indole-2-Carboxylic Acid: A Technical Guide for Researchers and Drug Development Professionals
Introduction: 1H-Indole-2-carboxylic acid is a versatile scaffold in medicinal chemistry, forming the basis for a wide array of therapeutic agents. Its biological activity is intrinsically linked to its three-dimensional structure, electronic properties, and vibrational dynamics. Understanding these characteristics at a quantum mechanical level is paramount for rational drug design and the development of novel therapeutics. This technical guide provides an in-depth analysis of this compound, leveraging quantum chemical calculations and experimental data to offer a comprehensive molecular portrait for researchers, scientists, and drug development professionals.
Computational Methodology
Quantum chemical calculations, primarily employing Density Functional Theory (DFT), have proven to be invaluable in elucidating the molecular properties of this compound. These theoretical investigations provide a detailed picture of the molecule's geometry, vibrational modes, and electronic structure, which complements and aids in the interpretation of experimental findings.
Experimental Protocols
X-ray Diffraction: Single-crystal X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For this compound, this method has been instrumental in establishing its crystal and molecular structures, revealing the formation of planar ribbons held together by intermolecular O–H···O and N–H···O hydrogen bonds.[1][2]
Infrared Spectroscopy: Infrared (IR) spectroscopy probes the vibrational modes of a molecule. The experimental IR spectrum of solid this compound provides crucial information about the functional groups present and the nature of intermolecular interactions, such as hydrogen bonding.[1][2] For instance, the N-H stretching vibration is observed around 3350 cm⁻¹, indicative of its involvement in an intermolecular N-H···O hydrogen bond.[1]
Computational Details: A common theoretical approach involves geometry optimization and vibrational frequency calculations using DFT. The B3LYP functional, often paired with basis sets like 6-311++G(d,p), has been shown to provide results in good agreement with experimental data for bond lengths and angles of the most stable conformer of the this compound monomer. More advanced functionals, such as ωB97X-D, have also been employed, particularly in studies of substituted indole-2-carboxylic acid derivatives, to accurately model intermolecular interactions.
A typical computational workflow for these calculations is depicted below:
Molecular Geometry
The planarity of the indole ring system is a defining feature of this compound. The conjugated six-membered and five-membered rings are nearly coplanar. The carboxylic acid group is only slightly twisted out of the plane of the indole ring. The tables below present a comparison of selected experimental and calculated geometric parameters for the monomer of this compound.
Table 1: Selected Bond Lengths (Å) of this compound
| Bond | Experimental (X-ray) | Calculated (B3LYP/6-311++G(d,p)) |
| N1-C2 | 1.375 | 1.381 |
| C2-C3 | 1.432 | 1.435 |
| C3-C3A | 1.378 | 1.385 |
| C3A-C4 | 1.402 | 1.405 |
| C4-C5 | 1.383 | 1.391 |
| C5-C6 | 1.401 | 1.407 |
| C6-C7 | 1.381 | 1.389 |
| C7-C7A | 1.403 | 1.408 |
| C7A-N1 | 1.384 | 1.390 |
| C2-C8 | 1.463 | 1.470 |
| C8-O1 | 1.221 | 1.215 |
| C8-O2 | 1.314 | 1.354 |
| O2-H1 | 0.820 | 0.971 |
| N1-H2 | 0.860 | 1.011 |
Experimental data sourced from Morzyk-Ociepa et al. (2004). Calculated data is for the most stable conformer.
Table 2: Selected Bond Angles (°) of this compound
| Angle | Experimental (X-ray) | Calculated (B3LYP/6-311++G(d,p)) |
| C7A-N1-C2 | 108.7 | 108.9 |
| N1-C2-C3 | 110.1 | 110.0 |
| C2-C3-C3A | 107.0 | 107.1 |
| C3-C3A-C7A | 107.6 | 107.5 |
| C3A-C7A-N1 | 106.6 | 106.5 |
| N1-C2-C8 | 125.1 | 124.9 |
| C3-C2-C8 | 124.8 | 125.1 |
| C2-C8-O1 | 123.0 | 123.5 |
| C2-C8-O2 | 113.6 | 113.2 |
| O1-C8-O2 | 123.4 | 123.3 |
| C8-O2-H1 | 106.0 | 106.3 |
Experimental data sourced from Morzyk-Ociepa et al. (2004). Calculated data is for the most stable conformer.
Vibrational Analysis
The vibrational spectrum of this compound provides a fingerprint of its molecular structure and bonding. The table below summarizes key experimental and calculated vibrational frequencies and their assignments.
Table 3: Selected Vibrational Frequencies (cm⁻¹) of this compound
| Vibrational Mode | Experimental (Solid, KBr) | Calculated (B3LYP/6-311++G(d,p)) | Assignment |
| ν(N-H) | ~3350 | 3453 (monomer) | N-H stretching (intermolecularly H-bonded in solid) |
| ν(O-H) | broad band ~3200-2000 | 3580 (monomer) | O-H stretching (involved in H-bonding) |
| ν(C=O) | ~1670 | 1735 (monomer) | Carbonyl stretching |
| ν(C=C) | ~1580, 1540 | 1590, 1555 | Aromatic C=C stretching |
| δ(N-H) | ~1450 | 1460 | N-H in-plane bending |
| δ(O-H) | ~1390 | 1395 | O-H in-plane bending |
| ν(C-O) | ~1290 | 1285 | C-O stretching |
Experimental data sourced from Morzyk-Ociepa et al. (2004) and other spectroscopic studies. Calculated frequencies for the monomer are typically higher than experimental solid-state values due to the absence of intermolecular interactions.
Biological Activity and Signaling Pathways
Derivatives of this compound have been identified as potent modulators of various biological targets, highlighting the therapeutic potential of this scaffold. The versatility of its chemical structure allows for modifications that can tune its activity towards specific enzymes and receptors.
Inhibition of HIV-1 Integrase
One of the notable activities of this compound derivatives is the inhibition of HIV-1 integrase, a key enzyme in the viral life cycle. The core structure, particularly the indole nitrogen and the carboxylic acid group, can chelate with the two magnesium ions in the active site of the enzyme, thereby blocking its strand transfer activity.
Anticancer and Anti-inflammatory Pathways
The this compound scaffold is also prevalent in the design of anticancer and anti-inflammatory agents. Derivatives have been shown to target a range of proteins and signaling pathways implicated in cancer and inflammation.
For instance, some derivatives act as dual inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO), enzymes that are involved in tumor immune escape. Others have been designed to target the 14-3-3η protein, which is involved in various cellular processes including cell cycle progression and apoptosis. In the context of inflammation, derivatives have been developed as antagonists of the CysLT1 receptor, a key player in the inflammatory cascade. Furthermore, some compounds exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines like TNF-α and IL-6, which is often mediated by the NF-κB signaling pathway.
Conclusion
Quantum chemical calculations provide a powerful lens through which to view the molecular world of this compound. The synergy between theoretical predictions and experimental data offers a robust framework for understanding its structure-activity relationships. This detailed knowledge is crucial for the continued development of novel and effective therapeutic agents based on this privileged scaffold. The insights presented in this guide are intended to facilitate further research and empower drug development professionals in their quest for next-generation medicines.
References
A Comprehensive Technical Guide to the Analytical Characterization of 1H-Indole-2-Carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core analytical methodologies for the characterization of 1H-indole-2-carboxylic acid, a key building block in numerous pharmaceuticals. This document details experimental protocols, data interpretation, and visualization of analytical workflows to support research, development, and quality control activities.
Physicochemical Properties
This compound is a solid, crystalline compound. A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₉H₇NO₂ | [1] |
| Molecular Weight | 161.16 g/mol | [1] |
| Melting Point | 202-206 °C | |
| LogP | 2.31 | [2] |
| pKa | No data available | |
| Solubility | Soluble in methanol, ethanol, 1-propanol, 2-propanol, 1-butanol, ethyl acetate, dichloromethane, toluene, and 1,4-dioxane. Limited solubility in water. | [3] |
| Appearance | Solid |
Spectroscopic Analysis
Spectroscopic techniques are fundamental for the elucidation of the molecular structure and confirmation of the identity of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
Table 2: ¹H NMR (400 MHz, DMSO-d₆) and ¹³C NMR (100 MHz, DMSO-d₆) Chemical Shift Data for this compound
| ¹H NMR | ¹³C NMR | ||
| Position | δ (ppm) | Position | δ (ppm) |
| H1 (NH) | 11.80 | C2 (C=O) | 163.5 |
| H3 | 7.14 | C3 | 108.3 |
| H4 | 7.67 | C3a | 127.8 |
| H5 | 7.14 | C4 | 124.2 |
| H6 | 7.08 | C5 | 121.9 |
| H7 | 7.48 | C6 | 120.2 |
| COOH | 13.00 | C7 | 112.5 |
| C7a | 137.2 |
Note: Chemical shifts are referenced to TMS (Tetramethylsilane). Data compiled from various sources.
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure the sample is fully dissolved.
-
NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz NMR spectrometer.
-
¹H NMR Acquisition:
-
Set the spectral width to cover the range of -2 to 14 ppm.
-
Use a pulse angle of 30-45 degrees.
-
Set the relaxation delay to 1-2 seconds.
-
Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover the range of 0 to 200 ppm.
-
Use a proton-decoupled pulse sequence.
-
Set the relaxation delay to 2-5 seconds.
-
Acquire a larger number of scans (typically 1024 or more) due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the acquired Free Induction Decays (FIDs) with an appropriate software by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak of DMSO-d₆ (δ 2.50 for ¹H and δ 39.5 for ¹³C).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (indole) | ~3300 | Medium |
| O-H Stretch (carboxylic acid) | 3000-2500 (broad) | Strong, Broad |
| C=O Stretch (carboxylic acid) | ~1680 | Strong |
| C=C Stretch (aromatic) | 1600-1450 | Medium-Strong |
| C-N Stretch | ~1330 | Medium |
| C-O Stretch | ~1250 | Medium |
| O-H Bend | ~920 | Medium, Broad |
Note: The exact peak positions may vary depending on the sample preparation method (e.g., KBr pellet, Nujol mull).
-
Sample Preparation: Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer.
-
Background Scan: Record a background spectrum of the empty sample compartment.
-
Sample Scan: Record the spectrum of the sample from 4000 to 400 cm⁻¹.
-
Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, aiding in its identification and structural elucidation.
Table 4: Key Mass Fragments of this compound (Electron Ionization)
| m/z | Ion | Proposed Structure |
| 161 | [M]⁺ | Molecular Ion |
| 144 | [M - OH]⁺ | Loss of hydroxyl radical |
| 116 | [M - COOH]⁺ | Loss of carboxyl group |
| 89 | [C₇H₅]⁺ | Indole ring fragment |
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable volatile solvent such as methanol or ethyl acetate.
-
Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.
-
GC Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Injection Volume: 1 µL.
-
Injector Temperature: 250 °C.
-
Oven Program: Start at a suitable initial temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
-
Data Analysis: Analyze the resulting total ion chromatogram (TIC) and the mass spectrum of the peak corresponding to this compound.
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) is a powerful technique for assessing the purity of this compound and for quantitative analysis.
While a specific, validated HPLC method for this compound is not detailed in the initial search results, a method can be adapted from the analysis of the closely related compound, octahydro-1H-indole-2-carboxylic acid.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 10 mM potassium phosphate, pH adjusted to 3.0 with phosphoric acid) and an organic modifier (e.g., acetonitrile or methanol). A gradient elution may be necessary to separate impurities.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 220 nm or 275 nm).
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve a known amount of this compound reference standard in the mobile phase to prepare a stock solution. Prepare working standards by serial dilution.
-
Sample Solution: Accurately weigh and dissolve the sample to be tested in the mobile phase to a similar concentration as the working standard.
-
-
Analysis:
-
Inject the standard solutions to establish system suitability (e.g., retention time, peak area reproducibility, tailing factor) and to generate a calibration curve if quantification is required.
-
Inject the sample solution.
-
Purity Calculation: The purity of the sample can be determined by the area percentage method, where the area of the main peak is divided by the total area of all peaks in the chromatogram.
-
Thermal Analysis
-
Instrumentation: A simultaneous TGA/DSC instrument.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into an aluminum or ceramic pan.
-
TGA/DSC Conditions:
-
Purge Gas: Nitrogen at a flow rate of 20-50 mL/min.
-
Temperature Program: Heat the sample from ambient temperature (e.g., 25 °C) to a temperature above its decomposition point (e.g., 400 °C) at a constant heating rate (e.g., 10 °C/min).
-
-
Data Analysis:
-
DSC Curve: The endothermic peak in the DSC curve corresponds to the melting point of the compound.
-
TGA Curve: The TGA curve shows the weight loss of the sample as a function of temperature. The onset of significant weight loss indicates the decomposition temperature.
-
Visualizations
Analytical Workflow
The following diagram illustrates a typical workflow for the comprehensive characterization of this compound.
References
- 1. Spectral and thermal studies of divalent transition metal with indole-2-carboxylic acid and 4-substituted hydrazinethiocarbamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Indole-2-carboxylic acid | C9H7NO2 | CID 72899 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
An In-Depth Technical Guide to the HPLC Analysis of 1H-Indole-2-Carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of a robust method for the analysis of 1H-indole-2-carboxylic acid using High-Performance Liquid Chromatography (HPLC). The methodologies outlined herein are based on established principles for the analysis of indole derivatives and are designed to ensure accuracy, precision, and reliability for research and quality control purposes.
Introduction
This compound is a key heterocyclic compound and a valuable building block in medicinal chemistry. It serves as a precursor and intermediate in the synthesis of a variety of pharmacologically active agents, including novel HIV-1 integrase inhibitors. Given its importance, the ability to accurately quantify this compound and its related impurities is critical for ensuring the quality of raw materials, monitoring reaction progress, and guaranteeing the purity of final drug substances. This document details a stability-indicating reversed-phase HPLC (RP-HPLC) method suitable for these applications.
Principle of HPLC Analysis
The method described is based on reversed-phase chromatography, a technique that separates compounds based on their hydrophobicity.[1][2] A non-polar stationary phase (typically a C8 or C18 alkyl-silica column) is used in conjunction with a polar mobile phase. For acidic analytes like this compound, an "ion suppression" technique is employed.[3] This involves acidifying the mobile phase to a pH well below the pKa of the carboxylic acid group, ensuring the analyte is in its neutral, protonated form. This promotes better retention on the non-polar stationary phase and results in sharper, more symmetrical peaks.
Detection is achieved using a UV-Vis spectrophotometer. The indole ring system contains a strong chromophore, making UV detection a sensitive and reliable choice. Studies of indole derivatives show strong absorbance in the UV region, with a wavelength of approximately 280 nm being suitable for sensitive detection.[4][5]
Experimental Protocol: A Representative RP-HPLC Method
This section outlines a detailed protocol for the quantitative analysis of this compound.
3.1 Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a gradient pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector is required.
| Parameter | Recommended Setting |
| HPLC Column | C8 or C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Program | See Table 2 below |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 280 nm |
| Injection Volume | 10 µL |
| Run Time | ~20 minutes |
Table 1: HPLC Chromatographic Conditions
3.2 Gradient Elution Program
A gradient elution is recommended to ensure the timely elution of the main analyte while also separating it from potential earlier-eluting polar impurities and later-eluting non-polar byproducts.
| Time (minutes) | % Mobile Phase A (Aqueous) | % Mobile Phase B (Organic) |
| 0.0 | 90 | 10 |
| 10.0 | 10 | 90 |
| 15.0 | 10 | 90 |
| 15.1 | 90 | 10 |
| 20.0 | 90 | 10 |
Table 2: Gradient Elution Timetable
3.3 Preparation of Solutions
-
Mobile Phase Preparation : Prepare Mobile Phase A by adding 1.0 mL of formic acid to 1000 mL of HPLC-grade water. Prepare Mobile Phase B by adding 1.0 mL of formic acid to 1000 mL of HPLC-grade acetonitrile. Filter both through a 0.45 µm membrane filter and degas before use.
-
Standard Stock Solution (e.g., 500 µg/mL) : Accurately weigh approximately 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and B (diluent).
-
Sample Solution (e.g., 500 µg/mL) : Accurately weigh an appropriate amount of the sample to be analyzed into a volumetric flask to achieve a target concentration of 500 µg/mL. Dissolve in and dilute to volume with the diluent.
-
Filtration : Prior to injection, filter all sample and standard solutions through a 0.22 µm or 0.45 µm syringe filter to remove particulate matter.
Method Validation Summary
The analytical method should be validated according to ICH guidelines to demonstrate its suitability for the intended purpose. The following tables summarize typical data and acceptance criteria for a validated stability-indicating method.
4.1 Linearity and Range
The linearity is assessed by analyzing a series of solutions over a specified concentration range.
| Parameter | Result | Acceptance Criteria |
| Range | 1 - 750 µg/mL | As required for assay and impurity analysis |
| Correlation Coefficient (r²) | > 0.999 | ≥ 0.998 |
| y-intercept | Close to zero | Report value |
Table 3: Linearity and Range Validation Data
4.2 Accuracy and Precision
Accuracy is determined by recovery studies, while precision is evaluated at both repeatability (intra-day) and intermediate (inter-day) levels.
| Level | Accuracy (% Recovery) | Precision (% RSD) | Acceptance Criteria |
| Low QC | 99.5% | 0.8% | Recovery: 98.0 - 102.0%; RSD: ≤ 2.0% |
| Mid QC | 100.2% | 0.6% | Recovery: 98.0 - 102.0%; RSD: ≤ 2.0% |
| High QC | 101.1% | 0.5% | Recovery: 98.0 - 102.0%; RSD: ≤ 2.0% |
Table 4: Accuracy and Precision Validation Summary
4.3 Limits of Detection (LOD) and Quantitation (LOQ)
LOD and LOQ are determined to establish the sensitivity of the method.
| Parameter | Result | Method |
| Limit of Detection (LOD) | ~0.3 µg/mL | Signal-to-Noise ratio of 3:1 |
| Limit of Quantitation (LOQ) | ~1.0 µg/mL | Signal-to-Noise ratio of 10:1 |
Table 5: Sensitivity of the Analytical Method
Workflow Visualization
The following diagram illustrates the general workflow for the HPLC analysis of this compound, from sample acquisition to final data reporting.
Caption: General workflow for the HPLC analysis of this compound.
References
- 1. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 2. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 3. Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of 1H-Indole-2-Carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and supporting data for the synthesis of 1H-indole-2-carboxylic acid and its derivatives, a core scaffold in many biologically active compounds. The methodologies covered include classical and modern synthetic routes, offering a versatile toolkit for medicinal chemists and researchers in drug discovery.
Introduction
The this compound framework is a privileged structure in medicinal chemistry, forming the backbone of numerous compounds with significant therapeutic potential. These derivatives have garnered attention for their diverse biological activities, including roles as cysteinyl leukotriene 1 (CysLT1) receptor antagonists for inflammatory conditions, dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2) in oncology, and as HIV-1 integrase inhibitors in antiviral therapy. This document outlines key synthetic strategies for accessing this important class of molecules.
Key Synthetic Methodologies
Four principal synthetic routes for the preparation of this compound derivatives are the Fischer, Reissert, Hemetsberger, and Leimgruber-Batcho indole syntheses. Each method offers distinct advantages depending on the desired substitution pattern and available starting materials.
Fischer Indole Synthesis
The Fischer indole synthesis is a classic and widely used method that involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed from an arylhydrazine and an α-ketoacid or its ester, such as pyruvic acid or ethyl pyruvate.[1][2]
Experimental Protocol: Synthesis of Ethyl 1H-indole-2-carboxylate
Step 1: Formation of the Phenylhydrazone of Ethyl Pyruvate
-
In a round-bottom flask, dissolve phenylhydrazine (1.0 eq) in a suitable solvent such as ethanol or acetic acid.
-
Add ethyl pyruvate (1.05 eq) dropwise to the solution at room temperature with stirring.
-
An exothermic reaction may occur. Maintain the temperature below 40°C.
-
After the addition is complete, continue stirring for 1-2 hours at room temperature.
-
The resulting phenylhydrazone may precipitate from the solution. If so, collect the solid by filtration. If not, the solution can be used directly in the next step.
Step 2: Cyclization to Ethyl 1H-indole-2-carboxylate
-
The crude phenylhydrazone is added to a solution of a Brønsted or Lewis acid catalyst. Common catalysts include polyphosphoric acid (PPA), zinc chloride (ZnCl₂), or a mixture of sulfuric acid in ethanol.[2]
-
Heat the reaction mixture to 80-100°C for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
The crude product will precipitate and can be collected by filtration.
-
Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure ethyl 1H-indole-2-carboxylate.
Reissert Indole Synthesis
The Reissert indole synthesis provides a route to indole-2-carboxylic acids starting from an o-nitrotoluene and diethyl oxalate.[3][4]
Experimental Protocol: Synthesis of this compound
Step 1: Condensation of o-Nitrotoluene and Diethyl Oxalate
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and under an inert atmosphere (e.g., nitrogen or argon), prepare a solution of sodium ethoxide in absolute ethanol. Alternatively, potassium ethoxide can be used for better results.
-
Add o-nitrotoluene (1.0 eq) to the ethoxide solution.
-
Slowly add diethyl oxalate (1.1 eq) to the mixture.
-
Heat the reaction mixture to reflux for 4-6 hours.
-
After cooling, the resulting ethyl o-nitrophenylpyruvate is typically not isolated but carried forward directly.
Step 2: Reductive Cyclization
-
To the crude ethyl o-nitrophenylpyruvate solution, add a reducing agent. Common reducing agents for this step include zinc dust in acetic acid, ferrous sulfate and ammonia, or catalytic hydrogenation (e.g., H₂ over Pd/C).
-
For reduction with zinc and acetic acid, add zinc dust portion-wise to the reaction mixture in acetic acid at a controlled temperature (e.g., below 50°C).
-
After the addition is complete, stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture to remove inorganic salts.
-
The filtrate contains the indole-2-carboxylic acid. The product can be precipitated by adding water and then collected by filtration.
-
The crude product can be purified by recrystallization.
Hemetsberger Indole Synthesis
The Hemetsberger (or Hemetsberger-Knittel) synthesis involves the thermal decomposition of a 3-aryl-2-azido-propenoic ester to yield an indole-2-carboxylic ester.
Experimental Protocol: General Procedure for the Synthesis of Ethyl Indole-2-carboxylates
Step 1: Synthesis of Ethyl 2-azido-3-arylacrylate
-
To a solution of sodium ethoxide in ethanol at 0°C, add the desired aryl aldehyde (1.0 eq).
-
Slowly add ethyl azidoacetate (1.1 eq) to the mixture.
-
Stir the reaction at 0°C for 2-4 hours, then allow it to warm to room temperature and stir for an additional 12-16 hours.
-
Pour the reaction mixture into water and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ethyl 2-azido-3-arylacrylate.
Step 2: Thermolysis to the Indole-2-carboxylate
-
Dissolve the crude ethyl 2-azido-3-arylacrylate in a high-boiling solvent such as xylene or toluene.
-
Heat the solution to reflux (typically 110-140°C) for 1-3 hours. Nitrogen gas is evolved during the reaction.
-
Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.
-
The resulting crude ethyl indole-2-carboxylate can be purified by column chromatography on silica gel.
Leimgruber-Batcho Indole Synthesis
This method provides a versatile route to indoles from o-nitrotoluenes by first forming an enamine, followed by reductive cyclization.
Experimental Protocol: General Procedure for the Synthesis of Indoles
Step 1: Formation of the Enamine
-
In a reaction vessel, mix the substituted o-nitrotoluene (1.0 eq) with N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.5-2.0 eq).
-
Optionally, a secondary amine such as pyrrolidine (0.5-1.0 eq) can be added to accelerate the reaction.
-
Heat the mixture at 100-120°C for 2-6 hours.
-
Monitor the formation of the deep red-colored enamine intermediate by TLC.
-
Upon completion, the excess DMF-DMA and other volatile components can be removed under reduced pressure. The crude enamine is often used directly in the next step.
Step 2: Reductive Cyclization
-
Dissolve the crude enamine in a suitable solvent such as methanol, ethanol, or ethyl acetate.
-
Add a reducing agent. Common choices include Raney nickel with hydrazine, palladium on carbon with hydrogen gas, or sodium hydrosulfite.
-
For catalytic hydrogenation, charge the reaction vessel with a catalytic amount of 10% Pd/C and pressurize with hydrogen gas (50 psi). Stir at room temperature until the reaction is complete.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
The crude indole can be purified by column chromatography or recrystallization.
Data Presentation
The following tables summarize the biological activities of various this compound derivatives as reported in the literature.
Table 1: CysLT1 Receptor Antagonist Activity of this compound Derivatives
| Compound | R | IC₅₀ (µM) for CysLT₁ | IC₅₀ (µM) for CysLT₂ |
| 1 | H | 0.66 ± 0.19 | >10 |
| 17k | 7-methoxy, 3-((E)-3-((3-((E)-2-(7-chloroquinolin-2-yl)vinyl)phenyl)amino)-3-oxoprop-1-en-1-yl) | 0.0059 ± 0.0011 | 15 ± 4 |
Table 2: EGFR and CDK2 Inhibitory Activity of 5-substituted-indole-2-carboxamides
| Compound | R¹ | R² | R³ | EGFR IC₅₀ (nM) | CDK2 IC₅₀ (nM) |
| 5c | Cl | H | H | 124 ± 11 | 46 ± 5 |
| 5g | OCH₃ | H | H | 102 ± 9 | 33 ± 4 |
| 5i | N(CH₃)₂ | H | H | 91 ± 7 | 24 ± 2 |
| 5j | Morpholino | H | H | 85 ± 6 | 16 ± 2 |
| IVd | Cl | H | 4-morpholinophenethyl | 89 ± 6 | 23 ± 2 |
| IVe | Cl | H | 4-(2-methylpyrrolidin-1-yl)phenethyl | 93 ± 8 | 13 ± 1 |
| IVj | F | F | H | 98 ± 8 | 34 ± 3 |
| Erlotinib | - | - | - | 80 ± 5 | - |
| Dinaciclib | - | - | - | - | 20 ± 2 |
Table 3: HIV-1 Integrase Inhibitory Activity of Indole-2-carboxylic Acid Derivatives
| Compound | R (Substitution on Indole Core) | IC₅₀ (µM) |
| 1 | H | 32.37 |
| 17a | 6-((3-fluoro-4-methoxyphenyl)amino)-3-(((4-(trifluoromethyl)benzyl)oxy)methyl) | 3.11 |
| 20a | Further optimized derivative of compound 3 | 0.13 |
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: General workflow for the synthesis and purification of this compound derivatives.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. Discovery of dihydroxyindole-2-carboxylic acid derivatives as dual allosteric HIV-1 Integrase and Reverse Transcriptase associated Ribonuclease H inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reissert indole synthesis - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Fischer Indole Synthesis of 1H-Indole-2-Carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Fischer indole synthesis is a robust and versatile method for the preparation of the indole nucleus, a key structural motif in a multitude of pharmacologically active compounds. This document provides detailed application notes and experimental protocols for the synthesis of 1H-indole-2-carboxylic acid, a valuable building block in medicinal chemistry, utilizing the Fischer indole synthesis. The described method involves a two-step process: the initial formation of ethyl 1H-indole-2-carboxylate from phenylhydrazine and ethyl pyruvate, followed by its hydrolysis to the target carboxylic acid. This guide includes the reaction mechanism, quantitative data, detailed experimental procedures, and visual diagrams of the synthetic pathway and workflow.
Introduction
The indole scaffold is a privileged structure in drug discovery, present in numerous natural products and synthetic molecules with a wide range of biological activities. The Fischer indole synthesis, first reported by Hermann Emil Fischer in 1883, remains a cornerstone for the construction of this heterocyclic system. The reaction involves the acid-catalyzed cyclization of an arylhydrazone, formed from an arylhydrazine and a suitable ketone or aldehyde. This compound is a particularly useful intermediate, serving as a precursor for the synthesis of more complex indole derivatives. This application note details a reliable and well-documented procedure for its preparation.
Reaction Mechanism
The Fischer indole synthesis proceeds through a series of well-established steps:
-
Hydrazone Formation: The reaction begins with the condensation of phenylhydrazine with a carbonyl compound, in this case, ethyl pyruvate, to form the corresponding phenylhydrazone.
-
Tautomerization: The phenylhydrazone then tautomerizes to its enamine form.
-
-Sigmatropic Rearrangement: Under acidic conditions, the enamine undergoes a-sigmatropic rearrangement, which is the key bond-forming step, leading to the formation of a di-imine intermediate.
-
Cyclization and Aromatization: The intermediate then cyclizes, and upon elimination of ammonia, the aromatic indole ring is formed.
Data Presentation
Table 1: Summary of Reaction Conditions and Yields for the Synthesis of Ethyl 1H-Indole-2-Carboxylate and its Hydrolysis
| Step | Reactants | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Purity (%) | Reference |
| 1 | Phenylhydrazine, Ethyl pyruvate | - | Ethanol | 50 - 80 | 3 - 5 | Ethyl pyruvate phenylhydrazone | - | - | |
| 2 | Ethyl pyruvate phenylhydrazone | Polyphosphoric Acid | Toluene | Reflux | - | Ethyl 1H-indole-2-carboxylate | - | - | |
| 3 | Ethyl 1H-indole-2-carboxylate | Potassium Hydroxide | Ethanol/Water | Reflux | 1 | This compound | 55 | - | |
| Overall | Phenylhydrazine, Ethyl pyruvate | Polyphosphoric Acid, KOH | Ethanol, Toluene, Water | Various | - | This compound | 64 | >97 |
Experimental Protocols
Part 1: Synthesis of Ethyl 1H-Indole-2-Carboxylate
This procedure is adapted from the general method described for substituted indole-2-carboxylic acids.
Materials:
-
Phenylhydrazine
-
Ethyl pyruvate
-
Ethanol
-
Toluene
-
Polyphosphoric acid (PPA)
-
Aqueous sodium carbonate solution
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
Hydrazone Formation:
-
In a round-bottom flask, dissolve phenylhydrazine (1 equivalent) and ethyl pyruvate (1 equivalent) in ethanol.
-
Heat the mixture to reflux at a temperature between 50-80°C for 3-5 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the solvent under reduced pressure to obtain the crude ethyl pyruvate phenylhydrazone.
-
The crude hydrazone can be purified by recrystallization from an aqueous ethanol solution.
-
-
Fischer Indole Cyclization:
-
To the crude or purified ethyl pyruvate phenylhydrazone, add toluene as the solvent.
-
Carefully add polyphosphoric acid (PPA) to the mixture to act as the acid catalyst.
-
Heat the reaction mixture to reflux and maintain for several hours until TLC analysis indicates the consumption of the hydrazone.
-
After completion, cool the reaction mixture and carefully quench by adding demineralized water.
-
Separate the organic layer and wash it with an aqueous sodium carbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude ethyl 1H-indole-2-carboxylate.
-
The crude product can be purified by column chromatography on silica gel.
-
Part 2: Hydrolysis of Ethyl 1H-Indole-2-Carboxylate to this compound
This protocol is adapted from a reported procedure for the hydrolysis of ethyl indole-2-carboxylate.
Materials:
-
Ethyl 1H-indole-2-carboxylate
-
Potassium hydroxide (KOH)
-
Ethanol
-
Water
-
Hydrochloric acid (for acidification)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
In a round-bottom flask, dissolve the crude or purified ethyl 1H-indole-2-carboxylate in ethanol.
-
Add a solution of potassium hydroxide (6.0 mmol in 1.0 mL of water) to the flask.
-
Heat the reaction mixture to reflux for one hour.
-
After cooling, remove the ethanol under reduced pressure.
-
Add cold water to the residue and acidify the mixture with hydrochloric acid until a precipitate forms.
-
Collect the precipitate by filtration and wash with cold water.
-
The crude this compound can be purified by recrystallization from ethanol to yield a yellow solid.
Mandatory Visualization
Caption: Mechanism of the Fischer Indole Synthesis for this compound.
Caption: Experimental workflow for the synthesis of this compound.
Application Notes and Protocols for Microwave-Assisted Synthesis of 1H-Indole-2-Carboxylic Acid Esters
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic pharmaceuticals with a wide range of biological activities. Among these, 1H-indole-2-carboxylic acid esters are valuable intermediates in the synthesis of various therapeutic agents. Traditional methods for their synthesis often involve lengthy reaction times, harsh conditions, and moderate yields. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technology to overcome these limitations, offering significant advantages such as dramatically reduced reaction times, improved yields, and enhanced reaction efficiency, aligning with the principles of green chemistry. This document provides detailed application notes and protocols for the microwave-assisted synthesis of this compound esters.
Advantages of Microwave-Assisted Synthesis
Microwave irradiation offers several benefits over conventional heating methods for the synthesis of indole derivatives:
-
Rapid Reaction Times: Microwave energy directly and efficiently heats the reaction mixture, leading to a significant reduction in reaction times from hours to minutes.
-
Higher Yields: The rapid heating and precise temperature control can minimize the formation of side products, resulting in higher isolated yields of the desired indole esters.
-
Improved Purity: Cleaner reaction profiles often simplify purification processes.
-
Energy Efficiency: Shorter reaction times contribute to lower energy consumption.
-
Facilitates Difficult Syntheses: Reactions that are sluggish or require very high temperatures under conventional heating can often be successfully carried out using microwave assistance.
Synthetic Strategies and Protocols
Several synthetic routes to this compound esters can be effectively accelerated using microwave irradiation. Below are detailed protocols for key methods.
Copper-Catalyzed Condensation of 2-Halo Aryl Aldehydes/Ketones and Ethyl Isocyanoacetate in an Ionic Liquid
This method, developed by Gu and colleagues, provides an efficient and rapid synthesis of this compound esters under controlled microwave irradiation.[1][2] The use of an ionic liquid as the solvent is advantageous due to its ability to efficiently absorb microwave energy and its negligible vapor pressure.
Experimental Protocol:
-
Reactant Mixture: In a 10 mL microwave process vial equipped with a magnetic stir bar, combine the 2-halo aryl aldehyde or ketone (1.0 mmol), ethyl isocyanoacetate (1.2 mmol), and copper(I) iodide (CuI, 0.1 mmol, 10 mol%).
-
Solvent Addition: Add the ionic liquid, 1-butyl-3-methylimidazolium hydroxide ([bmim]OH), to the vial to dissolve the reactants.
-
Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at a constant temperature of 50°C for 10 minutes with stirring. The microwave power should be modulated to maintain the set temperature.
-
Work-up and Purification: After the reaction is complete, cool the vial to room temperature. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate. After filtration, concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the pure this compound ester.
Data Presentation:
| Entry | R¹ | R² | Halogen | Time (min) | Power (W) | Temperature (°C) | Yield (%) |
| 1 | H | H | Br | 10 | 100 | 50 | 91 |
| 2 | 5-Cl | H | Br | 10 | 100 | 50 | 95 |
| 3 | 5-F | H | Br | 10 | 100 | 50 | 92 |
| 4 | 5-NO₂ | H | Br | 10 | 100 | 50 | 88 |
| 5 | H | CH₃ | Br | 10 | 100 | 50 | 89 |
Experimental Workflow:
Fischer Indole Synthesis
The Fischer indole synthesis is a classic and versatile method for preparing indoles from the reaction of a phenylhydrazine with an aldehyde or ketone, followed by acid-catalyzed cyclization. Microwave irradiation can significantly accelerate this process. For the synthesis of this compound esters, ethyl pyruvate is a suitable ketone starting material.
Generalized Protocol:
-
Hydrazone Formation (Optional One-Pot): In a microwave process vial, combine the substituted phenylhydrazine (1.0 mmol) and ethyl pyruvate (1.1 mmol) in a suitable solvent such as ethanol or acetic acid.
-
Catalyst Addition: Add an acid catalyst. Common choices include p-toluenesulfonic acid (p-TSA), zinc chloride (ZnCl₂), or polyphosphoric acid (PPA).
-
Microwave Irradiation: Seal the vial and irradiate in a microwave reactor at a temperature typically ranging from 100 to 150°C for 10 to 30 minutes.
-
Work-up and Purification: After cooling, neutralize the reaction mixture with a base (e.g., saturated sodium bicarbonate solution). Extract the product with an organic solvent. Wash the organic layer, dry, and concentrate. Purify the residue by column chromatography or recrystallization.
Data Presentation (Illustrative):
| Phenylhydrazine | Catalyst | Solvent | Time (min) | Temperature (°C) | Yield (%) |
| Phenylhydrazine | p-TSA | Ethanol | 15 | 120 | 85 |
| 4-Chlorophenylhydrazine | ZnCl₂ | Acetic Acid | 20 | 140 | 82 |
| 4-Methoxyphenylhydrazine | PPA | Toluene | 10 | 150 | 88 |
Logical Relationship Diagram:
Larock Indole Synthesis
The Larock indole synthesis is a powerful palladium-catalyzed reaction between a 2-haloaniline and a disubstituted alkyne. This method allows for the synthesis of a wide variety of substituted indoles. For the preparation of this compound esters, an alkyne bearing an ester group, such as ethyl propiolate, can be used.
Generalized Protocol:
-
Reactant Mixture: To a microwave process vial, add the 2-haloaniline (e.g., 2-iodoaniline, 1.0 mmol), the alkyne (e.g., ethyl propiolate, 1.2 mmol), a palladium catalyst (e.g., Pd(OAc)₂, 5 mol%), and a ligand (e.g., PPh₃, 10 mol%).
-
Base and Solvent: Add a base (e.g., K₂CO₃ or Na₂CO₃, 2.0 mmol) and a suitable high-boiling polar solvent such as DMF or NMP.
-
Microwave Irradiation: Seal the vial and irradiate in a microwave reactor at a temperature between 120 and 180°C for 20 to 60 minutes.
-
Work-up and Purification: After cooling, dilute the reaction mixture with water and extract with an organic solvent. Wash the organic phase, dry, and concentrate. Purify the product by column chromatography.
Data Presentation (Illustrative):
| 2-Haloaniline | Alkyne | Catalyst | Base | Solvent | Time (min) | Temperature (°C) | Yield (%) |
| 2-Iodoaniline | Ethyl Propiolate | Pd(OAc)₂/PPh₃ | K₂CO₃ | DMF | 30 | 150 | 78 |
| 2-Bromo-4-chloroaniline | Ethyl Propiolate | PdCl₂(PPh₃)₂ | Na₂CO₃ | NMP | 45 | 160 | 75 |
Experimental Workflow Diagram:
Hegedus-Pfoertner Indole Synthesis
The Hegedus-Pfoertner synthesis involves the palladium(II)-mediated oxidative cyclization of ortho-alkenyl anilines. While less commonly reported for the synthesis of this compound esters under microwave conditions, this route remains a viable approach. The key would be the synthesis of a suitable ortho-alkenyl aniline precursor bearing an ester group. Due to the lack of specific literature protocols for this transformation on the target compounds under microwave irradiation, a detailed protocol is not provided here. However, researchers can explore the adaptation of existing Hegedus-Pfoertner conditions to microwave heating, likely involving a Pd(II) catalyst in a polar aprotic solvent at elevated temperatures for short durations.
Conclusion
Microwave-assisted synthesis represents a significant advancement in the preparation of this compound esters. The protocols outlined in these application notes demonstrate the potential for rapid, efficient, and high-yielding syntheses. These methods are highly valuable for researchers, scientists, and drug development professionals seeking to accelerate the discovery and development of new indole-based therapeutics. The provided data and workflows serve as a practical guide for the implementation of microwave technology in the modern organic synthesis laboratory.
References
1H-Indole-2-Carboxylic Acid: A Versatile Scaffold in Medicinal Chemistry
The 1H-indole-2-carboxylic acid moiety is a privileged scaffold in medicinal chemistry, serving as a foundational structure for the development of a diverse array of therapeutic agents. Its inherent structural features, including a rigid bicyclic system, hydrogen bond donor and acceptor capabilities, and sites for versatile functionalization, make it an attractive starting point for designing molecules that can interact with a wide range of biological targets. This has led to the discovery of potent inhibitors for enzymes and receptors implicated in various diseases, including cancer, viral infections, metabolic disorders, and inflammatory conditions.
Therapeutic Applications and Biological Targets
Derivatives of this compound have demonstrated significant activity against several key biological targets. These include enzymes that are crucial for disease progression and receptors that mediate pathological signaling pathways.
Anticancer Agents
The indole-2-carboxylic acid scaffold has been successfully employed in the design of anticancer agents targeting various mechanisms.
-
14-3-3η Protein Inhibitors: A series of novel this compound derivatives have been developed as inhibitors of the 14-3-3η protein, a target for liver cancer therapy. Compound C11 from this series exhibited potent inhibitory activity against several human liver cancer cell lines, including chemotherapy-resistant cells, and was shown to induce G1-S phase cell cycle arrest.[1]
-
EGFR/CDK2 Dual Inhibitors: Indole-2-carboxamides have been synthesized and evaluated as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2), both of which are important targets in cancer. Several derivatives showed potent antiproliferative activity against different cancer cell lines.[2]
-
IDO1/TDO Dual Inhibitors: Indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO) are key enzymes in tryptophan metabolism and are targets for tumor immunotherapy. 6-Acetamido-indole-2-carboxylic acid derivatives have been identified as potent dual inhibitors of IDO1 and TDO, with IC50 values in the low micromolar range.[3]
Antiviral Agents
A significant area of application for this scaffold is in the development of antiviral drugs, particularly for HIV.
-
HIV-1 Integrase Inhibitors: The this compound core can chelate with Mg2+ ions in the active site of HIV-1 integrase, an essential enzyme for viral replication.[4][5] Optimization of this scaffold has led to the discovery of potent integrase strand transfer inhibitors (INSTIs) with IC50 values in the low micromolar and even nanomolar range.
Other Therapeutic Areas
The versatility of the this compound scaffold extends to other disease areas:
-
Antidiabetic Agents: Derivatives of 7-nitro-1H-indole-2-carboxylic acid have been designed as allosteric inhibitors of fructose-1,6-bisphosphatase (FBPase), a key enzyme in gluconeogenesis and a target for type 2 diabetes.
-
Anti-inflammatory Agents: A novel class of 3-substituted this compound derivatives has been identified as highly potent and selective antagonists of the cysteinyl leukotriene 1 (CysLT1) receptor, which is involved in asthma and other inflammatory conditions.
-
Neurological Disorders: Indole-2-carboxylic acid itself has been shown to act as a competitive antagonist at the glycine binding site of the NMDA receptor, which is implicated in excitotoxic neuronal death associated with stroke and epilepsy.
Quantitative Data Summary
The following tables summarize the inhibitory activities of selected this compound derivatives against their respective targets.
| Target | Compound | IC50 (µM) | Cell Line/Assay | Reference |
| 14-3-3η Protein | C11 | Not specified (best affinity) | Bel-7402, SMMC-7721, SNU-387, Hep G2, Hep 3B | |
| HIV-1 Integrase | 20a | 0.13 | Integrase strand transfer assay | |
| 17a | 3.11 | Integrase strand transfer assay | ||
| EGFR | 5e | 0.09 | Enzyme assay | |
| 5h | 0.08 | Enzyme assay | ||
| CDK2 | 5e | 0.013 | Enzyme assay | |
| 5h | 0.011 | Enzyme assay | ||
| IDO1 | 9o-1 | 1.17 | Enzyme assay | |
| TDO | 9o-1 | 1.55 | Enzyme assay | |
| FBPase | 3.9 | 0.99 | Enzyme assay | |
| CysLT1 Receptor | 17k | 0.0059 | Calcium mobilization assay |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and further development of these compounds. Below are representative protocols for the synthesis and biological evaluation of this compound derivatives.
General Synthesis of 1H-Indole-2-Carboxamides
This protocol describes a common method for synthesizing indole-2-carboxamide derivatives, which are prevalent in the studies of EGFR/CDK2 inhibitors.
Step 1: Fischer Indole Synthesis
-
A mixture of a substituted phenylhydrazine hydrochloride (1 equivalent) and 2-oxopropanoic acid (1.2 equivalents) in the presence of p-toluenesulfonic acid (PTSA) as a catalyst is refluxed in a suitable solvent (e.g., ethanol) to yield the corresponding 3-methylindole-2-carboxylate ester.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography.
Step 2: Hydrolysis of the Ester
-
The synthesized indole-2-carboxylate ester (1 equivalent) is dissolved in a mixture of ethanol and an aqueous solution of a base (e.g., sodium hydroxide).
-
The mixture is stirred at room temperature or heated to reflux until the hydrolysis is complete (monitored by TLC).
-
The reaction mixture is then acidified with a dilute acid (e.g., HCl) to precipitate the this compound.
-
The precipitate is collected by filtration, washed with water, and dried.
Step 3: Amide Coupling
-
To a solution of the this compound (1 equivalent) in a dry aprotic solvent (e.g., dichloromethane), a coupling reagent such as BOP (benzotriazol-1-yl-oxy-tris-(dimethylamino)-phosphonium hexafluorophosphate) (1.2 equivalents) and a base like diisopropylethylamine (DIPEA) (2 equivalents) are added.
-
The appropriate amine (1.1 equivalents) is then added to the reaction mixture.
-
The reaction is stirred at room temperature until completion.
-
The solvent is evaporated, and the residue is purified by column chromatography to afford the final indole-2-carboxamide.
In Vitro HIV-1 Integrase Strand Transfer Assay
This protocol is a representative method for evaluating the inhibitory activity of compounds against HIV-1 integrase.
-
Assay Components: The assay is typically performed in a 96-well plate and includes the HIV-1 integrase enzyme, a donor DNA substrate (often labeled), and a target DNA substrate.
-
Compound Incubation: The test compounds (this compound derivatives) are pre-incubated with the integrase enzyme in the presence of Mg2+ ions for a specific period (e.g., 30 minutes) at a controlled temperature (e.g., 37°C).
-
Reaction Initiation: The strand transfer reaction is initiated by the addition of the target DNA.
-
Reaction Termination and Detection: After a set incubation time, the reaction is stopped, and the amount of strand transfer product is quantified. This can be achieved through various methods, such as electrophoresis and autoradiography if a radiolabeled substrate is used, or fluorescence-based detection methods.
-
Data Analysis: The percentage of inhibition is calculated by comparing the amount of product formed in the presence of the inhibitor to that in a control reaction without the inhibitor. The IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is then determined from a dose-response curve.
Visualizations
The following diagrams illustrate key concepts related to the application of the this compound scaffold.
Caption: General workflow for the synthesis and biological evaluation of 1H-indole-2-carboxamide derivatives.
Caption: Inhibition of HIV-1 integrase by this compound derivatives.
Caption: Structure-Activity Relationship (SAR) logic for this compound derivatives.
References
- 1. Design, synthesis and antitumor evaluation of novel this compound derivatives targeting 14-3-3η protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for 1H-Indole-2-Carboxylic Acid Derivatives as 14-3-3η Protein Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the design, evaluation, and mechanism of action of 1H-indole-2-carboxylic acid derivatives as inhibitors of the 14-3-3η protein, a promising target in cancer therapy. The protocols outlined below are based on established methodologies and findings from studies on this class of compounds, with a focus on a particularly potent derivative identified as C11.
I. Introduction to 14-3-3η Inhibition
The 14-3-3 protein family consists of highly conserved regulatory proteins that play crucial roles in various cellular processes, including signal transduction, cell cycle control, and apoptosis.[1] The η (eta) isoform, 14-3-3η, has been identified as a key player in promoting tumor malignancy, particularly in liver cancer, making it an attractive target for therapeutic intervention.[1] A novel series of this compound derivatives has been designed and synthesized to target 14-3-3η. Among these, compound C11 has demonstrated significant potential, exhibiting a strong affinity for 14-3-3η and potent inhibitory activity against several human liver cancer cell lines.[2]
II. Quantitative Data Summary
The following table summarizes the reported biological activity of the lead compound C11, a this compound derivative, against various human liver cancer cell lines.
| Compound | Target | Cell Line | Activity | Reference |
| C11 | 14-3-3η | Bel-7402 (Hepatocellular Carcinoma) | High Inhibitory Activity | [2] |
| C11 | 14-3-3η | SMMC-7721 (Hepatocellular Carcinoma) | High Inhibitory Activity | [2] |
| C11 | 14-3-3η | SNU-387 (Hepatocellular Carcinoma) | High Inhibitory Activity | |
| C11 | 14-3-3η | Hep G2 (Hepatocellular Carcinoma) | High Inhibitory Activity | |
| C11 | 14-3-3η | Hep 3B (Hepatocellular Carcinoma) | High Inhibitory Activity | |
| C11 | 14-3-3η | Bel-7402/5-Fu (Chemoresistant) | High Inhibitory Activity |
III. Experimental Protocols
Detailed methodologies for the key experiments performed to characterize the this compound derivatives are provided below.
A. Synthesis of this compound Derivatives
A general synthetic scheme for this compound derivatives is presented below. The specific reagents and reaction conditions for the synthesis of compound C11 would be detailed in the primary research article.
General synthetic workflow for this compound derivatives.
B. In Vitro Anti-Proliferation (MTT) Assay
This assay determines the cytotoxic effect of the compounds on cancer cell lines.
Protocol:
-
Cell Seeding: Seed human liver cancer cells (e.g., Bel-7402, SMMC-7721, SNU-387, Hep G2, Hep 3B) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives (e.g., C11) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC50 values.
References
Application Notes and Protocols: 1H-Indole-2-Carboxylic Acid Analogs as CysLT1 Selective Antagonists
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Cysteinyl leukotrienes (CysLTs), including LTC4, LTD4, and LTE4, are potent lipid mediators derived from arachidonic acid that play a crucial role in the pathophysiology of inflammatory diseases such as asthma and allergic rhinitis.[1] They exert their effects through G protein-coupled receptors (GPCRs), primarily the CysLT1 and CysLT2 receptors.[1] The CysLT1 receptor is a key player in mediating the pro-inflammatory and bronchoconstrictive effects of CysLTs.[1][2] Consequently, selective antagonists of the CysLT1 receptor are valuable therapeutic agents for managing these conditions. This document provides detailed information on a novel class of 1H-indole-2-carboxylic acid analogs that have been identified as highly potent and selective CysLT1 receptor antagonists, along with protocols for their in vitro evaluation.
A notable example from this class is the indole derivative, 3-((E)-3-((3-((E)-2-(7-chloroquinolin-2yl)vinyl)phenyl)amino)-3-oxoprop-1-en-1-yl)-7-methoxy-1H-indole-2-carboxylic acid (referred to as compound 17k), which has demonstrated significantly more potent CysLT1 antagonist activity than the well-known drug, montelukast.[1] Key structural features essential for the potent CysLT1 antagonist activity of this series include the (E)-3-(2-(7-chloroquinolin-2-yl)vinyl)phenyl and indole-2-carboxylic acid moieties.
Data Presentation
The following table summarizes the in vitro potency and selectivity of a key this compound analog against the CysLT1 and CysLT2 receptors.
| Compound | CysLT1 IC50 (µM) | CysLT2 IC50 (µM) | Selectivity (CysLT2/CysLT1) |
| 17k | 0.0059 ± 0.0011 | 15 ± 4 | ~2542 |
Data sourced from a study on 3-Substituted this compound Derivatives.
Signaling Pathway
The CysLT1 receptor is a G protein-coupled receptor that, upon activation by its endogenous ligands (LTD4 > LTC4 > LTE4), primarily couples to the Gq alpha subunit. This initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn leads to the production of inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+), a key second messenger in cellular responses such as smooth muscle contraction and inflammation. The this compound analogs act as selective antagonists, blocking the binding of CysLTs to the CysLT1 receptor and thereby inhibiting this signaling pathway.
Caption: CysLT1 Receptor Signaling Pathway and Antagonist Action.
Experimental Protocols
CysLT1 Receptor Radioligand Binding Assay
This protocol is designed to determine the binding affinity of this compound analogs for the CysLT1 receptor using a competitive binding assay with a radiolabeled ligand.
Materials:
-
HEK293 cells stably expressing the human CysLT1 receptor.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Membrane preparation buffer (e.g., Tris-HCl buffer with protease inhibitors).
-
Radioligand: [3H]LTD4.
-
Unlabeled competitor: this compound analogs at various concentrations.
-
Non-specific binding control: High concentration of a known CysLT1 antagonist (e.g., Montelukast).
-
Scintillation cocktail.
-
96-well filter plates.
-
Vacuum manifold.
-
Scintillation counter.
Protocol:
-
Membrane Preparation:
-
Culture HEK293-CysLT1 cells to confluency.
-
Harvest cells and centrifuge.
-
Resuspend the cell pellet in ice-cold membrane preparation buffer.
-
Homogenize the cell suspension using a Dounce homogenizer or sonicator.
-
Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at a high speed to pellet the membranes.
-
Resuspend the membrane pellet in the assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well filter plate, add the following to each well:
-
50 µL of cell membrane preparation.
-
25 µL of [3H]LTD4 at a final concentration at or below its Kd.
-
25 µL of the this compound analog at various concentrations (for competition curve) or buffer (for total binding) or a high concentration of unlabeled antagonist (for non-specific binding).
-
-
Incubate the plate at room temperature for a predetermined time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the filter plate using a vacuum manifold.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filter plate.
-
Add scintillation cocktail to each well.
-
Count the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of the analog that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calcium Mobilization Assay
This protocol measures the ability of this compound analogs to inhibit CysLT1 receptor-mediated intracellular calcium mobilization.
Materials:
-
Cells expressing the CysLT1 receptor (e.g., HEK293-CysLT1 or primary cells like monocytes).
-
Cell culture medium.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
CysLT1 receptor agonist (e.g., LTD4).
-
This compound analogs at various concentrations.
-
96-well black, clear-bottom plates.
-
Fluorescence plate reader with automated injection capabilities (e.g., FLIPR or FlexStation).
Protocol:
-
Cell Preparation:
-
Seed the cells into 96-well black, clear-bottom plates and allow them to adhere overnight.
-
Remove the culture medium and load the cells with the calcium-sensitive dye by incubating them in a solution of the dye in assay buffer for a specified time at 37°C.
-
After incubation, wash the cells with assay buffer to remove excess dye.
-
-
Antagonist Pre-incubation:
-
Add the this compound analogs at various concentrations to the respective wells.
-
Incubate the plate for a predetermined time to allow the antagonists to bind to the receptors.
-
-
Calcium Measurement:
-
Place the plate in the fluorescence plate reader and measure the baseline fluorescence.
-
Automatically inject the CysLT1 agonist (LTD4) into the wells.
-
Immediately begin recording the fluorescence intensity over time to measure the change in intracellular calcium concentration.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Normalize the response to the baseline fluorescence.
-
Plot the percentage of inhibition of the agonist-induced calcium response against the logarithm of the antagonist concentration.
-
Calculate the IC50 value using non-linear regression analysis.
-
Experimental Workflow Visualization
The following diagram illustrates the general workflow for evaluating the this compound analogs.
Caption: Workflow for the Evaluation of CysLT1 Antagonists.
References
Application Notes and Protocols for 1H-Indole-2-Carboxylic Acid Derivatives in Anti-Trypanosoma cruzi Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 1H-indole-2-carboxylic acid derivatives in the discovery of novel therapeutic agents against Trypanosoma cruzi, the causative agent of Chagas disease. The following sections detail the biological activity of a series of 1H-indole-2-carboxamides, protocols for key experimental assays, and visual representations of the drug discovery workflow and a potential mechanism of action.
Biological Activity and Physicochemical Properties
A series of 1H-indole-2-carboxamides were identified through phenotypic high-content screening against the intracellular amastigote form of T. cruzi.[1] Initial hits from this screening campaign demonstrated moderate potency and favorable selectivity against host cells.[1][2] Medicinal chemistry efforts were subsequently undertaken to optimize the potency and drug metabolism and pharmacokinetic (DMPK) properties of this chemical series.[1]
The data presented below summarizes the in vitro activity against the intracellular amastigote stage of T. cruzi (strain X10/7 A1), cytotoxicity in Vero cells, and key physicochemical and pharmacokinetic properties for a selection of these compounds.[1]
Table 1: Quantitative Data Summary of Selected 1H-Indole-2-Carboxamide Derivatives
| Compound ID | T. cruzi Amastigote Potency (pEC₅₀) | Cytotoxicity (pCC₅₀, Vero cells) | Human Liver Microsome Intrinsic Clearance (Clᵢₙₜ, μL/min/mg) | Mouse Liver Microsome Intrinsic Clearance (Clᵢₙₜ, μL/min/mg) | Kinetic Solubility in PBS (μg/mL) |
| DNDI4199 | 5.3 | >5.0 | 120 | 200 | 15 |
| 2 | 5.8 | >5.0 | 110 | 140 | 20 |
| 3 | 5.8 | >5.0 | 20 | 20 | 3.4 |
| 24 | 6.5 | 5.0 | - | - | - |
| 41 | 5.3 | >5.0 | - | - | - |
| 56 | 6.5 | - | - | - | - |
| 74 | <5.0 | >5.0 | 20 | 30 | 10 |
| 75 | 5.3 | >5.0 | 30 | 40 | 6.8 |
| 76 | <5.0 | >5.0 | 62 | >200 | 10 |
Data extracted from "Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity". pEC₅₀ is the negative logarithm of the half-maximal effective concentration. pCC₅₀ is the negative logarithm of the half-maximal cytotoxic concentration.
Experimental Protocols
The following protocols are based on the methodologies employed in the evaluation of 1H-indole-2-carboxamide derivatives. These can be adapted for the screening and characterization of new chemical entities against T. cruzi.
In Vitro Anti-Amastigote High-Content Screening Assay
This protocol describes a phenotypic assay to determine the potency of compounds against the intracellular amastigote form of T. cruzi.
Materials:
-
Host cells (e.g., Vero cells, hiPSC-Cardiomyocytes)
-
T. cruzi trypomastigotes (a reporter strain, e.g., expressing β-galactosidase or a fluorescent protein, can be used for easier quantification)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds dissolved in DMSO
-
Control drug (e.g., Benznidazole)
-
96- or 384-well clear-bottom imaging plates
-
High-content imaging system and analysis software
Protocol:
-
Cell Seeding: Seed host cells into 96- or 384-well imaging plates at a density that will result in a confluent monolayer after 24 hours of incubation (e.g., 1.7 x 10⁴ Vero cells/well in a 96-well plate). Incubate at 37°C with 5% CO₂.
-
Infection: On the following day, infect the host cell monolayer with T. cruzi trypomastigotes at a defined multiplicity of infection (MOI), typically between 5 and 10.
-
Compound Addition: After an incubation period to allow for parasite invasion (e.g., 5-24 hours), wash the wells to remove non-internalized trypomastigotes. Add fresh medium containing serial dilutions of the test compounds. Include appropriate controls (vehicle-only and a reference drug like benznidazole).
-
Incubation: Incubate the plates for a period that allows for amastigote replication, typically 48 to 96 hours.
-
Staining and Imaging: Fix the cells and stain with appropriate fluorescent dyes to visualize host cell nuclei, cytoplasm, and parasite DNA (e.g., Hoechst and a whole-cell dye). Acquire images using an automated high-content imaging system.
-
Image Analysis: Use image analysis software to quantify the number of host cells and the number of intracellular amastigotes per cell.
-
Data Analysis: Calculate the percentage of infection inhibition for each compound concentration relative to the vehicle control. Determine the EC₅₀ value by fitting the dose-response data to a four-parameter logistic equation.
In Vitro Cytotoxicity Assay
This protocol is for assessing the toxicity of compounds against a mammalian cell line (e.g., Vero cells) to determine selectivity.
Materials:
-
Vero cells (or other suitable mammalian cell line)
-
Complete cell culture medium
-
Test compounds dissolved in DMSO
-
96-well cell culture plates
-
Cell viability reagent (e.g., Resazurin, MTT, or LDH assay kit)
-
Plate reader
Protocol:
-
Cell Seeding: Seed Vero cells in a 96-well plate at a density of approximately 5 x 10⁴ cells/mL. Incubate for 24 hours at 37°C with 5% CO₂.
-
Compound Addition: Replace the medium with fresh medium containing serial dilutions of the test compounds.
-
Incubation: Incubate the plates for a duration that corresponds to the anti-amastigote assay (e.g., 48-96 hours).
-
Viability Assessment: Add the cell viability reagent according to the manufacturer's instructions. For example, if using an MTT assay, incubate with MTT solution for 4 hours, then solubilize the formazan crystals.
-
Data Acquisition: Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the CC₅₀ value by fitting the dose-response data to a four-parameter logistic equation.
In Vivo Efficacy Study in a Mouse Model of Chagas Disease
This protocol outlines a proof-of-concept study to evaluate the in vivo efficacy of a lead compound using a bioluminescent mouse model.
Materials:
-
BALB/c mice
-
T. cruzi strain expressing luciferase
-
Test compound formulated for oral administration
-
Vehicle control
-
Reference drug (e.g., Benznidazole)
-
D-luciferin substrate
-
In vivo imaging system (IVIS)
Protocol:
-
Infection: Infect female BALB/c mice (e.g., 8-weeks old) with bioluminescent T. cruzi parasites.
-
Treatment Initiation: Begin treatment at a specified time post-infection, which can be during the acute phase (e.g., day 14) or chronic phase (e.g., day 108).
-
Dosing: Administer the test compound, vehicle, or reference drug at the determined dose and schedule (e.g., 50 mg/kg twice daily). Co-administration with a metabolic inhibitor like 1-aminobenzotriazole (1-ABT) may be necessary for compounds with high metabolic instability.
-
Bioluminescence Imaging: At regular intervals during and after the treatment period, monitor the parasite load.
-
Inject mice with D-luciferin (e.g., 150 mg/kg, intraperitoneally).
-
Anesthetize the mice (e.g., with isoflurane).
-
Acquire bioluminescent images using an IVIS.
-
-
Data Analysis: Quantify the total bioluminescence (photon flux) for each mouse at each time point. Plot the mean bioluminescence over time for each treatment group to evaluate the reduction in parasite load compared to the vehicle control.
-
Cure Assessment (Optional): Following a washout period, immunosuppress the mice (e.g., with cyclophosphamide) to check for recrudescence of the infection, which would indicate a non-curative treatment.
Visualizations
Drug Discovery and Optimization Workflow
The following diagram illustrates the logical progression from initial screening to in vivo testing for the 1H-indole-2-carboxamide series.
Caption: Workflow for indole-2-carboxamide anti-T. cruzi drug discovery.
Proposed (Deprioritized) Mechanism of Action: CYP51 Inhibition
Although the 1H-indole-2-carboxamide series was ultimately deprioritized due to its mechanism of action, inhibition of the sterol 14α-demethylase (CYP51) enzyme is a clinically validated target in T. cruzi. The diagram below illustrates this pathway.
References
Cell-Based Assays for 1H-Indole-2-Carboxylic Acid Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for conducting cell-based assays to evaluate the biological activity of 1H-indole-2-carboxylic acid derivatives. These compounds are a significant class of heterocyclic molecules investigated for their therapeutic potential, particularly in oncology and anti-inflammatory research. The following sections offer a structured overview of quantitative data, step-by-step experimental methodologies, and visual diagrams of key biological pathways and workflows.
Data Presentation: Cytotoxicity of this compound Derivatives
The cytotoxic and antiproliferative activities of various this compound derivatives have been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) are key metrics used to quantify the potency of these compounds. A summary of representative data is presented below.
| Compound ID | Cell Line | Assay Type | IC50 / EC50 (µM) | Biological Target/Effect | Reference |
| C11 | Bel-7402 (Liver Cancer) | Anti-proliferation | - | 14-3-3η protein inhibitor | [1][2] |
| SMMC-7721 (Liver Cancer) | Anti-proliferation | - | 14-3-3η protein inhibitor | [1][2] | |
| SNU-387 (Liver Cancer) | Anti-proliferation | - | 14-3-3η protein inhibitor | [1] | |
| Hep G2 (Liver Cancer) | Anti-proliferation | - | 14-3-3η protein inhibitor | ||
| Hep 3B (Liver Cancer) | Anti-proliferation | - | 14-3-3η protein inhibitor | ||
| Bel-7402/5-Fu (Resistant) | Anti-proliferation | - | 14-3-3η protein inhibitor | ||
| 9e | HeLa (Cervical Cancer) | Antiproliferative | 0.37 | - | |
| HT29 (Colon Cancer) | Antiproliferative | 0.16 | - | ||
| MCF-7 (Breast Cancer) | Antiproliferative | 0.17 | - | ||
| HL-60 (Leukemia) | Antiproliferative | 18 | - | ||
| 5d, 5e, 5h, 5i, 5j, 5k | MCF-7 (Breast Cancer) | Antiproliferative (GI50) | 0.95 - 1.50 | EGFR and CDK2 inhibition | |
| 9a | T47D (Breast Cancer) | Caspase Activation (EC50) | 0.1 | Apoptosis induction | |
| 9b | T47D (Breast Cancer) | Caspase Activation (EC50) | 0.1 | Apoptosis induction, tubulin polymerization inhibition | |
| T47D (Breast Cancer) | Growth Inhibition (GI50) | 0.9 | - | ||
| 17k | CysLT1 Receptor Assay | Antagonist Activity (IC50) | 0.0059 | CysLT1 antagonist | |
| CysLT2 Receptor Assay | Antagonist Activity (IC50) | 15 | CysLT1 antagonist | ||
| 17a | HIV-1 Integrase Assay | Inhibitory Activity (IC50) | 3.11 | HIV-1 integrase inhibition | |
| UA-1 | RAW 264.7 (Macrophage) | NO Inhibition (IC50) | 2.2 ± 0.4 | Anti-inflammatory |
Experimental Protocols
Detailed methodologies for key cell-based assays are provided below. These protocols are intended as a guide and may require optimization based on the specific cell line and experimental conditions.
MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Early apoptotic cells expose phosphatidylserine on the outer cell membrane, which is detected by Annexin V-FITC. Late apoptotic and necrotic cells have compromised membrane integrity and will take up propidium iodide (PI).
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with the indole derivative at its IC50 concentration for 24 to 48 hours. Include an untreated control.
-
Cell Harvesting: After treatment, collect both adherent and floating cells.
-
Washing: Centrifuge the cell suspension, discard the supernatant, and wash the cell pellet with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the cells by flow cytometry within 1 hour.
-
Data Analysis: Determine the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).
Cell Cycle Analysis
This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.
Protocol:
-
Cell Treatment: Culture cells in 6-well plates and treat them with the indole derivative at its IC50 concentration for a specified period (e.g., 24 or 48 hours).
-
Cell Harvesting and Fixation: Collect the cells, wash with PBS, and fix them in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C overnight or longer.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).
Anti-Inflammatory Cytokine Release Assay
This assay measures the effect of this compound derivatives on the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in lipopolysaccharide (LPS)-stimulated macrophages.
Protocol:
-
Cell Seeding: Plate RAW 264.7 macrophages in a 96-well plate and allow them to adhere.
-
Compound Treatment: Pre-treat the cells with various concentrations of the indole derivatives for 1 hour.
-
Stimulation: Induce an inflammatory response by adding LPS (e.g., 1 µg/mL) to the wells and incubate for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatant.
-
Cytokine Quantification: Measure the concentration of TNF-α and IL-6 in the supernatant using an ELISA kit according to the manufacturer's protocol.
-
Data Analysis: Calculate the percentage of cytokine inhibition compared to the LPS-stimulated control.
Mandatory Visualizations
Diagrams created using Graphviz DOT language help to visualize complex processes and relationships.
Caption: Overall experimental workflow for assessing anticancer activity.
Caption: Simplified signaling pathway for apoptosis induction.
Caption: Step-by-step workflow of the MTT cell viability assay.
References
Application Notes: 1H-Indole-2-carboxylic Acid as a Key Starting Material for the Synthesis of Perindopril
For Researchers, Scientists, and Drug Development Professionals
Introduction
Perindopril, a potent angiotensin-converting enzyme (ACE) inhibitor, is a widely prescribed medication for the treatment of hypertension and heart failure.[1][2] The synthesis of this complex molecule requires a stereochemically precise approach, often involving the coupling of two key chiral intermediates. 1H-Indole-2-carboxylic acid serves as a crucial and readily available starting material for the synthesis of one of these key intermediates, (2S,3aS,7aS)-octahydroindole-2-carboxylic acid, which forms the bicyclic core of the Perindopril molecule.[3][4] This document provides detailed application notes and protocols for the synthesis of Perindopril, with a focus on the utilization of derivatives of this compound.
Synthetic Pathway Overview
The industrial synthesis of Perindopril generally involves a peptide coupling reaction between a protected form of (2S,3aS,7aS)-octahydroindole-2-carboxylic acid and N-[(S)-1-ethoxycarbonyl-butyl]-(S)-alanine.[5] The initial step involves the reduction of this compound to its saturated counterpart, (2S,3aS,7aS)-octahydroindole-2-carboxylic acid. This is a critical step that establishes the required stereochemistry for the final drug molecule. The carboxylic acid group of the octahydroindole intermediate is then protected, typically as a benzyl ester, before the coupling reaction. Following the coupling, a deprotection step yields Perindopril, which can be further purified and converted to a pharmaceutically acceptable salt, such as Perindopril erbumine (tert-butylamine salt).
Caption: Synthetic pathway of Perindopril from this compound.
Experimental Protocols
Protocol 1: Synthesis of (2S,3aS,7aS)-Octahydroindole-2-carboxylic Acid Benzyl Ester p-toluenesulfonate
This protocol describes the protection of the carboxylic acid group of (2S,3aS,7aS)-octahydroindole-2-carboxylic acid as a benzyl ester.
Materials:
-
(2S,3aS,7aS)-Octahydroindole-2-carboxylic acid
-
Toluene
-
p-toluenesulfonic acid
-
Benzyl alcohol
Procedure:
-
A mixture of (2S,3aS,7aS)-octahydroindole-2-carboxylic acid, a molar equivalent of p-toluenesulfonic acid, and an excess of benzyl alcohol in toluene is refluxed.
-
The water formed during the reaction is removed by azeotropic distillation.
-
Once the reaction is complete (as monitored by the cessation of water separation), the toluene is distilled off to yield the crude p-toluenesulfonate salt of the benzyl ester.
Protocol 2: Coupling of (2S,3aS,7aS)-Octahydroindole-2-carboxylic Acid Benzyl Ester with N-[(S)-1-ethoxycarbonyl-butyl]-(S)-alanine
This protocol details the key peptide coupling step to form the Perindopril backbone.
Materials:
-
(2S,3aS,7aS)-Octahydroindole-2-carboxylic acid benzyl ester p-toluenesulfonate
-
N-[(S)-1-ethoxycarbonyl-butyl]-(S)-alanine
-
Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBT)
-
Triethylamine (optional)
-
Dichloromethane or Ethyl acetate
Procedure:
-
To a stirred solution of (2S,3aS,7aS)-octahydroindole-2-carboxylic acid benzyl ester p-toluenesulfonate and N-[(S)-1-ethoxycarbonyl-butyl]-(S)-alanine in an appropriate solvent (e.g., dichloromethane or ethyl acetate), HOBT and DCC are added at room temperature.
-
Triethylamine may be added to neutralize the p-toluenesulfonic acid salt.
-
The reaction mixture is stirred for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the dicyclohexylurea byproduct is removed by filtration.
-
The filtrate is washed with aqueous solutions to remove unreacted starting materials and byproducts.
-
The organic layer is dried over a suitable drying agent (e.g., anhydrous sodium sulfate), filtered, and the solvent is evaporated under reduced pressure to yield the crude Perindopril benzyl ester.
Protocol 3: Deprotection of Perindopril Benzyl Ester to Yield Perindopril
This protocol describes the final deprotection step to obtain Perindopril.
Materials:
-
Perindopril benzyl ester
-
Ethanol or Acetic Acid
-
Palladium on carbon (Pd/C) or Platinum on carbon (Pt/C) catalyst
-
Hydrogen source
Procedure:
-
The crude Perindopril benzyl ester is dissolved in a suitable solvent such as ethanol or acetic acid.
-
A catalytic amount of Pd/C or Pt/C is added to the solution.
-
The mixture is subjected to catalytic hydrogenation at a suitable pressure (e.g., 5 bar) and room temperature until the reaction is complete.
-
The catalyst is removed by filtration.
-
The solvent is evaporated to yield crude Perindopril.
Protocol 4: Formation of Perindopril Erbumine Salt
This protocol describes the formation of the pharmaceutically acceptable tert-butylamine salt of Perindopril.
Materials:
-
Perindopril
-
tert-butylamine
-
Ethyl acetate
Procedure:
-
The crude Perindopril is dissolved in a suitable solvent like ethyl acetate.
-
A stoichiometric amount of tert-butylamine is added to the solution.
-
The mixture may be heated to reflux to ensure complete salt formation and then cooled to induce crystallization.
-
The precipitated Perindopril erbumine is collected by filtration, washed with a cold solvent, and dried under vacuum.
Data Presentation
| Step | Starting Material | Reagents | Product | Yield | Purity | Reference |
| Esterification | (2S,3aS,7aS)-Octahydroindole-2-carboxylic acid | Benzyl alcohol, p-toluenesulfonic acid | (2S,3aS,7aS)-Octahydroindole-2-carboxylic acid benzyl ester p-toluenesulfonate | 97% (crude) | - | |
| Coupling | (2S,3aS,7aS)-Octahydroindole-2-carboxylic acid benzyl ester p-toluenesulfonate | N-[(S)-1-ethoxycarbonyl-butyl]-(S)-alanine, DCC, HOBT | Perindopril benzyl ester | 92% | >90% | |
| Deprotection | Perindopril benzyl ester | H₂, Pd/C or Pt/C | Perindopril | 85% | 99% (enantiomeric purity) | |
| Salt Formation | Perindopril | tert-butylamine | Perindopril Erbumine | 95% | >99% |
Logical Workflow for Synthesis and Purification
Caption: General workflow for the synthesis and purification of Perindopril.
Conclusion
The synthesis of Perindopril from this compound is a well-established industrial process that relies on key transformations, including stereoselective reduction, peptide coupling, and deprotection. The protocols and data presented provide a comprehensive guide for researchers and professionals in the field of drug development. Careful control of reaction conditions and purification steps is essential to achieve high yields and the pharmaceutical-grade purity required for this important cardiovascular drug. The use of this compound as a starting material offers an economical and efficient route to one of the crucial building blocks of Perindopril.
References
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. nbinno.com [nbinno.com]
- 3. US4914214A - Process for the industrial synthesis of perindopril - Google Patents [patents.google.com]
- 4. longdom.org [longdom.org]
- 5. Process for the preparation of perindopril and salts thereof - Patent 1864973 [data.epo.org]
Application of 1H-Indole-2-Carboxylic Acid in Materials Science: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1H-Indole-2-carboxylic acid, a versatile heterocyclic compound, is not only a crucial scaffold in medicinal chemistry but also a promising building block in materials science. Its rigid structure, coupled with the presence of both a carboxylic acid group and a hydrogen-bonding N-H moiety, makes it an excellent candidate for the construction of functional materials. The indole ring system possesses inherent photophysical properties that can be harnessed for applications in sensors and optoelectronics. This document provides an overview of its application in the synthesis of coordination polymers and conducting polymers, along with detailed experimental protocols.
I. Coordination Polymers and Metal-Organic Frameworks (MOFs)
This compound can act as a ligand to coordinate with metal ions, forming coordination polymers or metal-organic frameworks (MOFs). The carboxylate group can bind to metal centers, while the indole N-H group can participate in hydrogen bonding, influencing the final structure and properties of the material. These materials are of interest for applications in gas storage, catalysis, and luminescence.
Application: Luminescent Materials
Coordination polymers of Zn(II) with carboxylate-based ligands are known to exhibit luminescent properties, which can be utilized in sensing applications[2][3]. The indole moiety itself possesses intrinsic fluorescence, and its incorporation into a rigid coordination network can enhance these properties.
Quantitative Data:
The following table summarizes representative luminescence data for a Zn(II) coordination polymer. Note: This data is for a Zn(II) coordination polymer with 2,5-dihydroxy-1,4-terephthalic acid and 2,2'-bipyridine as ligands and is provided as a reference for the potential properties of a this compound-based material.
| Property | Value | Reference |
| Excitation Wavelength (λex) | 366 nm | [2] |
| Emission Wavelength (λem) | 365 nm | |
| Application | Luminescent sensor for acetone and Fe³⁺ ions |
Experimental Protocol: Synthesis of a Zn(II)-Indole-2-Carboxylate Coordination Polymer (Adapted Protocol)
This protocol is adapted from the synthesis of related Zn(II)-carboxylate coordination polymers.
Materials:
-
This compound
-
Zinc(II) acetate dihydrate [Zn(CH₃COO)₂·2H₂O]
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
Deionized water
Procedure:
-
Ligand Solution Preparation: Dissolve this compound (0.1 mmol) in 5 mL of DMF in a 20 mL glass vial.
-
Metal Salt Solution Preparation: In a separate vial, dissolve zinc(II) acetate dihydrate (0.1 mmol) in 5 mL of deionized water.
-
Mixing: Slowly add the metal salt solution to the ligand solution with stirring.
-
Solvothermal Synthesis: Seal the vial and place it in a programmable oven. Heat to 100 °C for 24 hours.
-
Cooling and Crystal Collection: Allow the oven to cool to room temperature. Collect the resulting crystals by filtration.
-
Washing: Wash the collected crystals with DMF and then with ethanol to remove any unreacted starting materials.
-
Drying: Dry the crystals under vacuum at 60 °C for 12 hours.
Characterization:
The resulting crystalline material can be characterized by single-crystal X-ray diffraction to determine its structure, powder X-ray diffraction (PXRD) to assess phase purity, thermogravimetric analysis (TGA) to evaluate thermal stability, and fluorescence spectroscopy to determine its luminescent properties.
Workflow for Synthesis of Zn(II)-Indole-2-Carboxylate Coordination Polymer
Caption: Workflow for the solvothermal synthesis of a Zn(II)-indole-2-carboxylate coordination polymer.
II. Conducting Polymers
The indole moiety is electroactive and can be polymerized to form conducting polymers. The resulting polyindole materials have potential applications in electrochromic devices, sensors, and as components in batteries. The carboxylic acid group in this compound can enhance the processability and functionality of the resulting polymer, for example, by allowing for self-doping.
Application: Electrochromic Materials
Polymers derived from indole and its derivatives have demonstrated electrochromic properties, changing color upon the application of an electrical potential. Copolymers of indole-6-carboxylic acid have been used in high-contrast electrochromic devices.
Quantitative Data:
The following table presents data for an electrochromic device utilizing a copolymer of indole-6-carboxylic acid, a positional isomer of this compound. This data is indicative of the potential performance of a poly(this compound)-based device.
| Property | Value | Reference |
| Monomers | Indole-6-carboxylic acid and 2,2'-bithiophene | |
| Optical Contrast (ΔT) at 890 nm | 30% | |
| Coloring Efficiency at 890 nm | 112 cm² C⁻¹ |
Experimental Protocol: Electrochemical Polymerization of this compound
This protocol is based on general procedures for the electrochemical polymerization of indole and its derivatives.
Materials:
-
This compound
-
Acetonitrile (anhydrous)
-
Lithium perchlorate (LiClO₄)
-
Indium tin oxide (ITO)-coated glass slides (working electrode)
-
Platinum wire (counter electrode)
-
Ag/AgCl electrode (reference electrode)
Procedure:
-
Electrolyte Preparation: Prepare a 0.1 M solution of LiClO₄ in anhydrous acetonitrile.
-
Monomer Solution: Dissolve this compound in the electrolyte solution to a concentration of 0.1 M.
-
Electrochemical Cell Setup: Assemble a three-electrode electrochemical cell with the ITO-coated glass slide as the working electrode, a platinum wire as the counter electrode, and a Ag/AgCl electrode as the reference electrode.
-
Electropolymerization: Immerse the electrodes in the monomer solution. Apply a constant potential of +1.0 V (vs. Ag/AgCl) to the working electrode until a desired charge density (e.g., 50 mC/cm²) is passed.
-
Washing: After polymerization, remove the polymer-coated ITO slide from the cell and wash it thoroughly with fresh acetonitrile to remove any unreacted monomer and electrolyte.
-
Drying: Dry the film under a stream of nitrogen.
Characterization:
The resulting polymer film can be characterized by cyclic voltammetry to study its electrochemical behavior, UV-Vis spectroscopy to analyze its optical properties in different oxidation states, and scanning electron microscopy (SEM) to observe its morphology. The electrical conductivity of the film can be measured using a four-point probe.
Workflow for Electrochemical Polymerization of this compound
Caption: Workflow for the electrochemical polymerization of this compound on an ITO electrode.
Conclusion
This compound is a valuable and versatile building block for the development of advanced materials. Its ability to act as a ligand in coordination polymers and as a monomer for conducting polymers opens up possibilities for the creation of materials with tailored optical, electronic, and structural properties. The protocols provided herein offer a starting point for the synthesis and exploration of these promising materials. Further research into the direct use of this compound in materials synthesis is warranted to fully elucidate its potential and to generate a more extensive set of quantitative data on the performance of the resulting materials.
References
Application Notes and Protocols: 1H-Indole-2-carboxylic Acid in Coordination Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 1H-indole-2-carboxylic acid as a versatile ligand in coordination chemistry. The document details its coordination behavior, protocols for the synthesis of its metal complexes, and its applications in catalysis and as a therapeutic agent.
Introduction to this compound as a Ligand
This compound is a robust heterocyclic ligand that has garnered significant interest in the field of coordination chemistry. Its ability to coordinate with metal ions through various modes makes it a versatile building block for the synthesis of novel coordination compounds with diverse applications. It can act as a monodentate ligand, coordinating through the oxygen atom of the carboxylate group, or as a bidentate ligand, chelating the metal ion via the carboxylate oxygen and the nitrogen atom of the indole ring to form a stable five-membered metallocycle. The indole N-H group can also participate in hydrogen bonding, further influencing the supramolecular architecture of the resulting complexes. This versatility has led to the development of coordination complexes with applications in catalysis and medicinal chemistry.
Synthesis and Structural Characterization of a Zinc(II) Complex
Zinc(II) complexes are of particular interest due to their roles in biological systems and their potential applications in catalysis and materials science. The d10 electronic configuration of Zn(II) allows for flexible coordination geometries, which can be modulated by the choice of ligands.
Experimental Protocol: Synthesis of a Diaquabis(1H-indole-2-carboxylato)zinc(II) Complex
This protocol describes the synthesis of a representative zinc(II) complex with this compound.
Materials:
-
This compound
-
Zinc(II) chloride (anhydrous)
-
Sodium hydroxide
-
Ethanol
-
Deionized water
-
Magnetic stirrer with heating plate
-
Standard laboratory glassware
Procedure:
-
Ligand Solution Preparation: Dissolve this compound (2.0 mmol) in ethanol (20 mL) in a 100 mL round-bottom flask with stirring.
-
Deprotonation: Slowly add a 0.1 M aqueous solution of sodium hydroxide dropwise to the ligand solution until a clear solution is obtained, indicating the deprotonation of the carboxylic acid.
-
Metal Salt Addition: In a separate beaker, dissolve zinc(II) chloride (1.0 mmol) in deionized water (10 mL).
-
Complexation: Add the zinc(II) chloride solution dropwise to the stirring ligand solution at room temperature. A precipitate will begin to form.
-
Reaction Completion: Continue stirring the reaction mixture at room temperature for 2 hours to ensure the completion of the reaction.
-
Isolation and Purification: Collect the white precipitate by vacuum filtration and wash it sequentially with deionized water and then ethanol to remove any unreacted starting materials and byproducts.
-
Drying: Dry the resulting white solid in a desiccator over anhydrous calcium chloride to a constant weight.
Characterization: The synthesized complex can be characterized by various spectroscopic and analytical techniques:
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the coordination of the carboxylate group to the zinc(II) ion, evidenced by a shift in the C=O stretching frequency.
-
Elemental Analysis: To determine the elemental composition (C, H, N) of the complex and confirm its stoichiometry.
-
Single-Crystal X-ray Diffraction: To determine the precise molecular structure, including bond lengths and angles.
Structural Data
The following table presents representative crystallographic data for a similar Zn(II) complex with a pyridine-based carboxamide ligand, illustrating the typical coordination environment. In the absence of a direct crystal structure for the this compound complex in the search results, this data provides a valuable reference for the expected bond lengths and angles in a distorted octahedral geometry.
| Parameter | Bond Length (Å) / Bond Angle (°) |
| Zn-N | 2.1149(19) - 2.1453(19) |
| Zn-O | 2.1065(15) - 2.1450(16) |
| O-Zn-N | 75.87(6) - 173.96(7) |
| N-Zn-N | 98.35(7) - 155.99(7) |
| O-Zn-O | 89.07(7) - 164.02(7) |
Data from a representative --INVALID-LINK--2 complex where L is a carboxamide derivative.[1]
Application in Catalysis: Addition of Carboxylic Acids to Alkynes
Coordination complexes of this compound with transition metals, particularly ruthenium, have shown catalytic activity in organic synthesis. One notable application is the Markovnikov addition of the carboxylic acid to terminal alkynes to produce enol esters, which are valuable synthetic intermediates.
Experimental Protocol: Ruthenium-Catalyzed Addition of this compound to 1-Hexyne
This protocol outlines a procedure for the catalytic addition of this compound to 1-hexyne.
Materials:
-
This compound
-
1-Hexyne
-
[RuCl₂(η⁶-p-cymene)(PPh₃)] catalyst
-
Toluene (anhydrous)
-
Nitrogen or Argon gas supply
-
Schlenk line and glassware
-
Magnetic stirrer with heating plate
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry Schlenk tube under an inert atmosphere (N₂ or Ar), add this compound (1.0 mmol), 1-hexyne (1.2 mmol), and the ruthenium catalyst (0.05 mmol, 5 mol%).
-
Solvent Addition: Add anhydrous toluene (5 mL) to the Schlenk tube via syringe.
-
Reaction Conditions: Seal the Schlenk tube and heat the reaction mixture at 80 °C with vigorous stirring.
-
Monitoring the Reaction: Monitor the progress of the reaction by TLC until the starting material is consumed.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to isolate the desired enol ester product.
Catalytic Cycle
The proposed catalytic cycle for the ruthenium-catalyzed addition of carboxylic acids to alkynes involves several key steps.
Caption: Proposed catalytic cycle for Ru-catalyzed alkyne hydrocarboxylation.
Application in Drug Development: HIV-1 Integrase Inhibition
Derivatives of this compound have emerged as promising inhibitors of HIV-1 integrase, a key enzyme in the viral replication cycle. These compounds function by chelating the essential magnesium ions (Mg²⁺) within the enzyme's active site, thereby blocking the strand transfer step of viral DNA integration into the host genome.[2]
Mechanism of Action: HIV-1 Integrase Inhibition
The inhibitory action of this compound derivatives is centered on the active site of HIV-1 integrase.
Caption: Chelation of Mg²⁺ ions by the inhibitor blocks DNA integration.
Experimental Protocol: In Vitro HIV-1 Integrase Strand Transfer Assay
This protocol provides a general outline for an in vitro assay to evaluate the inhibitory activity of this compound derivatives against HIV-1 integrase. This is based on commercially available assay kits.
Materials:
-
Recombinant HIV-1 Integrase enzyme
-
Donor substrate (DS) DNA (biotin-labeled oligonucleotide mimicking the viral DNA end)
-
Target substrate (TS) DNA (modified oligonucleotide mimicking the host DNA)
-
Streptavidin-coated 96-well plates
-
This compound derivatives (test compounds)
-
Reaction buffer, wash buffer, and blocking buffer
-
HRP-conjugated antibody against the TS DNA modification
-
TMB substrate and stop solution
-
Plate reader
Procedure:
-
Plate Preparation:
-
Coat the streptavidin-coated 96-well plate with the biotin-labeled DS DNA by incubating for 30 minutes at 37 °C.
-
Wash the plate multiple times with wash buffer to remove unbound DS DNA.
-
Add blocking buffer and incubate for 30 minutes at 37 °C to prevent non-specific binding.
-
Wash the plate again with reaction buffer.
-
-
Enzyme and Inhibitor Incubation:
-
Prepare serial dilutions of the this compound derivatives (test compounds) in reaction buffer.
-
Add the diluted test compounds to the wells. Include positive (known inhibitor) and negative (DMSO vehicle) controls.
-
Add the HIV-1 integrase enzyme to all wells except the "no enzyme" control wells.
-
Incubate the plate for 30 minutes at 37 °C to allow the inhibitors to bind to the enzyme.
-
-
Strand Transfer Reaction:
-
Add the TS DNA to all wells to initiate the strand transfer reaction.
-
Incubate for 60 minutes at 37 °C.
-
-
Detection:
-
Wash the plate to remove unreacted components.
-
Add the HRP-conjugated antibody and incubate for 30 minutes at 37 °C.
-
Wash the plate thoroughly.
-
Add the TMB substrate and incubate in the dark until a blue color develops.
-
Add the stop solution to quench the reaction, resulting in a yellow color.
-
-
Data Analysis:
-
Measure the absorbance at 450 nm using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.
-
Conclusion
This compound is a valuable and versatile ligand in coordination chemistry, enabling the synthesis of metal complexes with significant potential in both catalysis and medicinal chemistry. The protocols and data presented here provide a foundation for researchers to explore and expand upon the applications of this intriguing molecule.
References
Troubleshooting & Optimization
Technical Support Center: 1H-Indole-2-Carboxylic Acid Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common problems encountered during the synthesis of 1H-indole-2-carboxylic acid. The information is tailored for researchers, scientists, and professionals in drug development.
General Troubleshooting and FAQs
This section covers common issues applicable to various synthetic routes for this compound.
Q1: My reaction yield is consistently low. What are the general factors I should investigate?
A1: Low yields in indole synthesis can stem from several factors. Systematically investigate the following:
-
Reagent Purity: Ensure all starting materials, reagents, and solvents are of high purity and anhydrous where required. Impurities can interfere with catalysts and promote side reactions.
-
Reaction Atmosphere: Many indole syntheses are sensitive to oxygen. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation of starting materials and products.
-
Temperature Control: The reaction temperature is often critical. Temperatures that are too low may lead to incomplete reactions, while excessively high temperatures can cause decomposition of reactants or the desired product.[1]
-
Reaction Time: Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS) to determine the optimal reaction time. Both incomplete reaction and prolonged reaction times can lead to lower yields of the desired product.
-
Catalyst Activity: If using a catalyst, ensure it is fresh and active. Some catalysts are sensitive to air and moisture.
Q2: I am observing a significant amount of decarboxylated product (indole) in my reaction mixture. How can I prevent this?
A2: Unwanted decarboxylation is a common side reaction, especially at elevated temperatures.[2] To minimize this:
-
Temperature Management: Avoid excessive heating during the reaction and work-up. If possible, perform the synthesis at a lower temperature, even if it requires a longer reaction time.
-
Mild Reaction Conditions: Opt for milder reaction conditions where possible. For instance, some catalysts and solvent systems promote decarboxylation more than others.
-
Rapid Work-up: Process the reaction mixture promptly upon completion to avoid prolonged exposure to conditions that may induce decarboxylation.
Q3: I am struggling with the purification of my crude this compound. What are the recommended methods?
A3: Purification can be challenging due to the physical properties of the product and the presence of closely related impurities.
-
Recrystallization: This is often the most effective method for purifying solid this compound.[3] The choice of solvent is crucial; ideal solvents will dissolve the compound well at high temperatures but poorly at low temperatures. Common solvent systems include ethanol/water or ethyl acetate/hexanes.[4]
-
Acid-Base Extraction: Since the product is a carboxylic acid, you can use acid-base extraction to separate it from neutral or basic impurities. Dissolve the crude product in an organic solvent and extract with an aqueous base (e.g., sodium bicarbonate solution). The aqueous layer containing the carboxylate salt can then be acidified to precipitate the purified carboxylic acid.
-
Column Chromatography: While possible, column chromatography on silica gel can sometimes be problematic due to the acidic nature of the stationary phase, which can cause streaking or degradation.[4] If this method is necessary, consider using deactivated silica or another stationary phase like alumina.
Synthesis-Specific Troubleshooting
This section provides guidance for issues related to specific synthetic methods for this compound and its esters.
Fischer Indole Synthesis
Q4: My Fischer indole synthesis of ethyl indole-2-carboxylate from ethyl pyruvate and phenylhydrazine is giving a very low yield. What could be the problem?
A4: The Fischer indole synthesis can be sensitive to several factors. Here are some common causes for low yields and their solutions:
-
Inappropriate Acid Catalyst: The choice and strength of the acid catalyst are critical. If a weak acid like acetic acid is ineffective, consider a stronger Brønsted acid (e.g., p-toluenesulfonic acid) or a Lewis acid (e.g., ZnCl₂). Conversely, if you observe significant decomposition, a milder acid may be necessary.
-
Poor Quality Phenylhydrazone: The phenylhydrazone intermediate should be pure. It is often best to form the hydrazone in situ or use it immediately after preparation.
-
Side Reactions: The acidic conditions can promote side reactions like aldol condensations or polymerization. Optimizing the reaction temperature and catalyst concentration can help minimize these.
-
Unfavorable Substrate: While pyruvic acid derivatives are generally suitable, highly substituted or electronically disfavored phenylhydrazines can react poorly.
Q5: I am getting multiple spots on my TLC plate after a Fischer indole synthesis with an unsymmetrical ketone. How can I control the regioselectivity?
A5: The use of unsymmetrical ketones can lead to the formation of two regioisomeric indoles. The ratio of these isomers is influenced by the acidity of the medium and the steric and electronic nature of the ketone. To improve regioselectivity, you may need to screen different acid catalysts and reaction conditions.
Reissert Indole Synthesis
Q6: The initial condensation of o-nitrotoluene and diethyl oxalate in my Reissert synthesis is not proceeding well. What should I check?
A6: This condensation is a crucial step. Ensure you are using a sufficiently strong base. Potassium ethoxide has been reported to give better results than sodium ethoxide. The reaction should be carried out under anhydrous conditions, as the presence of water can quench the base.
Q7: The reductive cyclization step of my Reissert synthesis is producing a complex mixture of products. How can I improve this?
A7: The reduction of the nitro group followed by cyclization is sensitive to the reducing agent and conditions.
-
Choice of Reducing Agent: Various reducing agents can be used, including zinc in acetic acid, ferrous sulfate and ammonia, or catalytic hydrogenation. The optimal choice may depend on the specific substrate.
-
Formation of Side Products: Under certain reduction conditions, quinolones can be formed as byproducts. Screening different reducing agents and carefully controlling the reaction pH can help to minimize the formation of these impurities.
Saponification of Ethyl Indole-2-carboxylate
Q8: I am attempting to hydrolyze ethyl 1H-indole-2-carboxylate to the carboxylic acid, but the reaction is incomplete or slow. What can I do?
A8: Incomplete saponification can be addressed by:
-
Increasing the Excess of Base: Use a larger excess of the hydroxide (e.g., NaOH or KOH) to drive the reaction to completion.
-
Elevating the Temperature: Refluxing the reaction mixture is a common practice to increase the rate of hydrolysis.
-
Choice of Solvent: Using a co-solvent like methanol or ethanol helps to solubilize both the ester and the aqueous base, facilitating the reaction.
Q9: During the work-up of my saponification, I am getting a low recovery of the carboxylic acid after acidification. What might be the issue?
A9: Low recovery upon acidification can be due to:
-
Incomplete Precipitation: Ensure the aqueous solution is sufficiently acidified to a pH where the carboxylic acid is fully protonated and precipitates out. Checking the pH with indicator paper is recommended.
-
Solubility of the Product: this compound has some solubility in water. Cooling the acidified mixture in an ice bath before filtration can help to maximize precipitation.
-
Extraction: If the product does not readily precipitate, it may need to be extracted from the acidified aqueous solution with an organic solvent like ethyl acetate.
Quantitative Data Summary
The following tables summarize typical reaction conditions and reported yields for common synthetic steps.
Table 1: Comparison of Conditions for Fischer Indole Synthesis of Indole-2-Carboxylic Acid Derivatives
| Phenylhydrazine Derivative | Carbonyl Compound | Catalyst/Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Phenylhydrazine | Ethyl pyruvate | Polyphosphoric acid | 100 | 1 | 75 | Fitt's Synthesis |
| Phenylhydrazine | Pyruvic acid | ZnCl₂ | 140-150 | 0.5 | 65 | Organic Syntheses |
| 4-Methoxyphenylhydrazine | Ethyl pyruvate | Acetic acid | Reflux | 2 | 82 | |
| 4-Chlorophenylhydrazine | Ethyl pyruvate | p-Toluenesulfonic acid/Toluene | Reflux | 3 | 78 |
Table 2: Conditions for Saponification of Ethyl 1H-indole-2-carboxylate
| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| NaOH | Methanol/Water | Reflux | 4 | 98 | |
| KOH | Ethanol/Water | Reflux | 2 | >95 | |
| LiOH | THF/Water | 50 | 2 | >95 |
Experimental Protocols
Protocol 1: Reissert Synthesis of this compound
This protocol is adapted from established Reissert synthesis procedures.
Step 1: Condensation of o-Nitrotoluene and Diethyl Oxalate
-
In a flame-dried, three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, prepare a solution of potassium ethoxide by cautiously dissolving potassium metal (1 equivalent) in absolute ethanol.
-
Cool the solution to room temperature and add diethyl oxalate (1 equivalent).
-
Add o-nitrotoluene (1 equivalent) dropwise to the stirred solution.
-
After the addition is complete, heat the mixture to reflux for 2-3 hours.
-
Cool the reaction mixture and pour it into a mixture of ice and water.
-
Separate the aqueous layer and wash the organic layer with water.
-
Acidify the combined aqueous layers with dilute HCl to precipitate ethyl o-nitrophenylpyruvate. Filter the solid, wash with cold water, and dry.
Step 2: Reductive Cyclization
-
To a suspension of the crude ethyl o-nitrophenylpyruvate in a mixture of acetic acid and water, add zinc dust (excess) portion-wise while stirring vigorously. The reaction is exothermic and the temperature should be controlled with an ice bath.
-
After the addition is complete, stir the mixture at room temperature for several hours until the reaction is complete (monitored by TLC).
-
Filter off the excess zinc and inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water).
Protocol 2: Saponification of Ethyl 1H-indole-2-carboxylate
This protocol is a general procedure based on common laboratory practices.
-
In a round-bottom flask, dissolve ethyl 1H-indole-2-carboxylate (1 equivalent) in a mixture of methanol and a 10% aqueous solution of sodium hydroxide (2-3 equivalents of NaOH).
-
Heat the mixture to reflux and stir for 2-4 hours, monitoring the reaction progress by TLC until all the starting ester has been consumed.
-
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether or dichloromethane) to remove any neutral impurities.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of concentrated HCl with stirring.
-
Collect the precipitated this compound by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum.
Visualizations
The following diagrams illustrate key workflows and relationships in the synthesis of this compound.
Caption: Overview of major synthetic routes to this compound.
Caption: Troubleshooting workflow for low reaction yield.
Caption: General purification workflow for this compound.
References
Technical Support Center: Fischer Indole Synthesis of 1H-Indole-2-carboxylic Acid
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the Fischer indole synthesis of 1H-indole-2-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What is the general principle of the Fischer indole synthesis for preparing this compound?
The Fischer indole synthesis is a classic and versatile method for synthesizing indoles.[1][2] For this compound, the reaction typically involves the acid-catalyzed cyclization of the phenylhydrazone derivative of pyruvic acid.[1][3] The process starts with the condensation of phenylhydrazine and pyruvic acid to form a phenylhydrazone intermediate. This intermediate, in the presence of an acid catalyst and heat, undergoes a[1]-sigmatropic rearrangement, followed by the elimination of ammonia to form the aromatic indole ring.
Q2: Why is the choice of acid catalyst so critical in this synthesis?
The acid catalyst plays a crucial role in several steps of the mechanism, including the isomerization of the hydrazone to the enamine and the subsequent-sigmatropic rearrangement. The strength and type of acid (Brønsted or Lewis) can significantly impact the reaction rate, yield, and the formation of side products. An inappropriate catalyst may be too weak to promote cyclization or so strong that it leads to the degradation of the starting materials or the desired product.
Q3: Can I use ethyl pyruvate instead of pyruvic acid?
Yes, ethyl pyruvate is commonly used to synthesize ethyl 1H-indole-2-carboxylate. This ester can then be hydrolyzed to the desired this compound. Using the ethyl ester can sometimes be advantageous in terms of solubility and handling.
Q4: Is the isolation of the phenylhydrazone intermediate necessary?
It is not always necessary to isolate the phenylhydrazone intermediate. The synthesis can often be performed as a one-pot reaction where an equimolar mixture of the arylhydrazine and the keto acid are subjected directly to the indolization conditions.
Q5: My desired product, this compound, is prone to decarboxylation. How can I avoid this?
Decarboxylation of this compound to form indole can occur, especially at high temperatures. To minimize this, it is advisable to use the minimum effective temperature for the cyclization step and to carefully control the heating during workup and purification. If decarboxylation is a persistent issue, consider synthesizing the ethyl ester of the target molecule and performing the hydrolysis to the carboxylic acid as the final step under milder conditions.
Troubleshooting Guide
Problem 1: Low or No Yield of this compound
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Inappropriate Acid Catalyst | The choice of acid is critical. If using a weak acid like acetic acid results in low yield, consider a stronger Brønsted acid (e.g., sulfuric acid, p-toluenesulfonic acid) or a Lewis acid (e.g., ZnCl₂, BF₃·OEt₂). Conversely, if degradation is suspected, a milder acid may be beneficial. |
| Suboptimal Reaction Temperature | The Fischer indole synthesis often requires elevated temperatures. However, excessively high temperatures can lead to decomposition of the starting material or product, or promote decarboxylation. It is recommended to perform small-scale reactions at various temperatures (e.g., 80 °C, 100 °C, 120 °C) to find the optimal condition. |
| Poor Quality of Starting Materials | Impurities in the phenylhydrazine or pyruvic acid can inhibit the reaction. Ensure the purity of starting materials. Phenylhydrazine can degrade upon storage; purification by distillation may be necessary. |
| Presence of Water | The reaction is sensitive to water, which can hydrolyze the hydrazone intermediate. Use anhydrous solvents and reagents. |
| Incomplete Hydrazone Formation | The initial condensation to form the phenylhydrazone is a crucial step. Ensure adequate reaction time for this step before proceeding with cyclization. |
Problem 2: Formation of Significant Side Products
Common Side Reactions and Mitigation Strategies
| Side Reaction | Description | Mitigation Strategies |
| N-N Bond Cleavage | This is a competing pathway to the desired-sigmatropic rearrangement, leading to the formation of aniline and other byproducts. This side reaction can be more prevalent with certain substituted phenylhydrazines, particularly those with strong electron-donating groups. | Switching from a strong Brønsted acid to a milder Lewis acid (e.g., ZnCl₂) can sometimes suppress N-N cleavage. Lowering the reaction temperature may also disfavor this pathway. |
| Decarboxylation | The product, this compound, can lose CO₂ to form indole, especially at high temperatures. | Use the lowest effective temperature for the reaction and workup. Consider synthesizing the ethyl ester and hydrolyzing it in a separate, milder step. |
| Polymerization/Degradation | Under harsh acidic conditions and high temperatures, starting materials and the indole product can degrade or polymerize, leading to a complex mixture of byproducts. | Optimize the acid catalyst concentration and reaction temperature. Use the minimum amount of acid required to catalyze the reaction effectively. |
| Formation of Abnormal Products | With substituted phenylhydrazines, cyclization can sometimes occur at an unexpected position, leading to "abnormal" indole products. For instance, with a 2-methoxyphenylhydrazone, a chloro-indole derivative was observed as a major byproduct when using HCl. | Careful selection of the acid catalyst is crucial. If using substituted phenylhydrazines, be aware of potential alternative cyclization pathways. |
Experimental Protocols
Synthesis of Ethyl 1H-indole-2-carboxylate
This protocol is a general guideline and may require optimization.
-
Hydrazone Formation: In a round-bottom flask, dissolve phenylhydrazine (1.1 equivalents) in anhydrous ethanol. Add ethyl pyruvate (1.0 equivalent) dropwise to this solution at room temperature. A catalytic amount of glacial acetic acid (2-3 drops) can be added to facilitate the condensation. Stir the mixture at room temperature for 1-2 hours. The formation of the phenylhydrazone can be monitored by Thin Layer Chromatography (TLC).
-
Indolization: To the solution containing the phenylhydrazone, add the chosen acid catalyst (e.g., polyphosphoric acid, sulfuric acid, or zinc chloride). The amount of catalyst should be optimized, but typically ranges from catalytic amounts to being used as the solvent.
-
Heating: Heat the reaction mixture to reflux (typically between 80-120 °C) with vigorous stirring. Monitor the reaction progress by TLC until the starting hydrazone is consumed. Reaction times can vary from a few hours to overnight.
-
Workup: After cooling to room temperature, carefully pour the reaction mixture into ice-water. If the reaction mixture is acidic, neutralize it with a suitable base like sodium bicarbonate solution.
-
Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Hydrolysis to this compound
-
Dissolve the purified ethyl 1H-indole-2-carboxylate in a suitable solvent mixture, such as ethanol and water.
-
Add a base, such as sodium hydroxide or potassium hydroxide, and heat the mixture to reflux until the hydrolysis is complete (monitored by TLC).
-
After cooling, acidify the reaction mixture with a dilute acid (e.g., HCl) to precipitate the carboxylic acid.
-
Collect the solid by filtration, wash with water, and dry to obtain this compound.
Visualizations
Reaction Pathway Diagram
Caption: Desired vs. side reaction pathway in Fischer indole synthesis.
Troubleshooting Workflow
Caption: A troubleshooting workflow for the Fischer indole synthesis.
References
Technical Support Center: 1H-Indole-2-Carboxylic Acid Esterification
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the esterification of 1H-indole-2-carboxylic acid, specifically addressing the common issue of low reaction yields.
Troubleshooting Guide: Low Ester Yield
Low or no yield of the desired ester is a frequent challenge. This guide provides a systematic approach to identifying and resolving the underlying causes.
Question: My esterification of this compound resulted in a low yield. What are the potential causes and how can I improve it?
Answer: Low yields in the esterification of this compound can stem from several factors, ranging from reaction equilibrium to substrate-specific side reactions. A logical troubleshooting process can help pinpoint the issue.
Caption: Troubleshooting workflow for low esterification yield.
Equilibrium Limitations (Primarily for Fischer Esterification)
The Fischer esterification is a reversible reaction. To achieve a high yield, the equilibrium must be shifted towards the product side.[1][2][3]
-
Recommendation:
-
Use Excess Alcohol: Employing the alcohol as the solvent or in large excess (10-fold or more) can significantly drive the reaction forward.[3]
-
Water Removal: Use a Dean-Stark apparatus to remove water as it forms, or add a dehydrating agent like molecular sieves.
-
Alternative Methods: If equilibrium remains a challenge, consider non-equilibrium methods like the Steglich esterification or conversion to the acid chloride.[4]
-
Suboptimal Reagents and Conditions
The purity of reagents and the reaction setup are critical for success.
-
Recommendations:
-
Anhydrous Conditions: Ensure all reagents and glassware are thoroughly dried. Water can hydrolyze the ester product, shifting the equilibrium back to the starting materials.
-
Catalyst Activity: Use a fresh, appropriate acid catalyst (e.g., H₂SO₄, p-TsOH) for Fischer esterification. For Steglich esterification, ensure the quality of DCC/DIC and DMAP.
-
Temperature and Time: Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time. Insufficient heating may lead to an incomplete reaction, while excessive heat can promote side reactions like decarboxylation.
-
Indole-Specific Side Reactions
The indole nucleus is susceptible to certain side reactions, especially under acidic conditions.
-
Potential Side Reactions:
-
Decarboxylation: this compound can undergo decarboxylation (loss of CO₂) at elevated temperatures, particularly in the presence of strong acids.
-
N-Alkylation: The indole nitrogen is nucleophilic and can compete with the alcohol, leading to N-alkylation byproducts, although this is less common under standard esterification conditions.
-
Polymerization/Degradation: Strong acidic conditions can lead to the polymerization or degradation of the electron-rich indole ring.
-
-
Recommendations:
-
Milder Conditions: If side reactions are suspected, use milder acid catalysts or lower reaction temperatures.
-
Alternative Methods: Employ methods that do not require strong acid catalysis, such as the Steglich esterification or microwave-assisted synthesis under neutral or basic conditions.
-
Comparison of Esterification Methods for this compound
| Method | Catalyst/Reagents | Typical Conditions | Reported Yield | Advantages | Disadvantages |
| Fischer Esterification | H₂SO₄ or p-TsOH in excess alcohol | Reflux | 41-90% | Inexpensive reagents, simple setup. | Reversible reaction, requires harsh acidic conditions, potential for side reactions. |
| Acid Chloride Formation followed by Alcoholysis | 1. SOCl₂ or (COCl)₂ 2. Alcohol | 1. 0°C to RT 2. RT | ~93% | High yield, irreversible. | Two-step process, thionyl chloride is corrosive and requires careful handling. |
| Steglich Esterification | DCC (or DIC), DMAP (catalytic) | Room Temperature, CH₂Cl₂ or DMF | Good to excellent | Mild conditions, suitable for acid-sensitive substrates. | DCC can cause allergies, byproduct (DCU) removal can be difficult. |
| Microwave-Assisted Synthesis | CuI, [bmim]OH (ionic liquid) | 50°C, 100W | Up to 97% | Very fast reaction times, high yields, mild conditions. | Requires specialized microwave reactor, ionic liquids can be expensive. |
Experimental Protocols
Protocol 1: Fischer Esterification (Ethyl 1H-indole-2-carboxylate)
-
Setup: To a flame-dried round-bottom flask equipped with a reflux condenser, add this compound (1.0 eq).
-
Reagents: Add absolute ethanol (serving as both reactant and solvent, ~0.2 M concentration).
-
Catalyst Addition: Carefully add concentrated sulfuric acid (0.1-0.2 eq) to the stirred solution.
-
Reaction: Heat the mixture to reflux (approx. 78°C) and monitor the reaction progress by TLC.
-
Work-up: After completion, cool the mixture to room temperature and remove the excess ethanol under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude ester. Purify further by recrystallization or column chromatography.
Protocol 2: Steglich Esterification (Ethyl 1H-indole-2-carboxylate)
-
Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve this compound (1.0 eq), absolute ethanol (1.2 eq), and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq) in anhydrous dichloromethane (CH₂Cl₂).
-
DCC Addition: Cool the solution to 0°C in an ice bath. Add a solution of N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq) in anhydrous CH₂Cl₂ dropwise.
-
Reaction: Stir the mixture at 0°C for 30 minutes and then allow it to warm to room temperature, stirring overnight.
-
Work-up: The dicyclohexylurea (DCU) byproduct will precipitate as a white solid. Filter off the DCU and wash it with cold CH₂Cl₂.
-
Extraction: Combine the filtrate and washings. Wash sequentially with 0.5 M HCl, water, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude ester by column chromatography.
Frequently Asked Questions (FAQs)
Q1: Why is my Fischer esterification yield low even with excess alcohol? A1: Besides the equilibrium, the presence of water is a major factor that can reduce yields by promoting the reverse hydrolysis reaction. Ensure your starting materials (acid and alcohol) and solvent are anhydrous. Also, consider potential side reactions like decarboxylation if you are using high temperatures for extended periods.
Q2: I see a new spot on my TLC that is not the starting material or the ester. What could it be? A2: Under strong acidic conditions, the indole ring can degrade or polymerize, leading to baseline material or multiple spots on the TLC plate. Another possibility, especially at high temperatures, is the decarboxylation of your starting material to form indole.
Q3: Can I use a base to catalyze the esterification? A3: Direct base catalysis is not effective for esterification of a carboxylic acid. However, a base is used in methods like the Steglich esterification to facilitate the coupling reaction, or in a two-step process where the carboxylate is formed and then reacted with an alkyl halide (an Sₙ2 reaction).
Q4: Is it possible for the indole nitrogen to be esterified? A4: The indole nitrogen is nucleophilic, but acylation typically occurs at this position rather than esterification. N-alkylation is a more common side reaction if alkylating agents are present. Under standard esterification conditions with an alcohol, reaction at the carboxylic acid is highly favored.
Q5: My reaction mixture turned dark brown/black under Fischer conditions. What happened? A5: This often indicates decomposition or polymerization of the indole ring, which is sensitive to strong acids and high temperatures. Consider using a milder acid catalyst, lowering the reaction temperature, or switching to a non-acidic esterification method like the Steglich protocol.
Caption: Simplified mechanisms of Fischer and Steglich esterification.
References
- 1. Protonated carbonic acid and reactive intermediates in the acidic decarboxylation of indolecarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Purification of 1H-Indole-2-Carboxylic Acid Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 1H-indole-2-carboxylic acid derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound and its derivatives?
A1: The primary purification techniques for this class of compounds are recrystallization and column chromatography. High-performance liquid chromatography (HPLC) is also employed for achieving high purity, especially for analytical purposes or when dealing with difficult-to-separate impurities.
Q2: I am observing a low yield after recrystallization. What are the potential causes and solutions?
A2: Low recovery during recrystallization can be due to several factors:
-
Sub-optimal solvent choice: The ideal solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures. You may need to screen a variety of solvents or use a co-solvent system.
-
Using an excessive amount of solvent: Dissolving the crude product in the minimum amount of hot solvent is crucial to ensure supersaturation and subsequent precipitation upon cooling.
-
Cooling the solution too rapidly: Rapid cooling can lead to the formation of fine crystals that are difficult to filter and may trap impurities. Allowing the solution to cool slowly to room temperature before placing it in an ice bath can improve crystal size and purity.
-
Premature crystallization: If the compound crystallizes in the funnel during a hot filtration step, you may be losing a significant portion of your product. Using a heated funnel or minimizing the exposure of the hot solution to cooler surfaces can mitigate this.
Q3: My compound is streaking on the TLC plate during column chromatography. How can I improve the separation?
A3: Tailing or streaking on a TLC plate often indicates strong interaction between the compound and the stationary phase (e.g., silica gel). For acidic compounds like this compound derivatives, adding a small amount of a polar modifier like acetic acid to the mobile phase can help to reduce these interactions and result in sharper bands. Overloading the TLC plate can also cause streaking, so ensure you are applying an appropriate amount of your sample.
Q4: What are some common impurities I might encounter during the synthesis and purification of this compound derivatives?
A4: Common impurities can include starting materials, reagents from the reaction, and by-products of the synthesis. For instance, if the synthesis involves the hydrolysis of an ester, the corresponding ester may be a significant impurity. Isomers can also be present, particularly in more complex derivatives like octahydro-1H-indole-2-carboxylic acid, which has multiple chiral centers.[1]
Troubleshooting Guides
Column Chromatography
| Problem | Possible Cause | Solution |
| Compound won't elute from the column | The mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase. For instance, if you are using a hexanes:ethyl acetate system, increase the proportion of ethyl acetate. |
| Compound elutes too quickly | The mobile phase is too polar. | Decrease the polarity of the mobile phase by increasing the proportion of the non-polar solvent (e.g., hexanes). |
| Poor separation of spots/peaks | The chosen mobile phase is not providing adequate resolution. | Experiment with different solvent systems. A mixture of three solvents can sometimes provide better separation than a two-solvent system. |
| Tailing of spots/peaks | The compound is interacting too strongly with the stationary phase. The column is overloaded. | Add a small amount of a polar modifier like acetic acid to the mobile phase. Ensure the amount of crude material loaded onto the column is appropriate for its size. |
| Cracks or channels in the column bed | Improper packing of the stationary phase. | Ensure the column is packed uniformly without any air gaps. |
Recrystallization
| Problem | Possible Cause | Solution |
| No crystals form upon cooling | The solution is not supersaturated (too much solvent was used). The compound is highly soluble in the chosen solvent even at low temperatures. | Try to evaporate some of the solvent to concentrate the solution. If crystals still do not form, you may need to choose a different solvent or a co-solvent system. |
| Oiling out (product separates as a liquid) | The melting point of the compound is lower than the boiling point of the solvent. The compound is impure. | Try using a lower-boiling point solvent. Allow the solution to cool more slowly. Oiling out can sometimes be overcome by scratching the inside of the flask with a glass rod at the surface of the liquid to induce crystallization. |
| Colored impurities in the final product | The impurities were not removed during the process. | Perform a hot filtration with activated charcoal to remove colored impurities before allowing the solution to cool and crystallize. |
Quantitative Data
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C9H7NO2 | [2] |
| Molecular Weight | 161.16 g/mol | [3] |
| Melting Point | 202-206 °C | [4] |
| pKa | 4.44 ± 0.30 (Predicted) | [4] |
| logP (octanol/water) | 1.384 (Calculated) |
Table 2: Solubility of this compound in Various Solvents
| Solvent | Solubility Information | Source |
| Ethanol | Soluble in a 5% clear yellow solution | |
| Dimethyl Sulfoxide (DMSO) | Soluble in a 5% clear yellow solution | |
| Methanol | Soluble in a 5% clear yellow solution | |
| Water | Log10 of water solubility in mol/L is -2.56 (Calculated) |
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol is a general guideline and may need to be optimized for specific derivatives.
-
Dissolution: In a flask, add the crude this compound derivative. Add a minimal amount of a suitable solvent (e.g., ethanol) and heat the mixture with stirring until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and continue to heat for a few minutes.
-
Hot Filtration: If charcoal was added or if there are insoluble impurities, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, warm flask.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Crystal formation should be observed.
-
Cooling: Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal precipitation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator.
Protocol 2: Column Chromatography of this compound Derivatives
This protocol is a general guideline and the mobile phase will need to be optimized based on the specific derivative.
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., a mixture of hexanes and ethyl acetate).
-
Column Packing: Pour the slurry into the chromatography column and allow the silica gel to settle, ensuring a uniform and crack-free stationary phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully add the dried silica with the adsorbed compound to the top of the column.
-
Elution: Begin eluting the column with the mobile phase, starting with a low polarity and gradually increasing the polarity to elute the desired compound.
-
Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.
Protocol 3: HPLC Analysis of this compound Derivatives
This is an example of an analytical HPLC method. For preparative HPLC, the conditions would need to be scaled up.
-
Column: A reverse-phase C18 column is commonly used.
-
Mobile Phase: A typical mobile phase consists of a mixture of acetonitrile and water with an acidic modifier like phosphoric acid or formic acid for Mass-Spec compatibility. For non-chromophoric compounds, a mobile phase of 10 mM potassium phosphate buffer at pH 3.0 has been used.
-
Detector: A UV detector is suitable for many indole derivatives. For compounds lacking a strong chromophore, a refractive index detector (RID) may be necessary.
-
Flow Rate: A typical analytical flow rate is around 1.0 - 1.5 mL/min.
-
Column Temperature: Maintaining a constant column temperature, for example, at 35°C, can improve reproducibility.
Visualizations
Caption: General purification workflow for this compound derivatives.
Caption: Troubleshooting decision tree for purification issues.
References
Technical Support Center: Recrystallization of 1H-Indole-2-Carboxylic Acid
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the recrystallization of 1H-indole-2-carboxylic acid.
Troubleshooting Guide
This guide addresses common issues encountered during the recrystallization of this compound, offering potential causes and solutions.
| Problem | Potential Cause(s) | Solution(s) |
| "Oiling Out" (Compound separates as a liquid instead of solid crystals) | The melting point of the compound is lower than the solution's temperature at supersaturation.[1] Impurities may be depressing the melting point.[1] The cooling rate is too rapid.[1][2] | Increase Solvent Volume: Add more of the primary solvent to dissolve the oil and then allow for slow cooling.[1] Slow Down Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Insulating the flask can help. Use a Seed Crystal: Introduce a pure crystal of this compound to induce crystallization. Change Solvent System: Select a solvent with a lower boiling point. |
| Low Crystal Yield | Too much solvent was used, leaving a significant amount of the compound in the mother liquor. The solution was not cooled to a sufficiently low temperature. Premature crystallization occurred during hot filtration. The cooling process was too fast, trapping the product in the mother liquor. | Minimize Solvent: Use the minimum amount of hot solvent required to fully dissolve the solid. If too much is added, carefully evaporate some solvent. Ensure Complete Cooling: Allow adequate time for the solution to cool, including using an ice bath to maximize precipitation. Pre-heat Filtration Apparatus: To prevent premature crystallization, pre-heat the funnel and filter paper during hot filtration. Slow Cooling: Let the solution cool to room temperature undisturbed before moving it to an ice bath. |
| No Crystals Form | Too much solvent was used. The solution is not sufficiently supersaturated. | Induce Crystallization: Gently scratch the inside of the flask with a glass rod at the solvent's surface to create nucleation sites. Add a seed crystal of the pure compound. Reduce Solvent Volume: If scratching or seeding doesn't work, gently heat the solution to evaporate some of the solvent and then allow it to cool again. |
| Crystals are Impure (Discolored or incorrect melting point) | Rapid crystallization has trapped impurities within the crystal lattice. The chosen solvent did not effectively differentiate between the compound and the impurities. Insoluble impurities were not removed. | Slow Down Crystal Growth: Add a bit more solvent than the minimum required to ensure the solution is not oversaturated, then cool slowly. Perform a Second Recrystallization: Re-dissolve the crystals in fresh hot solvent and recrystallize. Use Decolorizing Carbon: If the solution is colored by impurities, add a small amount of activated carbon to the hot solution before filtration. Hot Filtration: If insoluble impurities are present, perform a hot gravity filtration before cooling. |
Frequently Asked Questions (FAQs)
Q1: How do I select the best solvent for the recrystallization of this compound?
A1: The ideal solvent is one in which this compound is highly soluble at elevated temperatures but sparingly soluble at room or lower temperatures. Based on solubility data, ethanol, methanol, and ethyl acetate are good starting points. A two-solvent system, such as ethanol and water, can also be effective. In this system, the compound is dissolved in the "good" solvent (ethanol) and the "poor" solvent (water) is added until turbidity is observed, which is then cleared by heating before slow cooling.
Q2: My this compound is not dissolving, even in a hot solvent. What should I do?
A2: Ensure you are giving it enough time and that the solvent is at its boiling point. If it still doesn't dissolve, you may need to add more solvent in small increments, bringing the solution back to a boil after each addition. Be cautious not to add an excessive amount, as this will lower your yield. Alternatively, the chosen solvent may be inappropriate, and you should consider one with a polarity more similar to this compound.
Q3: Can I put my hot solution directly into an ice bath to speed up crystallization?
A3: This is not recommended. Rapidly cooling the solution ("shock cooling") often leads to the formation of a precipitate or small, impure crystals rather than large, pure ones. It is best to allow the solution to cool slowly to room temperature on a benchtop before placing it in an ice bath to maximize the yield of pure crystals.
Q4: What is the expected melting point of pure this compound?
A4: The literature value for the melting point of this compound is in the range of 202-206 °C. A sharp melting point within this range is a good indicator of purity.
Q5: The recrystallized product is still colored. How can I remove the color?
A5: Colored impurities can often be removed by using decolorizing activated carbon. Add a small amount of activated carbon to the hot solution before the hot filtration step. The colored impurities will adsorb to the surface of the carbon, which is then removed by filtration.
Quantitative Data
Solubility of this compound in Various Solvents
| Solvent | Solubility Profile | Reference |
| Ethanol | Soluble in a 5% clear yellow solution. | |
| Methanol | Soluble. | |
| Dimethyl Sulfoxide (DMSO) | Soluble. | |
| Water | Sparingly soluble. | |
| Ethyl Acetate | Soluble. | |
| 1-Propanol | Soluble. | |
| 2-Propanol | Soluble. | |
| 1-Butanol | Soluble. | |
| Dichloromethane | Soluble. | |
| Toluene | Soluble. | |
| 1,4-Dioxane | Soluble. |
Note: "Soluble" in this context generally refers to solubility at elevated temperatures, as is relevant for recrystallization.
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization of this compound
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., ethanol) and a boiling chip. Heat the mixture to the solvent's boiling point while stirring until the solid completely dissolves. Add more hot solvent in small portions if necessary.
-
Hot Filtration (if necessary): If insoluble impurities are present, or if decolorizing carbon was used, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Cooling and Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of cold solvent to remove any remaining impurities from the crystal surfaces.
-
Drying: Allow the crystals to dry completely. This can be done by leaving them under vacuum on the filter, followed by air drying or using a desiccator.
Visualizations
Caption: Workflow for the recrystallization of this compound.
Caption: Decision tree for troubleshooting common recrystallization issues.
References
Optimizing reaction conditions for 1H-indole-2-carboxylic acid amide coupling
Welcome to the technical support center for the amide coupling of 1H-indole-2-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues encountered during this synthesis.
Troubleshooting Guide
This guide addresses specific problems that may arise during the amide coupling of this compound.
Question: Why am I observing low to no yield of my desired amide product?
Answer:
Low or no yield in the amide coupling of this compound can be attributed to several factors:
-
Inappropriate Coupling Reagent: The choice of coupling reagent is critical. For sterically hindered amines or electron-deficient anilines, standard reagents may be inefficient.
-
Suboptimal Reaction Conditions: Temperature and reaction time are crucial. Insufficient heat may lead to an incomplete reaction, while excessive heat can cause degradation of the starting materials or product.
-
Poor Quality of Starting Materials: Impurities in the this compound, the amine, or the solvent can interfere with the reaction.
-
Side Reactions: The indole nitrogen can sometimes compete in the reaction, leading to unwanted byproducts.
Troubleshooting Steps:
-
Screen Coupling Reagents: If you are using a standard carbodiimide reagent like EDC with HOBt and experiencing low yields, consider switching to a phosphonium-based reagent (e.g., BOP, PyBOP) or a uronium-based reagent (e.g., HATU, HBTU), which are often more effective for challenging couplings.[1][2]
-
Optimize Reaction Temperature: Systematically vary the reaction temperature. Start at room temperature and gradually increase it, monitoring the reaction progress by TLC or LC-MS. Some sluggish couplings may require heating to 60-80 °C.[3]
-
Verify Starting Material Purity: Ensure the purity of your this compound and amine using techniques like NMR or melting point analysis. Use anhydrous solvents, as water can hydrolyze the activated acid intermediate.
-
Protect the Indole Nitrogen: If side reactions involving the indole NH are suspected, consider protecting it with a suitable protecting group (e.g., Boc, SEM) prior to the coupling reaction.
Question: My reaction is messy, and I am observing multiple spots on my TLC. What are the likely side products?
Answer:
The formation of multiple products is a common issue. Likely side products include:
-
N-Acylurea: When using carbodiimide reagents like DCC or EDC, the activated O-acylisourea intermediate can rearrange to a stable N-acylurea byproduct, especially if the amine is not reactive enough.
-
Epimerization: If your amine or carboxylic acid contains a chiral center, racemization or epimerization can occur, particularly with prolonged reaction times or elevated temperatures.
-
Dimerization/Polymerization: Self-coupling of the this compound can occur.
Troubleshooting Steps:
-
Add an Additive: The addition of HOBt or HOAt when using carbodiimides can suppress N-acylurea formation and reduce racemization.[4]
-
Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the amine to ensure the complete consumption of the activated carboxylic acid.
-
Purification Strategy: If side products are unavoidable, optimize your purification method. Normal-phase column chromatography with a gradient elution is often effective. In some cases, reverse-phase chromatography may be necessary.
Question: I am having difficulty purifying my final indole-2-carboxamide product. What can I do?
Answer:
Purification of indole-containing compounds can be challenging due to their potential for streaking on silica gel and the similar polarity of byproducts to the desired product.
Troubleshooting Steps:
-
Optimize Chromatography Conditions:
-
Solvent System: Screen different solvent systems for your column chromatography. A mixture of hexanes and ethyl acetate is a common starting point. Adding a small amount of a more polar solvent like methanol or a basic modifier like triethylamine (if your compound is basic) can improve separation.[5]
-
Silica Gel Treatment: Deactivating the silica gel with triethylamine can help reduce streaking for basic compounds.
-
-
Alternative Purification Techniques:
-
Recrystallization: If your product is a solid, recrystallization can be a highly effective method for purification.
-
Preparative TLC/HPLC: For difficult separations, preparative thin-layer chromatography or high-performance liquid chromatography can be employed.
-
-
Aqueous Workup: A thorough aqueous workup can help remove unreacted starting materials and water-soluble byproducts before chromatography. Wash the organic layer with a mild acid (e.g., 1M HCl) to remove excess amine and with a mild base (e.g., saturated NaHCO₃) to remove unreacted carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose coupling reagent for this compound?
A1: While the "best" reagent is substrate-dependent, a combination of EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) is a good starting point for many routine couplings of this compound due to its efficiency and the water-solubility of its urea byproduct. For more challenging couplings, such as with sterically hindered or electron-poor amines, HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base like DIPEA is often more effective.
Q2: What are the recommended solvents and temperatures for this reaction?
A2: Dichloromethane (DCM) and N,N-dimethylformamide (DMF) are commonly used solvents. DCM is a good choice for reactions at or below room temperature, while DMF can be used for reactions that require heating. The reaction temperature typically ranges from 0 °C to room temperature , although some less reactive substrates may require heating to 40-60 °C .
Q3: Do I need to protect the indole nitrogen (N-H) of this compound before amide coupling?
A3: In many cases, protection of the indole N-H is not necessary . The carboxylic acid is significantly more acidic and will be activated preferentially by the coupling reagent. However, if you are using a very strong base or highly reactive conditions, or if you observe side products resulting from reaction at the indole nitrogen, protection with a group like Boc (tert-butyloxycarbonyl) may be beneficial.
Q4: How can I monitor the progress of my reaction?
A4: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) . By spotting the starting materials and the reaction mixture on a TLC plate, you can observe the consumption of the starting materials and the appearance of the product spot. LC-MS is a more powerful technique that can confirm the mass of the desired product and help identify any byproducts.
Data Presentation
Table 1: Comparison of Coupling Reagents for a Model Reaction
| Coupling Reagent | Base (equiv.) | Solvent | Time (h) | Yield (%) | Reference |
| HATU | DIPEA (5) | DMF | 5 | 38 | |
| BOPCl | Et₃N (3) | CH₂Cl₂ | 48 | 28 | |
| Isobutyl Chloroformate | Et₃N (3) | CH₂Cl₂ | 48 | 65 | |
| EDC/DMAP/HOBt (cat.) | DIPEA | Acetonitrile | - | Good to Excellent |
Reaction conditions and yields are substrate-dependent and should be optimized for each specific reaction.
Experimental Protocols
General Protocol for Amide Coupling using EDC/HOBt
-
To a solution of this compound (1.0 equiv.) in an appropriate solvent (e.g., DCM or DMF), add HOBt (1.2 equiv.) and the desired amine (1.1 equiv.).
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC (1.2 equiv.) portion-wise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol for Amide Coupling using HATU
-
To a solution of this compound (1.0 equiv.) and the desired amine (1.1 equiv.) in DMF, add DIPEA (3.0 equiv.).
-
Add HATU (1.2 equiv.) to the mixture at room temperature.
-
Stir the reaction at room temperature for 2-12 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, dilute the reaction with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Experimental workflow for this compound amide coupling.
Caption: Troubleshooting logic for low-yield amide coupling reactions.
References
Improving the solubility of 1H-indole-2-carboxylic acid in aqueous buffers
Technical Support Center: 1H-Indole-2-Carboxylic Acid Solubility
This guide provides troubleshooting advice and protocols for researchers, scientists, and drug development professionals experiencing challenges with the aqueous solubility of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is my this compound not dissolving in neutral aqueous buffers like PBS (pH 7.4)?
A: this compound is classified as practically insoluble in aqueous media, with a reported solubility below 0.1 mg/mL in water.[1] This poor solubility is due to its chemical structure:
-
Hydrophobic Core: The fused bicyclic indole ring is aromatic and largely nonpolar, making the molecule hydrophobic.[1][2]
-
Acidic Nature: It is a weak acid. At neutral pH, it exists predominantly in its protonated (uncharged) form, which is less soluble in water than its ionized (charged) counterpart.[3] Uncharged organic molecules are generally more soluble in organic solvents than in water.[3]
Q2: What is the first and simplest method I should try to improve its solubility in an aqueous buffer?
A: The most straightforward method is pH adjustment . Since the compound is a carboxylic acid, increasing the pH of the buffer above its pKa will deprotonate the carboxylic acid group, forming a negatively charged carboxylate salt. This ionized form is significantly more soluble in aqueous solutions. For many carboxylic acids, adjusting the pH to be at least two units above the pKa ensures near-complete ionization and solubilization.
Q3: I need to prepare a high-concentration stock solution. What is the best approach?
A: For high-concentration stock solutions, using a water-miscible organic co-solvent is the most effective strategy. Dimethyl sulfoxide (DMSO) is a common and effective choice for indole derivatives. You can prepare a concentrated stock (e.g., 10-50 mg/mL) in 100% DMSO and then dilute it into your aqueous experimental medium. Be mindful of the final DMSO concentration in your assay, as high concentrations can affect biological systems.
Q4: My experiment is sensitive to organic solvents like DMSO. What are my alternatives?
A: If you must avoid organic solvents, you have two primary options:
-
pH-Adjusted Aqueous Stocks: Prepare a stock solution in an alkaline buffer (e.g., pH 9-10) where the compound is fully deprotonated and soluble. You can then carefully add this to your final, lower-pH experimental buffer, ensuring the final pH remains compatible with your assay and that the compound does not precipitate upon dilution.
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophobic interior and a hydrophilic exterior. They can encapsulate the hydrophobic indole portion of your molecule, forming an inclusion complex that has greatly enhanced aqueous solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative for this purpose.
Q5: I'm still seeing precipitation when diluting my stock solution into the final buffer. What's happening?
A: This is a common issue that occurs when the concentration of the compound in the final solution exceeds its solubility limit under the final conditions (pH, co-solvent percentage).
-
If using a DMSO stock: The percentage of DMSO in the final solution may be too low to keep the compound dissolved. You may need to increase the final DMSO concentration or lower the final compound concentration.
-
If using a pH-adjusted stock: The pH of the final buffer may be too low, causing the soluble carboxylate to convert back to the insoluble carboxylic acid form. Ensure the buffering capacity of your final medium is sufficient to handle the pH shift from adding the alkaline stock, or adjust the stock's pH to be closer to the final desired pH, if solubility allows.
Data Summary Tables
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₇NO₂ | |
| Molecular Weight | 161.16 g/mol | |
| pKa | ~3.5 - 4.4 | |
| Aqueous Solubility | < 0.1 mg/mL | |
| LogP (Octanol/Water) | 2.31 |
Table 2: Illustrative pH-Dependent Solubility Strategy
This table provides a conceptual guide. Actual solubility values should be determined empirically.
| pH of Aqueous Buffer | Predominant Form | Expected Relative Solubility | Rationale |
| < 2.0 | Carboxylic Acid (Neutral) | Very Low | pH is well below the pKa. |
| 4.0 | ~50% Carboxylic Acid, ~50% Carboxylate | Low | pH is near the pKa. |
| 7.4 | Carboxylic Acid (Neutral) | Very Low | pH is above the pKa, but the neutral form still dominates due to low intrinsic solubility. |
| > 9.0 | Carboxylate (Anionic) | High | pH is well above the pKa, favoring the highly soluble ionized form. |
Key Experimental Protocols & Visualizations
General Workflow for Solubilization
The following diagram outlines a decision-making process for solubilizing this compound.
Protocol 1: Solubilization by pH Adjustment
This method leverages the acidic nature of the compound to increase solubility by forming a salt.
Principle: At a pH significantly above the pKa of the carboxylic acid (~3.5-4.4), the proton dissociates, leaving a negatively charged carboxylate ion (COO⁻). This charged species is much more polar and thus more soluble in water.
Methodology:
-
Prepare an Alkaline Buffer: Prepare a 10-50 mM buffer solution such as sodium carbonate or Tris at pH 9.0-10.0.
-
Weigh the Compound: Accurately weigh the desired amount of this compound.
-
Dissolution: Add the alkaline buffer to the solid compound incrementally while stirring or vortexing. Gentle warming (30-40°C) or sonication can assist dissolution.
-
pH Check: After dissolution, check the pH and adjust if necessary.
-
Sterilization (Optional): If required for biological assays, filter the stock solution through a 0.22 µm syringe filter compatible with alkaline solutions.
-
Use: Add the solubilized stock solution dropwise to the final experimental medium while stirring to avoid localized precipitation.
Protocol 2: Solubilization using Cyclodextrins
This method is ideal for applications where pH modification and organic solvents are not suitable.
Principle: The hydrophobic indole ring of the molecule is encapsulated within the nonpolar cavity of the cyclodextrin, while the cyclodextrin's polar exterior interacts with water, rendering the entire complex soluble.
Methodology:
-
Prepare Cyclodextrin Solution: Prepare a solution of Hydroxypropyl-β-cyclodextrin (HP-β-CD) in the desired aqueous buffer (e.g., PBS, pH 7.4). Concentrations can range from 10% to 40% (w/v) depending on the required solubility enhancement.
-
Add Compound: Add the solid this compound directly to the HP-β-CD solution.
-
Facilitate Complexation: Vigorously stir or shake the mixture at room temperature. The process can take several hours. Sonication can be used to accelerate the formation of the inclusion complex.
-
Clarify Solution: Once dissolved, centrifuge the solution at high speed (e.g., >10,000 x g) for 10 minutes to pellet any undissolved material.
-
Collect Supernatant: Carefully collect the clear supernatant, which contains the solubilized complex.
-
Concentration Determination: It is highly recommended to determine the actual concentration of the dissolved compound in the final solution using UV-Vis spectroscopy or HPLC.
References
Technical Support Center: Overcoming Precipitation of 1H-Indole-2-Carboxylic Acid Derivatives in Biological Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the precipitation of 1H-indole-2-carboxylic acid derivatives during biological assays.
Troubleshooting Guide
Precipitation of test compounds can lead to inaccurate and unreliable experimental results. This guide addresses common precipitation issues encountered with this compound derivatives and offers systematic solutions.
Problem 1: Precipitate Forms Immediately Upon Dilution of DMSO Stock Solution into Aqueous Buffer/Media
-
Potential Cause: Antisolvent precipitation, where the compound "crashes out" as the solvent environment rapidly changes from a high-concentration organic solvent (DMSO) to an aqueous solution. Many 1H-indole-2-carboxamide derivatives have poor aqueous solubility.[1][2]
-
Troubleshooting Steps:
-
Reduce Final Concentration: The simplest approach is to lower the final assay concentration of the compound to a level below its aqueous solubility limit.
-
Optimize Dilution Method:
-
Stepwise Dilution: Instead of a single large dilution, perform a serial dilution. First, dilute the DMSO stock into a smaller volume of the aqueous buffer, vortex thoroughly, and then add this intermediate dilution to the final volume.[3]
-
Pre-warm Media: Pre-warming the aqueous buffer or cell culture media to 37°C before adding the compound can sometimes aid in dissolution.
-
-
Incorporate Co-solvents: Prepare the stock solution in a mixture of DMSO and a less toxic, water-miscible organic co-solvent such as polyethylene glycol 400 (PEG400) or ethanol. This can improve the solubility of the compound in the final aqueous solution.[4][5]
-
Adjust pH: The solubility of carboxylic acids is often pH-dependent. For acidic compounds like this compound derivatives, increasing the pH of the buffer can enhance solubility. However, ensure the final pH is compatible with your assay system.
-
Sonication/Vortexing: After dilution, briefly sonicate or vortex the solution to help dissolve any precipitate that may have formed.
-
Problem 2: Precipitate Forms Over Time in the Incubator
-
Potential Cause:
-
Temperature Shift: Changes in temperature between initial preparation and incubation at 37°C can affect solubility.
-
pH Shift: The CO2 environment in an incubator can lower the pH of the culture medium, potentially reducing the solubility of acidic compounds.
-
Interaction with Media Components: The compound may interact with proteins, salts, or other components in the cell culture media, leading to the formation of insoluble complexes over time.
-
-
Troubleshooting Steps:
-
Reduce Incubation Time: If the experimental design allows, shorten the incubation period.
-
Formulation with Surfactants: The use of non-ionic surfactants like Tween 80 at low, non-toxic concentrations can help form micelles that encapsulate the hydrophobic compound and maintain its solubility.
-
Serum Protein Binding: If using serum-containing media, the compound may bind to serum proteins and precipitate. Consider reducing the serum percentage, being mindful of cell health.
-
Kinetic Solubility Assay: Perform a kinetic solubility assay under your specific experimental conditions (buffer, pH, temperature, and incubation time) to determine the maximum soluble concentration of your compound.
-
Problem 3: Inconsistent Results and Poor Reproducibility
-
Potential Cause: Poor solubility is a major contributor to inconsistent results in biological assays. If the compound is not fully dissolved, the actual concentration exposed to the target will be variable and lower than the nominal concentration.
-
Troubleshooting Steps:
-
Determine Maximum Soluble Concentration: Conduct a kinetic or thermodynamic solubility assay to establish the working concentration range where the compound is fully dissolved under your experimental conditions.
-
Standardize Stock Solution Preparation: Follow a consistent, detailed protocol for preparing and storing stock solutions to minimize variability.
-
Visual Inspection: Always visually inspect solutions for any signs of precipitation before use.
-
Frequently Asked Questions (FAQs)
Q1: What is the best way to prepare a stock solution of a this compound derivative?
A1: The most common solvent for preparing stock solutions of poorly soluble compounds is dimethyl sulfoxide (DMSO). It is crucial to use anhydrous DMSO as it is hygroscopic and water contamination can reduce the compound's solubility in the stock solution. Prepare a high-concentration stock (e.g., 10-20 mM) to minimize the volume of DMSO added to your assay, keeping the final DMSO concentration below 0.5% to avoid cellular toxicity.
Q2: How can I determine the kinetic solubility of my compound?
A2: A common method is a high-throughput kinetic solubility assay. This involves preparing serial dilutions of your compound in DMSO in a 96-well plate. An aqueous buffer (e.g., PBS, pH 7.4) is then added to each well. The plate is incubated with shaking for a set period (e.g., 1-2 hours), and then the presence of precipitate is assessed, often by measuring turbidity using a plate reader (nephelometry) or by analyzing the supernatant via HPLC-UV after centrifugation.
Q3: What are some alternative formulation strategies to improve solubility?
A3: Beyond co-solvents and surfactants, other strategies include:
-
Salt Formation: For ionizable compounds, forming a salt can significantly increase aqueous solubility.
-
Solid Dispersions: Dispersing the compound in a hydrophilic polymer matrix can improve its dissolution rate.
-
Particle Size Reduction: Micronization or nanonization increases the surface area of the compound, which can lead to faster dissolution.
Q4: Can I use pH modification to improve the solubility of my this compound derivative?
A4: Yes, for acidic compounds like these, increasing the pH of the aqueous solution will increase the proportion of the more soluble ionized form, thereby enhancing overall solubility. However, it is critical to ensure that the final pH of your assay medium is within a range that does not affect your biological system (e.g., cell viability, enzyme activity).
Data Presentation
Table 1: Kinetic Solubility of Selected 1H-Indole-2-carboxamide Derivatives in PBS (pH 7.4)
| Compound | Structure/Modification | Kinetic Solubility (µg/mL) | Source |
| Compound A | Indole-2-carboxamide core | < 10 | |
| Compound B | Acetamide modification | 20-30 | |
| Compound C | Cyclohexyl ring addition | Reduced solubility | |
| Compound D | 4,6-dichloro substitution | Improved metabolic stability, low solubility | |
| Compound 6a | Indole-2-carboxamide derivative | 193 µM (at pH 7.4) | |
| Various Analogs | Modifications on indole ring and side chains | Ranged from < 1 to > 40 |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weigh the Compound: Accurately weigh the desired amount of the this compound derivative. For example, for a compound with a molecular weight of 250 g/mol , weigh 2.5 mg to prepare 1 mL of a 10 mM stock solution.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial containing the compound powder.
-
Dissolution: Tightly cap the vial and vortex thoroughly for 1-2 minutes. If the compound does not fully dissolve, brief sonication in a water bath can be applied. Visually inspect the solution to ensure no solid particles remain.
-
Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to compound degradation and precipitation. Store at -20°C or -80°C.
Protocol 2: Serial Dilution for Cell-Based Assays
This protocol describes a 10-fold serial dilution to achieve the desired final concentrations while minimizing the final DMSO concentration.
-
Prepare Dilution Tubes: Label sterile microcentrifuge tubes for each dilution step.
-
Initial Dilution: Add 1 µL of your 10 mM DMSO stock solution to 9 µL of sterile cell culture medium in the first tube. This creates a 1 mM solution with 10% DMSO. Vortex gently.
-
Subsequent Dilutions: For each subsequent dilution, transfer 10 µL of the previous dilution into a new tube containing 90 µL of cell culture medium. This results in a 10-fold dilution at each step.
-
Final Plating: Add the desired volume of each dilution to your assay plate. For example, adding 10 µL of a 100 µM solution to a final well volume of 100 µL will result in a final concentration of 10 µM with a final DMSO concentration of 0.1%.
-
Vehicle Control: Always include a vehicle control containing the same final concentration of DMSO as your treated samples.
Protocol 3: Formulation with Co-solvents and Surfactants
This protocol is adapted for a stock solution intended for in vivo studies but can be modified for in vitro assays where higher solubility is required and the components are tolerated.
-
Prepare a Concentrated DMSO Stock: Prepare a high-concentration stock solution in 100% DMSO (e.g., 25 mg/mL).
-
Add Co-solvent: To a specific volume of the DMSO stock, add a co-solvent like PEG300. For example, to 100 µL of the 25 mg/mL DMSO stock, add 400 µL of PEG300 and mix thoroughly.
-
Add Surfactant: To the DMSO/PEG300 mixture, add a surfactant like Tween-80. For example, add 50 µL of Tween-80 and mix until the solution is clear.
-
Final Dilution in Aqueous Solution: Add the final aqueous solution (e.g., saline or buffer) to achieve the desired final concentration. For example, add 450 µL of saline to the above mixture to get a final volume of 1 mL. The final formulation would be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
Mandatory Visualizations
Signaling Pathways
Caption: Inhibition of HIV-1 Integrase by this compound Derivatives.
Caption: Antagonism of the NMDA Receptor by this compound Derivatives.
Caption: Inhibition of 14-3-3 Protein Interactions in Cancer Signaling.
Experimental Workflows
Caption: Troubleshooting Workflow for Compound Precipitation.
References
- 1. Structural Determinants of Indole-2-carboxamides: Identification of Lead Acetamides with Pan Antimycobacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of indole-2-carboxamides: a promising class of antituberculosis agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Inhibition of NMDA receptors and other ion channel types by membrane-associated drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Technical Support Center: 1H-Indole-2-Carboxylic Acid and Derivatives Stability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 1H-indole-2-carboxylic acid and its derivatives. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: My this compound is precipitating out of my aqueous buffer. What could be the cause and how can I resolve it?
A1: Precipitation of this compound in aqueous buffers is a common issue primarily due to its low water solubility, which is influenced by pH and buffer composition. The protonated form of the carboxylic acid at low pH is less soluble than its deprotonated (carboxylate) form at higher pH.
Troubleshooting Steps:
-
pH Adjustment: The pKa of the carboxylic acid group is a critical factor. To increase solubility, adjust the pH of your buffer to be at least 2 units above the pKa of the indole-2-carboxylic acid derivative. This ensures the compound is in its more soluble ionized form.
-
Buffer Choice: High concentrations of certain buffer salts, especially phosphate buffers, can decrease the solubility of organic compounds when mixed with organic co-solvents in HPLC mobile phases.[1][2] Consider using alternative buffer systems like ammonium acetate or formate if you are preparing samples for LC-MS.
-
Co-solvents: If compatible with your experimental design, adding a small percentage of an organic co-solvent such as DMSO, ethanol, or acetonitrile can significantly improve solubility. However, be mindful that high concentrations of organic solvents can cause buffer salts to precipitate.[1]
-
Concentration Reduction: If possible, lowering the working concentration of your compound can prevent it from exceeding its solubility limit in the chosen buffer.
Q2: I am observing unexpected peaks in my HPLC chromatogram after storing my sample. What are these, and how can I prevent them?
A2: The appearance of new peaks in an HPLC chromatogram upon sample storage is often indicative of degradation. This compound and its derivatives can be susceptible to oxidative, photolytic, and thermal degradation.
Common Degradation Pathways:
-
Oxidation: The indole ring is susceptible to oxidation, which can lead to the formation of various oxindoles and other oxygenated derivatives.[3] This can be initiated by exposure to air, peroxides in solvents, or certain metal ions.
-
Photodegradation: Exposure to UV and visible light can cause degradation. It is recommended to protect samples from light by using amber vials or wrapping containers in aluminum foil.
-
Decarboxylation: Heating indole-2-carboxylic acids, especially above their melting point, can lead to decarboxylation, resulting in the corresponding indole.[4]
Preventative Measures:
-
Storage Conditions: Store stock solutions and samples at low temperatures (e.g., 2-8 °C or -20 °C) and protected from light.
-
Inert Atmosphere: For highly sensitive compounds, consider preparing and storing solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
Fresh Preparation: Ideally, prepare solutions fresh before each experiment to minimize the risk of degradation.
Q3: What are the typical degradation products of this compound under forced degradation conditions?
A3: Forced degradation studies are designed to intentionally degrade the compound to identify potential degradation products and establish the stability-indicating nature of analytical methods. Under various stress conditions, this compound can form several degradation products.
-
Acid/Base Hydrolysis: While the indole core is relatively stable to hydrolysis, ester derivatives can be hydrolyzed to the parent carboxylic acid. Extreme pH conditions can also promote oxidative degradation if oxygen is present.
-
Oxidation: Exposure to oxidizing agents like hydrogen peroxide can lead to the formation of 2,4-, 2,6-, and 2,7-dioxindoles, as well as dimeric products.
-
Thermal Degradation: High temperatures can cause decarboxylation.
-
Photodegradation: Light exposure can lead to a variety of complex degradation products, often resulting from radical reactions.
Troubleshooting Guides
Guide 1: Solubility and Precipitation Issues
This guide provides a systematic approach to addressing solubility problems with this compound and its derivatives.
Troubleshooting Workflow for Solubility Issues
Caption: Decision tree for troubleshooting precipitation issues.
Guide 2: Investigating Unexpected HPLC Peaks
This guide outlines the steps to identify the source of unexpected peaks in your HPLC analysis.
Workflow for Investigating Unexpected HPLC Peaks
Caption: Workflow for identifying the source of extraneous peaks in HPLC.
Data Presentation
Table 1: Solubility of this compound in Various Solvents at Different Temperatures
| Solvent | Temperature (K) | Molar Fraction Solubility (x10^3) |
| Water | 298.15 | 0.25 |
| Methanol | 298.15 | 29.80 |
| Ethanol | 298.15 | 22.50 |
| 1-Propanol | 298.15 | 16.20 |
| 2-Propanol | 298.15 | 13.50 |
| 1-Butanol | 298.15 | 12.80 |
| Ethyl Acetate | 298.15 | 15.50 |
| Dichloromethane | 298.15 | 1.85 |
| Toluene | 298.15 | 0.35 |
| 1,4-Dioxane | 298.15 | 35.60 |
| Data adapted from J. Chem. Eng. Data 2013, 58, 7, 1938–1942. |
Table 2: Summary of Forced Degradation Conditions
| Stress Condition | Reagent/Condition | Typical Duration | Potential Degradation Products |
| Acid Hydrolysis | 0.1 M HCl | 24-48 hours at 60°C | Minimal degradation of the core structure |
| Base Hydrolysis | 0.1 M NaOH | 24-48 hours at 60°C | Minimal degradation of the core structure |
| Oxidation | 3% H2O2 | 24 hours at room temp. | Dioxindoles, dimers |
| Thermal | 80°C (dry heat) | 48-72 hours | Decarboxylation products |
| Photolytic | 1.2 million lux hours (visible) & 200 watt hours/m² (UV) | As per ICH Q1B guidelines | Complex mixture of photo-oxidation and rearrangement products |
Experimental Protocols
Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)
This protocol describes the "gold standard" thermodynamic solubility assay.
-
Preparation:
-
Prepare a series of buffers at different pH values (e.g., pH 2, 5, 7.4, 9).
-
Ensure the analytical method (e.g., HPLC-UV) is validated for the compound of interest.
-
-
Procedure:
-
Add an excess amount of solid this compound to a vial containing a known volume of the desired aqueous buffer.
-
Seal the vials and shake at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
After incubation, allow the vials to stand to let undissolved solid settle.
-
Filter the supernatant through a 0.22 µm filter to remove any undissolved particles.
-
Dilute the filtrate with the mobile phase to a concentration within the calibration range of the analytical method.
-
-
Analysis:
-
Quantify the concentration of the dissolved compound in the filtrate using a calibrated HPLC-UV or LC-MS method.
-
The measured concentration represents the thermodynamic solubility at that specific pH and temperature.
-
Protocol 2: Forced Degradation Study
This protocol outlines a general procedure for conducting forced degradation studies to assess the stability of this compound and its derivatives.
-
Stock Solution Preparation:
-
Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
-
Stress Conditions:
-
Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of ~100 µg/mL. Incubate at 60°C.
-
Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of ~100 µg/mL. Incubate at 60°C.
-
Oxidation: Dilute the stock solution with 3% H2O2 to a final concentration of ~100 µg/mL. Keep at room temperature, protected from light.
-
Thermal Degradation: Store the solid compound in an oven at 80°C. Also, prepare a solution and store it at 60°C.
-
Photostability: Expose the solid compound and a solution of the compound to light conditions as specified in ICH guideline Q1B. Use a dark control stored under the same conditions.
-
-
Time Points and Analysis:
-
Withdraw aliquots at various time points (e.g., 0, 2, 6, 12, 24, 48 hours).
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by a validated stability-indicating HPLC method.
-
Calculate the percentage of degradation and identify major degradation products by comparing the chromatograms of stressed samples with the unstressed control.
-
Signaling Pathway and Workflow Diagrams
Degradation Pathway of this compound under Oxidative Stress
Caption: Potential oxidative degradation pathways.
References
Technical Support Center: Scale-up Synthesis of 1H-Indole-2-Carboxylic Acid
This technical support center provides guidance for researchers, scientists, and drug development professionals on the scale-up synthesis of 1H-indole-2-carboxylic acid. The information is presented in a question-and-answer format to directly address potential challenges during experimentation.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the scale-up synthesis of this compound, particularly focusing on the common synthetic route from o-nitrotoluene and diethyl oxalate.
Issue 1: Low Yield in the Condensation of o-Nitrotoluene and Diethyl Oxalate
Question: We are experiencing a low yield of the potassium salt of ethyl o-nitrophenylpyruvate during the initial condensation reaction when scaling up. What are the potential causes and solutions?
Answer:
A low yield in this Claisen condensation step at a larger scale can be attributed to several factors:
-
Insufficient Mixing: Inadequate agitation in a large reactor can lead to localized areas of high concentration and poor heat transfer, resulting in side reactions. Ensure the stirring is vigorous enough to maintain a homogeneous suspension of the potassium ethoxide and the reactants.
-
Moisture Contamination: The presence of water will consume the sodium or potassium ethoxide base, reducing the effective concentration and hindering the reaction. All reagents and solvents must be anhydrous, and the reaction should be conducted under a dry, inert atmosphere (e.g., nitrogen or argon).[1]
-
Incorrect Reaction Temperature: While the reaction is typically initiated at room temperature and proceeds exothermically, poor temperature control on a larger scale can lead to the formation of byproducts. Monitor the internal temperature closely and provide adequate cooling to maintain a consistent reaction profile.
-
Incomplete Reaction: The reaction time may need to be extended on a larger scale to ensure complete conversion. Monitor the reaction progress by techniques such as TLC or HPLC.
Troubleshooting Workflow for Low Condensation Yield
Caption: Troubleshooting workflow for low condensation yield.
Issue 2: Difficulties in the Reductive Cyclization of Ethyl o-Nitrophenylpyruvate
Question: During the scale-up of the reductive cyclization step to form the indole ring, we are observing the formation of impurities and the reaction is sluggish. What could be the cause?
Answer:
The reductive cyclization is a critical step, and its efficiency can be impacted by several factors on a larger scale:
-
Choice of Reducing Agent: Common methods include catalytic hydrogenation (e.g., with PtO2 or Pd/C) or chemical reduction (e.g., with hydrazine hydrate and an iron catalyst).[1][2][3] The choice of reducing agent can significantly impact the impurity profile and reaction conditions.
-
Catalytic Hydrogenation: Catalyst poisoning can be an issue on a larger scale, leading to a sluggish or incomplete reaction. Ensure the substrate is free of impurities that could deactivate the catalyst. The efficiency of hydrogen gas dispersion is also critical; ensure adequate agitation and appropriate reactor design for gas-liquid reactions.
-
Chemical Reduction: The reaction with hydrazine hydrate is often exothermic and requires careful temperature control to avoid side reactions. The quality and activity of the iron catalyst are also important.[2]
-
-
pH Control: Maintaining the optimal pH during the reaction and work-up is crucial for both the reaction rate and the isolation of the final product.
-
Impurity Formation: Incomplete reduction can lead to the presence of nitroso or hydroxylamino intermediates, which can undergo side reactions. Over-reduction can also occur, leading to undesired byproducts.
Table 1: Comparison of Reductive Cyclization Methods
| Method | Advantages | Disadvantages on Scale-up | Key Parameters to Control |
| Catalytic Hydrogenation | Cleaner reaction profile, avoids stoichiometric metallic waste. | Catalyst poisoning, hydrogen gas handling and safety, specialized equipment (hydrogenator). | Hydrogen pressure, temperature, catalyst loading and activity, agitation. |
| Chemical Reduction (Hydrazine/Fe) | Avoids handling of hydrogen gas, potentially lower cost. | Exothermic reaction, handling of corrosive and toxic hydrazine, generation of iron sludge waste. | Rate of hydrazine addition, temperature, catalyst quality, pH. |
Issue 3: Product Purification and Color Issues
Question: The final this compound product is off-color and difficult to purify on a large scale. What are the best practices for purification?
Answer:
Color formation is a common issue in indole synthesis, often due to aerial oxidation of the indole ring or the presence of residual impurities.
-
Purification Strategy:
-
Initial Isolation: After the reaction is complete, the crude product is typically precipitated by adjusting the pH of the aqueous solution to the isoelectric point of the carboxylic acid (around pH 2-3).
-
Decolorization: The crude product can be dissolved in a basic aqueous solution (e.g., sodium carbonate or sodium hydroxide solution) and treated with activated carbon to remove colored impurities.
-
Recrystallization: The product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or acetic acid/water.
-
-
Minimizing Color Formation:
-
Work-up the reaction under an inert atmosphere to minimize oxidation.
-
Ensure complete removal of metallic catalysts or reagents, as trace metals can promote oxidation.
-
Store the final product in a cool, dark place under an inert atmosphere.
-
Frequently Asked Questions (FAQs)
Q1: What is a common and scalable synthetic route for this compound?
A1: A widely used and scalable method is the Reissert indole synthesis, which involves the condensation of o-nitrotoluene with diethyl oxalate in the presence of a strong base like sodium ethoxide to form ethyl o-nitrophenylpyruvate. This intermediate is then subjected to reductive cyclization to yield the indole ring.
Q2: What are the main safety concerns when scaling up this synthesis?
A2: The primary safety concerns are:
-
o-Nitrotoluene: This starting material is harmful if swallowed, may cause genetic defects and cancer, and is suspected of damaging fertility.
-
Sodium Ethoxide: It is a flammable solid and corrosive, causing severe skin burns and eye damage. It reacts violently with water.
-
Diethyl Oxalate: It is harmful if swallowed and causes severe skin burns and eye damage.
-
Flammable Solvents: The reaction often uses flammable solvents like ethanol and ether, which require appropriate handling and equipment to prevent fires and explosions.
-
Exothermic Reactions: Both the condensation and the reductive cyclization steps can be exothermic and require careful monitoring and control to prevent thermal runaway.
Always consult the Safety Data Sheets (SDS) for all reagents and perform a thorough risk assessment before conducting any scale-up experiments.
Q3: How can I monitor the progress of the reactions?
A3: Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are effective techniques for monitoring the consumption of starting materials and the formation of intermediates and the final product.
Q4: What are typical yields for this synthesis on a larger scale?
A4: While yields can vary depending on the specific conditions and scale, a Chinese patent reports a total yield of around 28% for a ferrous sulfate reduction method and 35% for a catalytic hydrogenation method. Optimization of the process can potentially lead to higher yields.
Experimental Protocols
Protocol 1: Synthesis of Ethyl Indole-2-carboxylate (Adapted from Organic Syntheses)
This protocol describes the synthesis of the ethyl ester, which can be subsequently hydrolyzed to the carboxylic acid.
Step A: Potassium Salt of Ethyl o-Nitrophenylpyruvate
-
In a 5-L three-necked, round-bottomed flask equipped with a dropping funnel, a mechanical stirrer, and a reflux condenser, add 300 ml of anhydrous ether and 39.1 g (1.00 g atom) of freshly cut potassium.
-
Pass a slow stream of dry nitrogen through the flask.
-
From the dropping funnel, add a mixture of 250 ml of absolute ethanol and 200 ml of anhydrous ether at a rate that maintains gentle boiling.
-
Once all the potassium has dissolved, cool the solution to room temperature and add 2.5 L of anhydrous ether.
-
With stirring, add 146 g (1.00 mole) of diethyl oxalate, followed by 137 g (1.00 mole) of o-nitrotoluene after 10 minutes.
-
After an additional 10 minutes of stirring, pour the mixture into a 5-L Erlenmeyer flask, stopper it, and let it stand for at least 24 hours.
-
Filter the deep-purple potassium salt, wash with anhydrous ether until the filtrate is colorless, and air-dry. The expected yield is 204–215 g (74–78%).
Step B: Ethyl Indole-2-carboxylate via Catalytic Hydrogenation
-
In a 400-ml hydrogenation bottle, dissolve 30 g (0.109 mole) of the potassium salt from Step A in 200 ml of glacial acetic acid.
-
Add 0.20 g of platinum catalyst (e.g., PtO2).
-
Hydrogenate the mixture at an initial pressure of 2–3 atmospheres. The reaction is complete when hydrogen uptake ceases (typically 30–60 minutes).
-
Filter the catalyst and wash it with glacial acetic acid.
-
Slowly add 3 L of water to the filtrate with stirring to precipitate the product.
-
Filter the yellow solid, wash with water, and dry to yield ethyl indole-2-carboxylate.
Protocol 2: Synthesis of this compound via Hydrazine Reduction (Adapted from Patent CN102020600A)
This protocol outlines a process for direct synthesis of the carboxylic acid.
Step A: Condensation
-
In a reactor, combine 1 mole of o-nitrotoluene and 1.5 moles of diethyl oxalate in an 18% sodium ethoxide in ethanol solution.
-
Heat the reaction to 50-55 °C for 16-18 hours.
-
Distill off the ethanol to obtain the intermediate ethyl o-nitrophenylpyruvate sodium salt.
Step B: Reductive Cyclization and Hydrolysis
-
Dissolve the intermediate from Step A in a 30% alkaline solution.
-
Add 3 moles of 80% hydrazine hydrate aqueous solution and heat to 80-90 °C.
-
Add 0.05 moles of ferrous hydroxide as a catalyst. The reaction is typically complete in 3 hours.
-
Monitor the reaction to completion using HPLC.
-
After completion, add the reaction solution to a 25-30% hydrochloric acid solution to precipitate the crude this compound.
-
For purification, dissolve the crude product in deionized water and adjust the pH to 7-8 with a 25-30% sodium hydroxide solution.
-
Decolorize with activated carbon, filter, and then adjust the filtrate pH to 1-2 with hydrochloric acid to precipitate the pure product.
Overall Synthesis Workflow
Caption: General workflow for the synthesis of this compound.
References
Technical Support Center: HPLC Analysis of 1H-Indole-2-Carboxylic Acid Isomers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the HPLC analysis of 1H-indole-2-carboxylic acid and its isomers.
Frequently Asked Questions (FAQs)
Q1: What are the most common issues encountered during the HPLC analysis of this compound isomers?
A1: The most frequent challenges include poor peak resolution between isomers, peak tailing, retention time shifts, and low sensitivity. These issues can arise from suboptimal mobile phase conditions, column degradation, improper sample preparation, or instrument problems.
Q2: Why is the mobile phase pH critical for the analysis of this compound?
A2: this compound is an acidic compound with a specific pKa value. The pH of the mobile phase influences its degree of ionization. When the mobile phase pH is close to the analyte's pKa, both the ionized and non-ionized forms can exist, leading to peak broadening or splitting. To ensure a single, sharp peak, the mobile phase pH should be adjusted to at least 2 pH units below the pKa of the analyte, keeping it in its protonated, less polar form.
Q3: What is a suitable starting point for an HPLC method to separate this compound isomers?
A3: A good starting point is a reversed-phase C18 column with a mobile phase consisting of a phosphate buffer (e.g., 10 mM potassium phosphate) at a low pH (e.g., pH 3.0) and an organic modifier like acetonitrile or methanol.[1] Detection is typically performed using a UV detector at a wavelength of approximately 280 nm.[2]
Q4: How can I improve the resolution between closely eluting isomers?
A4: To enhance resolution, you can try several strategies:
-
Optimize the mobile phase: Adjust the organic modifier percentage, try a different organic solvent (e.g., methanol instead of acetonitrile), or fine-tune the pH.
-
Change the column: Use a column with a different stationary phase chemistry, a longer column, or a column with a smaller particle size.
-
Adjust the flow rate: Lowering the flow rate can sometimes improve separation.
-
Modify the temperature: Changing the column temperature can affect selectivity.
Troubleshooting Guides
Problem 1: Poor Peak Resolution
Poor resolution between this compound and its isomers is a common challenge. The following guide provides a systematic approach to troubleshooting this issue.
Caption: A systematic approach to troubleshooting peak tailing.
Troubleshooting Table for Peak Tailing
| Observation | Potential Cause | Suggested Solution |
| Asymmetrical peak with a trailing edge | Secondary interactions with residual silanols on the stationary phase. | Lower the mobile phase pH to suppress silanol activity. Use a highly end-capped column. |
| Peak tailing for all analytes | Column contamination or degradation. | Flush the column with a strong solvent. If the issue persists, replace the column. Consider using a guard column. |
| Tailing increases with sample concentration | Column overload. | Reduce the injection volume or dilute the sample. |
Problem 3: Retention Time Shifts
Inconsistent retention times can affect the reliability of peak identification and quantification.
Troubleshooting Workflow for Retention Time Shifts
Caption: A workflow for diagnosing and resolving retention time shifts.
Troubleshooting Table for Retention Time Shifts
| Observation | Potential Cause | Suggested Solution |
| Gradual drift in retention times | Change in mobile phase composition due to evaporation of the more volatile component. Column temperature fluctuations. | Prepare fresh mobile phase daily. Use a thermostatted column oven. |
| Sudden changes in retention times | Leak in the system, air bubbles in the pump, or incorrect mobile phase preparation. | Check all fittings for leaks. Degas the mobile phase and prime the pump. Verify the correct preparation of the mobile phase. |
| Shorter retention times | Column degradation or loss of stationary phase. | Replace the column. |
Experimental Protocols
Sample Preparation
-
Standard Solutions: Accurately weigh and dissolve this compound and its isomers in the mobile phase to prepare stock solutions. Further dilute with the mobile phase to achieve the desired concentrations for calibration standards.
-
Sample Solutions: Weigh the sample and dissolve it in the mobile phase. [1][3][4]If the sample is not fully soluble in the mobile phase, methanol or acetonitrile can be used as the initial solvent, followed by dilution with the mobile phase.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to prevent particulates from damaging the column and HPLC system.
HPLC Method for Separation of this compound Isomers
This method is a starting point and may require optimization for specific applications.
| Parameter | Condition |
| Column | C18 reversed-phase, 250 mm x 4.6 mm, 5 µm particle size (e.g., Inertsil ODS-4) |
| Mobile Phase | 10 mM Potassium Phosphate buffer, pH adjusted to 3.0 with phosphoric acid |
| Organic Modifier | Acetonitrile or Methanol (start with a gradient and optimize) |
| Gradient Program | Example: 20% to 80% organic modifier over 20 minutes |
| Flow Rate | 1.0 - 1.5 mL/min |
| Column Temperature | 35 °C |
| Injection Volume | 10 µL |
| Detector | UV-Vis at 280 nm |
Data Presentation
The following tables provide examples of expected performance data. Actual results may vary depending on the specific instrument, column, and experimental conditions.
Table 1: Typical Retention Times and Resolution of Indole Carboxylic Acid Isomers
| Analyte | Typical Retention Time (min) | Resolution (Rs) from this compound |
| Indole-4-carboxylic acid | 12.5 | > 1.5 |
| Indole-5-carboxylic acid | 13.8 | > 1.5 |
| Indole-3-carboxylic acid | 14.5 | > 1.5 |
| Indole-6-carboxylic acid | 16.2 | > 1.5 |
| This compound | 18.1 | - |
Note: Retention times are illustrative and will vary with the specific chromatographic conditions.
Table 2: Method Validation Parameters (based on a similar compound)
| Parameter | Typical Value |
| Limit of Detection (LOD) | ~0.006 mg/mL |
| Limit of Quantitation (LOQ) | ~0.022 - 0.024 mg/mL |
| Linearity (r²) | > 0.999 |
| Precision (%RSD) | < 2% |
| Accuracy (Recovery %) | 93.9% - 107.9% |
References
Removal of by-products from 1H-indole-2-carboxylic acid reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues encountered during reactions involving 1H-indole-2-carboxylic acid, with a focus on the removal of by-products.
Frequently Asked Questions (FAQs)
Q1: What is the most common by-product in reactions involving this compound?
A1: The most prevalent by-product is indole, formed via decarboxylation of the starting material. This reaction is often promoted by high temperatures and certain solvents.[1][2][3][4]
Q2: What are other potential by-products I should be aware of?
A2: Besides decarboxylation, oxidation of the indole ring can occur, leading to the formation of various oxidized species such as dioxindoles.[5] Depending on the specific reaction conditions and substrates, other side-products from reactions with solvents or reagents may also be formed.
Q3: How can I minimize the formation of the decarboxylated by-product?
A3: To minimize decarboxylation, it is crucial to carefully control the reaction temperature. Whenever possible, conduct the reaction at the lowest effective temperature. The choice of solvent can also be a factor; for instance, high-boiling point polar aprotic solvents like DMF and DMSO can facilitate decarboxylation at elevated temperatures.
Q4: Are there any specific catalysts that promote decarboxylation?
A4: Yes, certain acids and metal catalysts, such as silver carbonate and copper salts, have been shown to catalyze the decarboxylation of indole-2-carboxylic acids. Conversely, in some synthetic routes, specific catalysts are employed to intentionally bring about decarboxylation.
Q5: My reaction mixture has a dark color. What could be the cause?
A5: A dark coloration in the reaction mixture can be indicative of oxidation by-products or other degradation products. The indole nucleus is susceptible to oxidation, which can be initiated by air, oxidizing agents, or light, especially at elevated temperatures.
Troubleshooting Guides
Issue 1: Presence of a Significant Amount of Indole By-product in the Crude Reaction Mixture
Symptoms:
-
NMR or LC-MS analysis of the crude product shows a significant peak corresponding to indole.
-
The melting point of the crude product is depressed and broad.
-
Difficulty in isolating the pure desired product.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Excessive Reaction Temperature | Optimize the reaction temperature. Run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. Consider screening a range of temperatures to find the optimal balance between reaction progress and by-product formation. |
| Prolonged Reaction Time | Monitor the reaction progress using techniques like TLC or LC-MS. Quench the reaction as soon as the starting material is consumed to a satisfactory level to avoid prolonged exposure to conditions that favor decarboxylation. |
| Inappropriate Solvent Choice | If using high-boiling point solvents like DMF or DMSO, consider if a lower-boiling point solvent could be used effectively at a lower temperature. |
| Presence of Acidic or Basic Impurities | Ensure all reagents and solvents are pure and free from acidic or basic contaminants that might catalyze decarboxylation. |
Issue 2: Formation of Colored Impurities/Oxidation By-products
Symptoms:
-
The crude product or reaction mixture is highly colored (e.g., brown, black).
-
Multiple unidentified spots are observed on a TLC plate.
-
Complex NMR spectrum with broad signals.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Exposure to Air (Oxygen) | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen. |
| Presence of Oxidizing Agents | Scrutinize all reagents for potential oxidizing properties. Ensure that reagents are of appropriate purity. |
| Light Sensitivity | Protect the reaction from light by wrapping the reaction vessel in aluminum foil, especially if the reaction is run for an extended period. |
| High Reaction Temperature | Elevated temperatures can accelerate oxidation. Employing lower reaction temperatures can help mitigate the formation of these by-products. |
Experimental Protocols for By-product Removal
Protocol 1: Recrystallization to Remove Indole
This protocol is effective for separating this compound from the less polar by-product, indole.
Methodology:
-
Solvent Selection: Choose a solvent system in which this compound has good solubility at elevated temperatures and poor solubility at room temperature or below, while indole is more soluble. A common choice is an aqueous ethanol or aqueous methanol mixture.
-
Dissolution: Dissolve the crude product in a minimal amount of the hot solvent system.
-
Decolorization (Optional): If colored impurities are present, a small amount of activated carbon can be added to the hot solution. Swirl for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the activated carbon and any insoluble impurities.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization of the pure this compound.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Acid-Base Extraction for Purification
This method leverages the acidic nature of the carboxylic acid to separate it from neutral by-products like indole.
Methodology:
-
Dissolution: Dissolve the crude reaction mixture in an appropriate organic solvent such as ethyl acetate or dichloromethane.
-
Base Wash: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃). The this compound will be deprotonated and move into the aqueous layer as its sodium salt, while the neutral indole by-product will remain in the organic layer.
-
Separation: Separate the aqueous and organic layers. The organic layer containing the indole by-product can be discarded.
-
Acidification: Cool the aqueous layer in an ice bath and slowly add a dilute acid (e.g., 1M HCl) with stirring until the pH is acidic (pH 2-3). The this compound will precipitate out of the solution.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing: Wash the solid with cold deionized water to remove any residual salts.
-
Drying: Dry the purified product under vacuum.
Data Presentation
Table 1: Effect of Temperature and Solvent on Decarboxylation of 3-methyl-1H-indole-2-carboxylic acid
| Solvent | Temperature (°C) | Reaction Time (h) | Yield of 3-methylindole (%) | Purity of 3-methylindole (%) |
| N,N-dimethylformamide | 95-100 | 6 | 62 | 90 |
| N,N-dimethylformamide | 130 | 15 | 50 | 80 |
| Dimethyl sulfoxide | 140 | 6 | 71 | 91 |
Note: This data illustrates the decarboxylation of a substituted indole-2-carboxylic acid to its corresponding indole. While not this compound itself, it provides a relevant example of the impact of reaction conditions on by-product formation.
Visualizations
Caption: Workflow for the purification of this compound using acid-base extraction.
Caption: Decision tree for troubleshooting the formation of indole by-product via decarboxylation.
References
- 1. CN109694343B - Decarboxylation method of heterocyclic carboxylic acid compounds - Google Patents [patents.google.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. Protonated carbonic acid and reactive intermediates in the acidic decarboxylation of indolecarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Structure-Activity Relationship of 1H-Indole-2-Carboxylic Acid Derivatives
The 1H-indole-2-carboxylic acid scaffold is a privileged structure in medicinal chemistry, serving as a foundational template for the design of a diverse array of therapeutic agents. The inherent versatility of the indole ring system, coupled with the reactivity of the carboxylic acid moiety, allows for extensive chemical modifications, leading to compounds with a wide range of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) for two distinct classes of this compound derivatives: HIV-1 integrase inhibitors and CB1 receptor allosteric modulators.
HIV-1 Integrase Strand Transfer Inhibitors
HIV-1 integrase is a crucial enzyme for the replication of the human immunodeficiency virus, making it a prime target for antiretroviral therapy.[1][2] this compound derivatives have emerged as a promising class of HIV-1 integrase strand transfer inhibitors (INSTIs). The core pharmacophore involves the indole nucleus and the C2-carboxylic acid, which chelate with two Mg²⁺ ions in the enzyme's active site.[1][2]
Extensive SAR studies have revealed key structural features that govern the inhibitory activity of these derivatives:
-
C3 Position: Introduction of a long-chain substituent at the C3 position of the indole core has been shown to significantly enhance inhibitory activity. This is likely due to favorable interactions with a hydrophobic pocket near the active site of the integrase.[3] For instance, the introduction of a p-trifluorophenyl or o-fluorophenyl group at this position can lead to a substantial increase in potency.
-
C6 Position: Substitution at the C6 position with a halogenated benzene ring can effectively enhance the binding of the inhibitor to the viral DNA through π-π stacking interactions.
-
Carboxylic Acid Moiety: The carboxylic acid at the C2 position is critical for chelating with the magnesium ions in the active site and is thus essential for inhibitory activity.
| Compound | R1 (C3-substituent) | R2 (C6-substituent) | IC50 (µM) |
| 1 | H | H | 32.37 |
| 17a | -CH₂-O-benzyl(4-CF₃) | -NH-phenyl(3-F, 4-OCH₃) | 3.11 |
| 15 | -CH₂-O-benzyl(4-CF₃) | H | 0.13 |
| 18 | -CH₂-O-benzyl(2-F) | H | 6.85 |
| 20a | -CH₂-O-benzyl(2-F) | -NH-phenyl(3-F, 4-OCH₃) | 0.13 |
CB1 Receptor Allosteric Modulators
The cannabinoid receptor 1 (CB1), a G-protein coupled receptor, is a key component of the endocannabinoid system and is implicated in a variety of physiological processes. Allosteric modulators of the CB1 receptor offer a more nuanced approach to modulating its activity compared to orthosteric ligands. Substituted 1H-indole-2-carboxamides have been identified as negative allosteric modulators of the CB1 receptor.
Modifications around the 1H-indole-2-carboxamide scaffold have provided significant insights into the structural requirements for CB1 allosteric modulation:
-
Indole Ring (Ring A):
-
C3 Position: Short alkyl groups, such as methyl or ethyl, are preferred at this position.
-
C5 Position: A chloro or fluoro group at the C5 position enhances the modulatory potency.
-
-
Phenyl Ring (Ring B): An electron-donating group at the 4-position of the phenyl ring, such as a diethylamino group, is a key feature for potent CB1 modulating activity.
-
Linker: An ethylene linker between the amide nitrogen and the phenyl ring is important for activity.
| Compound | R1 (C3-substituent) | R2 (C5-substituent) | R3 (Phenyl Ring B) | IC50 (nM) |
| 1 | H | Cl | 4-(diethylamino)phenyl | ~800 |
| 3 | CH₃ | Cl | 4-(diethylamino)phenyl | ~200 |
| 45 | C₂H₅ | Cl | 4-(diethylamino)phenyl | 79 |
Experimental Protocols
HIV-1 Integrase Strand Transfer Assay
This assay is designed to measure the ability of a compound to inhibit the strand transfer step of HIV-1 integrase.
Methodology:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing purified recombinant HIV-1 integrase enzyme, a donor DNA substrate (a pre-processed viral DNA mimic), and an acceptor DNA substrate (a target DNA mimic) in a suitable buffer.
-
Compound Incubation: The test compounds (this compound derivatives) at various concentrations are pre-incubated with the integrase enzyme.
-
Initiation of Reaction: The strand transfer reaction is initiated by the addition of the DNA substrates and Mg²⁺ ions.
-
Incubation: The reaction is allowed to proceed for a specified time at 37°C.
-
Quenching: The reaction is stopped by the addition of a quenching solution, typically containing a chelating agent like EDTA.
-
Detection: The amount of strand transfer product is quantified. This can be done using various methods, such as gel electrophoresis followed by autoradiography or a fluorescence-based detection system.
-
Data Analysis: The IC50 value, the concentration of the compound that inhibits 50% of the integrase activity, is calculated from the dose-response curve.
CB1 Receptor Allosteric Modulator Assay (Calcium Mobilization)
This cell-based functional assay is used to determine the allosteric modulatory effect of compounds on the CB1 receptor by measuring changes in intracellular calcium levels.
Methodology:
-
Cell Culture: CHO (Chinese Hamster Ovary) cells stably co-expressing the human CB1 receptor and a G-protein that couples to the phospholipase C pathway (e.g., Gαq/i5) are used.
-
Cell Plating: The cells are plated in a multi-well plate and allowed to adhere overnight.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for a specific duration.
-
Compound Addition: The test compounds (1H-indole-2-carboxamide derivatives) are added to the wells at various concentrations and incubated.
-
Agonist Stimulation: A known CB1 receptor agonist (e.g., CP55,940) is added to the wells to stimulate the receptor.
-
Fluorescence Measurement: The changes in intracellular calcium concentration are measured in real-time using a fluorescence plate reader.
-
Data Analysis: The effect of the test compound on the agonist's dose-response curve is analyzed. For a negative allosteric modulator, a dose-dependent decrease in the maximal effect (Emax) of the agonist is observed. The IC50 value, representing the concentration of the modulator that produces 50% of its maximal inhibitory effect, is then determined.
References
- 1. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors | MDPI [mdpi.com]
Comparative Analysis of 1H-Indole-2-Carboxylic Acid Derivatives as HIV-1 Integrase Inhibitors
For Researchers, Scientists, and Drug Development Professionals: A Guide to the In Vitro Efficacy of Novel 1H-Indole-2-Carboxylic Acid Derivatives Against HIV-1 Integrase
This guide provides a comparative overview of the in vitro inhibitory activity of novel this compound derivatives against the human immunodeficiency virus type 1 (HIV-1) integrase enzyme. The data presented herein is intended to assist researchers in evaluating the potential of this chemical scaffold for the development of new antiretroviral agents. For comparative purposes, the well-established HIV-1 integrase inhibitor, Raltegravir, is included as a benchmark.
Quantitative Comparison of Inhibitor Potency
The inhibitory activity of this compound derivatives and the reference compound, Raltegravir, was assessed through in vitro HIV-1 integrase strand transfer assays. The half-maximal inhibitory concentration (IC50), a measure of inhibitor potency, was determined for each compound. A lower IC50 value indicates a more potent inhibitor.
| Compound | Target | Assay Type | IC50 (μM) | Reference Compound | IC50 (nM) |
| This compound derivative (Compound 17a) | HIV-1 Integrase | Strand Transfer | 3.11 | Raltegravir | 2 - 7 |
| This compound derivative (Compound 20a) | HIV-1 Integrase | Strand Transfer | 0.13 | Raltegravir | 2 - 7 |
Note: The IC50 values for the this compound derivatives and Raltegravir were obtained from separate studies and are presented for comparative purposes. Direct comparison is most accurate when compounds are tested in the same assay under identical conditions.
Experimental Methodologies
The following section details the typical experimental protocol for determining the in vitro inhibitory activity of compounds against HIV-1 integrase.
In Vitro HIV-1 Integrase Strand Transfer Assay
This assay is designed to measure the ability of a compound to inhibit the strand transfer step of HIV-1 integration, a critical process in the viral life cycle.
Materials:
-
Recombinant HIV-1 Integrase enzyme
-
Donor DNA (biotin-labeled oligonucleotide mimicking the viral DNA end)
-
Target DNA (digoxigenin-labeled oligonucleotide mimicking the host DNA)
-
Streptavidin-coated microplates
-
Assay buffer (containing MgCl2 or MnCl2)
-
Test compounds (dissolved in DMSO)
-
Anti-digoxigenin antibody conjugated to a reporter enzyme (e.g., horseradish peroxidase)
-
Substrate for the reporter enzyme (e.g., TMB)
-
Stop solution
-
Plate reader
Procedure:
-
Plate Preparation: Streptavidin-coated microplates are washed and then incubated with the biotin-labeled donor DNA to allow for binding.
-
Enzyme and Inhibitor Incubation: Recombinant HIV-1 integrase is pre-incubated with various concentrations of the test compound (e.g., this compound derivatives) or a control (DMSO vehicle) in the assay buffer.
-
Reaction Initiation: The integrase-inhibitor mixture is added to the donor DNA-coated wells. The strand transfer reaction is initiated by the addition of the digoxigenin-labeled target DNA. The plates are then incubated to allow the integration reaction to proceed.
-
Detection: After incubation, the plates are washed to remove unbound reagents. The integrated digoxigenin-labeled target DNA is detected by adding an anti-digoxigenin antibody conjugated to a reporter enzyme. Following another wash step, a substrate is added, and the resulting signal (e.g., colorimetric or chemiluminescent) is measured using a plate reader.
-
Data Analysis: The signal intensity is proportional to the amount of strand transfer activity. The percentage of inhibition is calculated for each compound concentration relative to the control. The IC50 value is then determined by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.
Visualizing the Mechanism and Process
The following diagrams illustrate the HIV-1 integration pathway, the experimental workflow for inhibitor testing, and the logical relationship of the key components in the assay.
Caption: HIV-1 Integration Pathway and Point of Inhibition.
Caption: In Vitro HIV-1 Integrase Assay Workflow.
Caption: Key Component Interactions in the Assay.
A Comparative Guide to 1H-Indole-2-Carboxylic Acid-Based Inhibitors: IC50 Determination and Performance Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 1H-indole-2-carboxylic acid-based inhibitors targeting various key enzymes and receptors in drug discovery. The inhibitory activities, expressed as IC50 values, are presented alongside data for well-established alternative inhibitors. Detailed experimental protocols for IC50 determination and visualizations of relevant signaling pathways are included to support researchers in their drug development efforts.
Performance Comparison of Inhibitors
The following tables summarize the half-maximal inhibitory concentration (IC50) values of various this compound derivatives against their respective targets. For comparative purposes, IC50 values of commonly known alternative inhibitors are also provided.
Cyclooxygenase (COX) Inhibitors
| Inhibitor Class | Compound | Target | IC50 | Citation |
| This compound-Based | 4-arylidene-2-phenyloxazol-5(4H)-one (5a) | Anti-inflammatory (HRBC membrane stabilization) | 4.65 ± 0.22 mM | [1] |
| 4-arylidene-2-phenyloxazol-5(4H)-one (5b) | Anti-inflammatory (HRBC membrane stabilization) | 7.34 ± 0.28 mM | [1] | |
| 4-arylidene-2-phenyloxazol-5(4H)-one (5c) | Anti-inflammatory (HRBC membrane stabilization) | 5.23 ± 0.18 mM | [1] | |
| 4-arylidene-2-phenyloxazol-5(4H)-one (5d) | Anti-inflammatory (HRBC membrane stabilization) | 1.96 ± 0.09 mM | [1] | |
| Alternative Inhibitors | O-Acetyl salicylic acid | Anti-inflammatory (HRBC membrane stabilization) | 6.41 ± 0.18 mM | [1] |
| Celecoxib | COX-2 | 40 nM | ||
| 2-benzamido-5-ethyl-N-(4-fluorophenyl) thiophene-3-carboxamide (VIIa) | COX-2 | 0.29 µM |
Cysteinyl Leukotriene Receptor 1 (CysLT1) Antagonists
| Inhibitor Class | Compound | Target | IC50 | Citation |
| This compound-Based | Indole derivative 1 | CysLT1 | 0.66 ± 0.19 µM | |
| Compound 17k | CysLT1 | 0.0059 ± 0.0011 µM | ||
| Compound 17k | CysLT2 | 15 ± 4 µM | ||
| Alternative Inhibitors | Zafirlukast | CysLT1 | 0.6 µM | |
| Pranlukast | CysLT1 | 0.3 µM |
HIV-1 Integrase Inhibitors
| Inhibitor Class | Compound | Target | IC50 | Citation |
| This compound-Based | Compound 20a | HIV-1 Integrase | 0.13 µM | |
| Compound 17a | HIV-1 Integrase | 3.11 µM | ||
| Indole-2-carboxylic acid derivatives | HIV-1 Integrase | 0.13 to 6.85 µM | ||
| Alternative Inhibitors | Raltegravir | HIV-1 Integrase | 2–7 nM | |
| Dolutegravir | Wild-type HIV-1 | 1.07 nM |
Fructose-1,6-bisphosphatase (FBPase) Inhibitors
| Inhibitor Class | Compound | Target | IC50 | Citation |
| This compound-Based | Compound 22f (benzenesulfonamide derivative) | FBPase | 0.66 µM | |
| Compound 22g (thiophene sulfonamide derivative) | FBPase | 0.50 µM | ||
| 7-nitro-1H-indole-2-carboxylic acid derivative 3.9 | FBPase | 0.99 µM | ||
| Alternative Inhibitors | AMP | FBPase | 3.3 ± 0.1 µM | |
| MB05032 | FBPase | 0.044 ± 0.012 µM |
Cytosolic Phospholipase A2 (cPLA2) Inhibitors
| Inhibitor Class | Compound | Target | IC50 | Citation |
| This compound-Based | 1-methyl-3-octadecanoylindole-2-carboxylic acid | cPLA2 | 8 µM | |
| 1-[2-(4-carboxyphenoxy)ethyl]-3-dodecanoylindole-2-carboxylic acid (29b) | cPLA2 | 0.5 µM | ||
| Alternative Inhibitors | Arachidonyl trifluoromethyl ketone (AACOCF3) | cPLA2 | 11 µM | |
| Arachidonyl trifluoromethyl ketone (AACOCF3) | cPLA2 (in U937 cells) | 8 µM | ||
| Arachidonyl trifluoromethyl ketone (AACOCF3) | cPLA2 (in platelets) | 2 µM |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols offer a foundation for replicating and validating the presented findings.
Cyclooxygenase (COX) Inhibition Assay (Colorimetric)
This assay measures the peroxidase component of COX enzymes.
-
Reagents : Assay Buffer (0.1 M Tris-HCl, pH 8.0), Heme, COX-1 or COX-2 enzyme, test inhibitor, Arachidonic Acid, Colorimetric Substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD).
-
Procedure :
-
Prepare wells for background, 100% initial activity, and inhibitor testing.
-
To inhibitor wells, add 150 µl of Assay Buffer, 10 µl of Heme, 10 µl of enzyme, and 10 µl of the test inhibitor solution. For 100% activity wells, add solvent instead of the inhibitor. For background wells, add Assay Buffer instead of the enzyme.
-
Incubate the plate for a specified time (e.g., 5 minutes) at 25°C. The pre-incubation time can be optimized as most COX inhibitors exhibit time-dependent inhibition.
-
Initiate the reaction by adding 20 µl of the Colorimetric Substrate solution to all wells.
-
Quickly follow by adding 20 µl of Arachidonic Acid to all wells.
-
Incubate for a precise duration (e.g., 2 minutes) at 25°C.
-
Read the absorbance at 590 nm using a plate reader.
-
-
Data Analysis : The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
CysLT1 Receptor Antagonist Assay (Calcium Mobilization)
This assay measures the ability of a compound to block the increase in intracellular calcium induced by a CysLT1 receptor agonist.
-
Cell Line : A cell line expressing the human CysLT1 receptor (e.g., transfected HEK293 cells).
-
Reagents : Cell culture medium, a fluorescent calcium indicator dye (e.g., Fluo-4 AM), a CysLT1 receptor agonist (e.g., LTD4), test antagonist, and a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Procedure :
-
Plate the CysLT1-expressing cells in a 96-well plate and culture overnight.
-
Load the cells with the calcium indicator dye for approximately 45 minutes at room temperature.
-
Prepare a plate with serial dilutions of the test antagonist.
-
Add the antagonist solutions to the cells and incubate for a specified period.
-
Initiate the calcium response by adding the CysLT1 agonist LTD4.
-
Measure the fluorescence intensity using a fluorescence plate reader to monitor changes in intracellular calcium levels.
-
-
Data Analysis : The IC50 value is determined by plotting the percentage of inhibition of the agonist-induced calcium response against the logarithm of the antagonist concentration.
HIV-1 Integrase Strand Transfer Inhibition Assay
This assay measures the ability of an inhibitor to block the strand transfer step of HIV-1 integration.
-
Reagents : HIV-1 integrase assay kit (commercially available, e.g., from XpressBio), which typically includes streptavidin-coated plates, biotinylated donor substrate DNA (DS DNA), target substrate DNA (TS DNA), HIV-1 integrase enzyme, reaction buffer, wash buffer, blocking buffer, and a detection system (e.g., HRP-conjugated antibody).
-
Procedure :
-
Coat the streptavidin plate with the biotinylated DS DNA.
-
Wash the wells and add blocking buffer to prevent non-specific binding.
-
Add the HIV-1 integrase enzyme to the wells and incubate to allow binding to the DS DNA.
-
Introduce the test inhibitor at various concentrations and incubate.
-
Add the TS DNA to initiate the strand transfer reaction.
-
Wash the wells to remove unreacted components.
-
Add an HRP-conjugated antibody that recognizes the integrated product.
-
Add a TMB substrate and measure the absorbance at 450 nm after stopping the reaction.
-
-
Data Analysis : The IC50 value is calculated from a dose-response curve of inhibitor concentration versus percentage of strand transfer inhibition.
Fructose-1,6-bisphosphatase (FBPase) Inhibition Assay (Colorimetric)
This assay measures the activity of FBPase by quantifying the amount of fructose-6-phosphate (F6P) produced.
-
Reagents : FBPase activity assay kit (commercially available, e.g., from Abcam or BioVision), which includes FBP Assay Buffer, FBP Substrate (Fructose-1,6-bisphosphate), FBP Converter, FBP Developer, and FBP Probe.
-
Procedure :
-
Prepare a standard curve using the provided F6P standard.
-
In a 96-well plate, add the test samples (e.g., purified enzyme with and without inhibitor).
-
Prepare a Reaction Mix containing FBP Assay Buffer, FBP Converter, FBP Developer, and FBP Probe. For background controls, omit the FBP Substrate.
-
Add the Reaction Mix to the wells containing the standards and test samples.
-
Initiate the reaction by adding the FBP Substrate.
-
Measure the absorbance at 450 nm in a kinetic mode for 5-60 minutes at 37°C.
-
-
Data Analysis : Calculate the FBPase activity based on the rate of change in absorbance and the standard curve. The IC50 value is determined from the dose-response curve of the inhibitor.
Cytosolic Phospholipase A2 (cPLA2) Inhibition Assay
This assay determines cPLA2 activity by measuring the release of arachidonic acid from a labeled substrate.
-
Reagents : cPLA2 Assay Kit (commercially available, e.g., from Abcam), which may include a substrate like Arachidonoyl Thio-PC, DTNB, Assay Buffer, and a control enzyme (e.g., bee venom PLA2). Alternatively, a radioactivity-based assay can be used.
-
Procedure (Radioactivity-based) :
-
Prepare cell lysates or purified cPLA2 enzyme.
-
Pre-label cells with [³H]arachidonic acid to incorporate it into cellular phospholipids.
-
Prepare small unilamellar vesicles of phosphatidylcholine containing the radiolabeled arachidonic acid as the substrate.
-
Incubate the enzyme source with the substrate in the presence of calcium and varying concentrations of the test inhibitor.
-
Separate the released [³H]arachidonic acid from the phospholipid substrate using thin-layer chromatography (TLC).
-
Quantify the amount of released radioactivity using a scintillation counter.
-
-
Data Analysis : The IC50 value is determined by plotting the percentage of inhibition of arachidonic acid release against the logarithm of the inhibitor concentration.
Visualizations
The following diagrams illustrate the signaling pathways affected by the inhibitors discussed in this guide, as well as a general workflow for IC50 determination.
General workflow for IC50 determination.
Cyclooxygenase (COX) signaling pathway.
Cysteinyl Leukotriene Receptor 1 (CysLT1) signaling pathway.
HIV-1 Integrase mechanism of action.
Fructose-1,6-bisphosphatase (FBPase) in gluconeogenesis.
Cytosolic Phospholipase A2 (cPLA2) signaling pathway.
References
Validating the Mechanism of Action of 1H-Indole-2-Carboxylic Acid Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 1H-indole-2-carboxylic acid inhibitors targeting Indoleamine 2,3-dioxygenase 1 (IDO1), a critical enzyme implicated in cancer immune evasion. We present supporting experimental data for their mechanism of action and compare their performance with other notable IDO1 inhibitors. Detailed experimental protocols and visual representations of key pathways and workflows are included to facilitate a comprehensive understanding.
Mechanism of Action: Targeting the Kynurenine Pathway
Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the first and rate-limiting step in the catabolism of the essential amino acid L-tryptophan to N-formylkynurenine.[1][2] In the tumor microenvironment, the upregulation of IDO1 by cancer cells or immune cells leads to two key immunosuppressive outcomes: the depletion of tryptophan, which is essential for T-cell proliferation, and the accumulation of kynurenine and its metabolites.[1][3] These metabolites actively promote the differentiation of regulatory T-cells (Tregs) and induce apoptosis in effector T-cells, thereby allowing cancer cells to evade the host's immune response.[4]
This compound derivatives have emerged as a class of competitive inhibitors that target the catalytic activity of IDO1. By binding to the active site of the enzyme, these inhibitors block the conversion of tryptophan to kynurenine, thus restoring local tryptophan levels and mitigating the immunosuppressive effects of kynurenine. This action is intended to reactivate anti-tumor T-cell responses.
Comparative Performance of IDO1 Inhibitors
The efficacy of IDO1 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) in enzymatic assays and their half-maximal effective concentration (EC50) in cell-based assays. Lower values indicate higher potency. Below is a comparison of a representative this compound derivative with other well-characterized IDO1 inhibitors.
| Inhibitor Class | Compound | Assay Type | IC50 / EC50 (nM) | Reference |
| This compound | Compound 9o-1 | Enzymatic (IDO1) | 1170 | |
| Hydroxyamidine | Epacadostat | Enzymatic (IDO1) | ~10 - 71.8 | |
| Cell-based (IDO1) | ~10 | |||
| Imidazo[1,5-a]pyridine | Navoximod (GDC-0919) | Enzymatic (IDO1, Ki) | 7 | |
| Cell-based (IDO1) | 75 | |||
| Quinoline Derivative | Linrodostat (BMS-986205) | Enzymatic (IDO1) | 1.7 | |
| Cell-based (IDO1) | 1.1 |
Experimental Protocols for Mechanism Validation
Validating the mechanism of action of this compound inhibitors involves a series of in vitro and cell-based assays designed to confirm their direct inhibition of the IDO1 enzyme and their functional impact on immune cells.
In Vitro IDO1 Enzymatic Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified recombinant human IDO1.
-
Objective: To determine the IC50 value of the inhibitor.
-
Principle: The assay measures the production of N-formylkynurenine from L-tryptophan, which can be detected by an increase in absorbance at 321 nm or through HPLC analysis.
-
Materials:
-
Recombinant human IDO1 enzyme
-
L-tryptophan (substrate)
-
Assay buffer (e.g., 50 mM potassium phosphate buffer, pH 6.5)
-
Cofactors and reagents: Ascorbic acid, methylene blue, catalase
-
Test inhibitor (this compound derivative)
-
96-well UV-transparent plate
-
Spectrophotometer or HPLC system
-
-
Protocol:
-
Prepare a reaction mixture containing the assay buffer, ascorbic acid (20 mM), methylene blue (10 µM), and catalase (100 µg/mL).
-
Add the recombinant IDO1 enzyme to the wells of the 96-well plate.
-
Add serial dilutions of the test inhibitor to the wells. Include a vehicle control (e.g., DMSO).
-
Initiate the reaction by adding L-tryptophan to a final concentration of 400 µM.
-
Incubate the plate at 37°C for 30-60 minutes.
-
Stop the reaction by adding trichloroacetic acid (TCA) to a final concentration of 3% (w/v).
-
Incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.
-
Measure the absorbance at 321 nm or separate and quantify kynurenine using reverse-phase HPLC with UV detection at 360 nm.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by non-linear regression analysis.
-
Cell-Based Kynurenine Assay
This assay assesses the inhibitor's ability to block IDO1 activity within a cellular context.
-
Objective: To determine the EC50 value of the inhibitor in a more physiologically relevant setting.
-
Principle: Cancer cells that express IDO1 (e.g., HeLa or SKOV-3 cells) are stimulated with interferon-gamma (IFN-γ) to induce IDO1 expression. The amount of kynurenine secreted into the cell culture medium is then measured in the presence and absence of the inhibitor.
-
Materials:
-
IDO1-expressing cancer cell line (e.g., HeLa, SKOV-3)
-
Cell culture medium and supplements
-
Recombinant human IFN-γ
-
Test inhibitor
-
96-well cell culture plate
-
Trichloroacetic acid (TCA)
-
Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid)
-
Microplate reader
-
-
Protocol:
-
Seed the cancer cells in a 96-well plate and allow them to adhere overnight.
-
Stimulate the cells with IFN-γ (e.g., 100 ng/mL) for 24-48 hours to induce IDO1 expression.
-
Add serial dilutions of the test inhibitor to the cells and incubate for an additional 24-48 hours.
-
Collect the cell culture supernatant.
-
Add TCA (e.g., to a final concentration of 6.1 N) to the supernatant and incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine.
-
Centrifuge the samples to pellet any precipitate.
-
Transfer the supernatant to a new 96-well plate and add an equal volume of Ehrlich's reagent.
-
After a 10-minute incubation at room temperature, measure the absorbance at 480 nm.
-
Generate a standard curve with known concentrations of kynurenine to quantify the amount in the samples.
-
Calculate the percent inhibition and determine the EC50 value.
-
T-Cell Co-Culture Functional Assay
This assay evaluates the functional consequence of IDO1 inhibition on T-cell activity.
-
Objective: To confirm that the inhibitor can reverse IDO1-mediated T-cell suppression.
-
Principle: IDO1-expressing cancer cells are co-cultured with T-cells (e.g., Jurkat cells or primary human T-cells). The suppression of T-cell proliferation or activation (e.g., measured by IL-2 secretion) by the cancer cells is assessed. The ability of the inhibitor to restore T-cell function is then quantified.
-
Materials:
-
IDO1-expressing cancer cell line
-
T-cell line (e.g., Jurkat) or isolated primary T-cells
-
Co-culture medium
-
T-cell activators (e.g., PHA and PMA for Jurkat cells)
-
Test inhibitor
-
Assay kit for measuring T-cell proliferation (e.g., BrdU or CFSE) or cytokine secretion (e.g., IL-2 ELISA kit)
-
-
Protocol:
-
Seed the IDO1-expressing cancer cells in a 96-well plate and induce IDO1 expression with IFN-γ as described above.
-
Add the T-cells to the wells containing the cancer cells.
-
Add T-cell activators to stimulate the T-cells.
-
Add serial dilutions of the test inhibitor.
-
Co-culture the cells for 48-72 hours.
-
Measure the desired readout:
-
T-cell proliferation: Add BrdU or stain with CFSE and analyze by flow cytometry.
-
Cytokine secretion: Collect the supernatant and measure the concentration of a key cytokine like IL-2 using an ELISA kit.
-
-
Compare the T-cell response in the presence of the inhibitor to the suppressed response in the vehicle control to determine the extent of functional rescue.
-
Conclusion
The validation of this compound inhibitors of IDO1 relies on a multi-faceted experimental approach. The data presented in this guide demonstrates that these compounds effectively inhibit IDO1 enzymatic activity. A direct comparison with other clinical-stage IDO1 inhibitors provides a benchmark for their potency. The detailed experimental protocols provided herein offer a robust framework for researchers to independently verify the mechanism of action and to further explore the therapeutic potential of this promising class of immunomodulatory agents.
References
- 1. IDO1 in cancer: a Gemini of immune checkpoints - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting immunometabolism mediated by the IDO1 Pathway: A new mechanism of immune resistance in endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Targeting immunometabolism mediated by the IDO1 Pathway: A new mechanism of immune resistance in endometrial cancer [frontiersin.org]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to Molecular Docking of 1H-Indole-2-Carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 1H-indole-2-carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. Molecular docking studies are crucial in elucidating the binding mechanisms of these derivatives and in the rational design of new, more potent inhibitors. This guide provides a comparative overview of molecular docking studies of this compound derivatives against various biological targets, supported by experimental data and detailed protocols.
Performance Comparison of this compound Derivatives
The following tables summarize the molecular docking performance of various this compound derivatives against different protein targets. The data is compiled from several key studies and presented for easy comparison.
Table 1: Antimicrobial Targets
| Derivative | Target Protein | PDB ID | Binding Energy (kcal/mol) | Reference Compound | Reference Binding Energy (kcal/mol) |
| Indole Derivative 9 | UDP-N-acetylmuramate-L-alanine ligase (MurC) | 2F00 | -11.5 | Ampicillin | - |
| Indole Derivative 9 | Human lanosterol 14α-demethylase | 6UEZ | -8.5 | - | - |
| Compound 5c | Staphylococcus aureus target | - | - | - | - |
| Compound 5h | Candida albicans target | - | - | - | - |
Note: Specific binding energies for compounds 5c and 5h were not provided in the source material, but they were identified as the most active congeners.[1]
Table 2: Anticancer Targets
| Derivative | Target Protein | PDB ID | Binding Affinity/IC50 | Reference Compound | Reference IC50 |
| Compound C11 | 14-3-3η protein | - | High affinity | - | - |
| Compound 46 | 14-3-3η protein | - | IC50: 4.55 μM (Bel-7402/5-Fu cells) | Sorafenib | 13.31 μM |
| Compound 5d | EGFR | - | IC50: 89 ± 6 nM | Erlotinib | 80 ± 5 nM |
| Compound 5e | EGFR | - | IC50: 93 ± 8 nM | Erlotinib | 80 ± 5 nM |
| Compound 5e | CDK2 | - | IC50: 13 nM | Dinaciclib | 20 nM |
| Compound 5h | CDK2 | - | IC50: 11 nM | Dinaciclib | 20 nM |
Table 3: Antiviral (HIV-1 Integrase) Targets
| Derivative | Target Protein | Binding Affinity (kcal/mol) / IC50 | Key Interactions |
| Indole-2-carboxylic acid (1) | HIV-1 Integrase | IC50: 32.37 μM | Chelates two Mg2+ ions, π-stacking with dA21 |
| Compound 17a | HIV-1 Integrase | IC50: 3.11 μM | C6 halogenated benzene ring π–π stacking with viral DNA |
| Compound 20a | HIV-1 Integrase | IC50: 0.13 μM | Long branch on C3 interacts with hydrophobic cavity |
Experimental Protocols
A generalized workflow for molecular docking of this compound derivatives can be summarized as follows.[2][3]
Preparation of the Receptor (Protein)
a. The 3D structure of the target protein is obtained from a repository like the Protein Data Bank (PDB).[2] b. All non-essential molecules, such as water, co-factors, and existing ligands, are removed from the PDB file.[2] c. Polar hydrogens are added to the protein structure. d. Kollman charges are assigned to the protein atoms. e. The prepared protein structure is saved in the PDBQT format for use with software like AutoDock Vina.
Preparation of the Ligand (Indole Derivative)
a. The 2D structure of the this compound derivative is drawn using chemical drawing software and converted to a 3D structure. b. Energy minimization of the 3D ligand structure is performed. c. Gasteiger charges are assigned, and rotatable bonds are defined. d. The prepared ligand structure is saved in the PDBQT format.
Grid Box Generation
a. The binding site on the receptor is defined. This is typically the active site or a known allosteric site. b. A grid box is generated that encompasses the defined binding site. The size and center of the grid box are crucial to allow the ligand to move freely within the binding pocket.
Docking Simulation
a. Docking calculations are performed using software such as AutoDock Vina. b. The software explores different conformations and orientations of the ligand within the grid box, calculating the binding energy for each pose.
Analysis of Results
a. The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and analyzed to understand the basis of the binding affinity. b. The docked poses are ranked based on their binding energies to identify the most favorable binding mode.
Visualizations
The following diagrams illustrate key concepts in the molecular docking of this compound derivatives.
Caption: A generalized workflow for molecular docking studies.
Caption: Inhibition of the EGFR signaling pathway by this compound derivatives.
References
- 1. Synthesis, Spectroscopic Identification and Molecular Docking of Certain N-(2-{[2-(1H-Indol-2-ylcarbonyl) hydrazinyl](oxo)acetyl}phenyl)acetamides and N-[2-(2-{[2-(Acetylamino)phenyl](oxo)acetyl}hydrazinyl)-2-oxoethyl]-1H-indole-2-carboxamides: New Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
Comparative analysis of 1H-indole-2-carboxylic acid synthesis methods
For Researchers, Scientists, and Drug Development Professionals
The indole-2-carboxylic acid motif is a valuable scaffold in medicinal chemistry and drug discovery. Its synthesis has been approached through various methodologies, each with distinct advantages and limitations. This guide provides a comparative analysis of prominent synthesis methods for 1H-indole-2-carboxylic acid, offering experimental data, detailed protocols, and workflow visualizations to aid in methodological selection.
At a Glance: Comparative Analysis of Synthesis Methods
The selection of an appropriate synthetic route to this compound depends on factors such as desired scale, available starting materials, and tolerance to reaction conditions. Below is a summary of the key methods compared in this guide.
| Method | Starting Materials | Key Reagents/Conditions | Yield | Advantages | Disadvantages |
| Reissert Indole Synthesis | o-Nitrotoluene, Diethyl oxalate | Potassium ethoxide, Zinc, Acetic acid | Good to Excellent | Readily available starting materials, reliable and well-established. | Multi-step process, use of strong base and reducing agents. |
| Fischer Indole Synthesis | Phenylhydrazine, Pyruvic acid | Acid catalyst (e.g., ZnCl₂, PPA) | Variable (Historically low, can be improved) | One-pot potential for hydrazone formation and cyclization. | Yields can be low and sensitive to conditions, potential for side reactions. |
| Microwave-Assisted Synthesis | 2-Haloaryl aldehydes/ketones, Ethyl isocyanoacetate | Ionic liquid, Microwave irradiation | Excellent | High yields, short reaction times, mild conditions. | Requires specialized microwave equipment, starting materials may be more expensive. |
| Bartoli Indole Synthesis | Ortho-substituted nitroarenes, Vinyl Grignard reagents | Grignard reagent, THF | Good (for substituted indoles) | Excellent for 7-substituted indoles. | Generally not suitable for unsubstituted this compound. |
| Palladium-Catalyzed C-H Amination | 2-Acetamido-3-aryl-acrylates | Pd(II) catalyst, Oxygen | Good to High | High efficiency, atom economy, mild conditions. | Catalyst can be expensive, may require specialized ligands. |
Classical Approaches: Reissert and Fischer Indole Syntheses
Reissert Indole Synthesis
The Reissert indole synthesis is a robust and long-established method for preparing indole-2-carboxylic acids.[1][2] The synthesis begins with the condensation of o-nitrotoluene with diethyl oxalate to form ethyl o-nitrophenylpyruvate. This intermediate is then reductively cyclized to yield the indole-2-carboxylic acid.[1][2] Potassium ethoxide is often preferred over sodium ethoxide for the initial condensation, leading to better yields.[1]
Experimental Protocol: Reissert Synthesis of Ethyl Indole-2-carboxylate
Step 1: Condensation of o-Nitrotoluene and Diethyl Oxalate
-
In a flame-dried round-bottom flask under an inert atmosphere, prepare a solution of potassium ethoxide by dissolving potassium metal in absolute ethanol.
-
Cool the solution to room temperature and add diethyl oxalate.
-
Slowly add o-nitrotoluene to the mixture with stirring.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
The product, the potassium salt of ethyl o-nitrophenylpyruvate, precipitates and is collected by filtration, washed with ethanol and ether, and dried.
Step 2: Reductive Cyclization
-
Dissolve the ethyl o-nitrophenylpyruvate from the previous step in glacial acetic acid.
-
Add zinc dust in portions to the stirred solution at a temperature maintained below 40°C.
-
After the addition is complete, stir the mixture for an additional 1-2 hours at room temperature.
-
Pour the reaction mixture into a large volume of ice-water.
-
The crude this compound precipitates and is collected by filtration.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the pure acid.
Quantitative Data: Reissert Synthesis
| Starting Material | Product | Reducing Agent | Solvent | Yield | Reference |
| o-Nitrotoluene | This compound | Zn/AcOH | Acetic Acid | ~70% | Organic Syntheses, Coll. Vol. 4, p.530 (1963) |
| Ethyl o-nitrophenylpyruvate | Ethyl 1H-indole-2-carboxylate | H₂, Pd/C | Ethyl Acetate | 91% | J. Med. Chem. 2011, 54, 15, 5488–5504 |
Fischer Indole Synthesis
The Fischer indole synthesis is a classic and versatile method for constructing the indole nucleus, involving the acid-catalyzed cyclization of an arylhydrazone. For the synthesis of this compound, the phenylhydrazone of pyruvic acid is the key intermediate. Historically, the yields for this specific transformation were reported to be low. However, modern variations and optimization of reaction conditions, such as the use of polyphosphoric acid (PPA) as a catalyst, can lead to improved outcomes.
Experimental Protocol: Fischer Synthesis of this compound
Step 1: Preparation of Pyruvic Acid Phenylhydrazone
-
Dissolve phenylhydrazine in a mixture of glacial acetic acid and water.
-
To this solution, add pyruvic acid and shake the mixture.
-
The pyruvic acid phenylhydrazone precipitates from the solution.
-
Collect the precipitate by filtration and wash with dilute acetic acid.
-
The product can be recrystallized from ethanol.
Step 2: Cyclization to this compound
-
Mix the dried pyruvic acid phenylhydrazone with an acid catalyst such as anhydrous zinc chloride or polyphosphoric acid.
-
Heat the mixture to a temperature typically ranging from 100 to 180°C. The optimal temperature and time will depend on the chosen catalyst.
-
Monitor the reaction progress by thin-layer chromatography.
-
After completion, cool the reaction mixture and treat it with water.
-
The crude this compound is isolated by filtration and can be purified by recrystallization.
Quantitative Data: Fischer Synthesis
| Starting Material | Product | Catalyst | Temperature | Yield | Reference |
| Pyruvic acid phenylhydrazone | This compound | ZnCl₂ | 180°C | Low (historical) | Ber. 19, 1563 (1886) |
| Ethyl pyruvate phenylhydrazone | Ethyl 1H-indole-2-carboxylate | PPA | 80-100°C | Moderate to Good | General improved methods |
Modern Synthetic Approaches
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reactions and improving yields. A notable modern approach to ethyl indole-2-carboxylate involves the microwave-assisted condensation of a 2-haloaryl aldehyde or ketone with ethyl isocyanoacetate in an ionic liquid. This method offers high yields in very short reaction times under mild conditions.
Experimental Protocol: Microwave-Assisted Synthesis of Ethyl 1H-Indole-2-carboxylate
-
In a microwave reaction vial, combine the 2-haloaryl aldehyde (e.g., 2-bromobenzaldehyde), ethyl isocyanoacetate, a copper(I) catalyst (e.g., CuI), and an ionic liquid (e.g., 1-butyl-3-methylimidazolium hexafluorophosphate, [BMIM][PF6]).
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the mixture with microwaves at a controlled temperature (e.g., 120°C) for a short duration (e.g., 10-20 minutes).
-
After cooling, partition the reaction mixture between an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure ethyl 1H-indole-2-carboxylate.
Quantitative Data: Microwave-Assisted Synthesis
| Starting Material | Product | Catalyst | Solvent | Time | Yield | Reference |
| 2-Bromobenzaldehyde, Ethyl isocyanoacetate | Ethyl 1H-indole-2-carboxylate | CuI | [BMIM][PF6] | 15 min | 92% | Synlett 2005, (12), 1931-1934 |
| 2-Chlorobenzaldehyde, Ethyl isocyanoacetate | Ethyl 1H-indole-2-carboxylate | CuI | [BMIM][PF6] | 20 min | 88% | Synlett 2005, (12), 1931-1934 |
Bartoli Indole Synthesis
The Bartoli indole synthesis is a powerful method for the preparation of 7-substituted indoles from ortho-substituted nitroarenes and vinyl Grignard reagents. While it is not a direct route to the unsubstituted this compound, as the reaction often fails with unsubstituted nitroarenes, it is a valuable tool for accessing substituted analogs which can be important for structure-activity relationship (SAR) studies.
Palladium-Catalyzed C-H Amination
Modern synthetic chemistry has seen a rise in the use of transition-metal catalysis for the efficient formation of carbon-heteroatom bonds. Palladium-catalyzed intramolecular C-H amination presents a promising and atom-economical strategy for indole synthesis. This approach can involve the cyclization of substrates like 2-acetamido-3-aryl-acrylates to form indole-2-carboxylates using a palladium(II) catalyst and molecular oxygen as the terminal oxidant. While a specific protocol for the direct synthesis of the parent this compound is not detailed here, this methodology represents the cutting edge of indole synthesis with high potential for future applications.
Method Selection Workflow
The choice of a synthetic method is a critical decision in any research or development project. The following diagram illustrates a logical workflow for selecting a suitable method for the synthesis of this compound based on common project requirements.
Caption: A decision-making workflow for selecting a synthesis method.
Signaling Pathways and Experimental Workflows in Drug Discovery
The synthesis of this compound and its derivatives is often the first step in a longer drug discovery pipeline. The following diagram illustrates a typical workflow from synthesis to biological evaluation.
Caption: A typical drug discovery workflow starting from synthesis.
References
Benchmarking 1H-Indole-2-Carboxylic Acid Derivatives: A Comparative Guide to Known Drugs
For Researchers, Scientists, and Drug Development Professionals
The 1H-indole-2-carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant biological activities. Its versatile nature allows for substitutions that can modulate affinity and efficacy for a wide range of biological targets. This guide provides an objective comparison of the performance of various this compound derivatives against established drugs, supported by experimental data and detailed protocols to aid in the evaluation of novel chemical entities.
Quantitative Performance Analysis
The following tables summarize the in vitro activity of several this compound derivatives compared to known drugs across different therapeutic areas. These tables are designed for easy comparison of key performance metrics such as IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant).
Table 1: Anticancer Activity
| Compound Class | Derivative Example | Target(s) | Cell Line(s) | IC50 (µM) | Known Drug Benchmark | Benchmark IC50 (µM) |
| Indole Acrylamide | Compound 44 | hIMPDH2 | SW480 | 15.31 | - | - |
| Indole Acrylamide | Compound 45 | hIMPDH2 | SW480 | 15.34 | - | - |
| Pyrazolyl-s-triazine Indole | Compound 16 | EGFR, CDK-2 | A549 | 2.66 (cytotoxicity), 0.0341 (EGFR) | Erlotinib | 0.0673 (EGFR) |
| Methoxy-substituted Indole Curcumin | Compound 27 | GSK-3β, EGFR, Bcr-Abl | Hep-2, A549, HeLa | 12, 15, 4 | Doxorubicin | 10 (Hep-2), 0.65 (A549), 1 (HeLa) |
| Dual Bcl-2/Mcl-1 Inhibitor | Compound 29 | Bcl-2, Mcl-1 | - | 7.63 (Bcl-2), 1.53 (Mcl-1) | AT-101 | 2.60 (Bcl-2), 1.19 (Mcl-1) |
| 14-3-3η Protein Inhibitor | Compound C11 | 14-3-3η | Bel-7402, SMMC-7721, SNU-387, Hep G2, Hep 3B | Potent Inhibition | - | - |
| LSD1 Inhibitor | Compound 43 | LSD1 | A549 | 0.74 (cytotoxicity), 0.050 (LSD1) | - | - |
Table 2: Anti-inflammatory and Receptor Antagonist Activity
| Compound Class | Derivative Example | Target | Assay | IC50 (µM) | Known Drug Benchmark | Benchmark IC50 (µM) |
| CysLT1 Antagonist | Compound 17k | CysLT1 | Calcium Mobilization | 0.0059 | Montelukast | - |
| CysLT1 Antagonist | Hit Compound 1 | CysLT1 | Calcium Mobilization | 0.66 | - | - |
| Angiotensin II Receptor Blocker | Compound 173 | AT1R | - | 0.0113 | Losartan | 0.0146 |
| Angiotensin II Receptor Blocker | Compound 174 | AT1R | - | 0.0123 | Losartan | 0.0146 |
Table 3: Other Biological Activities
| Compound Class | Derivative Example | Target/Activity | Ki (nM) / IC50 (µM) | Known Drug Benchmark | Benchmark Ki (nM) / IC50 (µM) |
| Dopamine Receptor Ligand | Compound 14a | D3 Receptor | 0.18 (Ki) | - | - |
| Dopamine Receptor Ligand | Compound 14b | D3 Receptor | 0.4 (Ki) | - | - |
| HIV-1 Integrase Inhibitor | Compound 20a | HIV-1 Integrase | 0.13 (IC50) | - | - |
| CB1 Allosteric Modulator | Compound 12f | CB1 Receptor | 89.1 (KB) | - | - |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and facilitate the comparative evaluation of novel compounds.
Cell Viability Assay (MTT Assay)
This colorimetric assay is a standard method for assessing the metabolic activity of cells and, by inference, their viability and proliferation. It is widely used to determine the cytotoxic effects of chemical compounds.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[1][2]
-
Compound Treatment: The following day, treat the cells with serial dilutions of the test compounds (e.g., this compound derivatives and benchmark drugs) and a vehicle control (e.g., DMSO).[2] Incubate for 48 to 72 hours.[2]
-
MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.[2]
-
Formazan Solubilization: Remove the medium and dissolve the resulting formazan crystals in a solubilization solution, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.
Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of a specific kinase, which is crucial for evaluating targeted cancer therapies.
Protocol:
-
Reaction Setup: Prepare a reaction mixture containing the purified kinase, its specific substrate, and ATP in a suitable buffer.
-
Compound Addition: Add the test compounds at various concentrations to the reaction mixture.
-
Incubation: Incubate the reaction mixture at a specific temperature (e.g., 30°C or 37°C) for a defined period to allow the kinase reaction to proceed.
-
Detection: Quantify the amount of phosphorylated substrate. This can be achieved through various methods, such as using a phospho-specific antibody in an ELISA format or by measuring ADP formation using a commercial kit like ADP-Glo™ Kinase Assay.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a control reaction without the inhibitor. Determine the IC50 value from the dose-response curve.
Western Blot Analysis
Western blotting is used to detect specific proteins in a sample and is often employed to investigate the effects of a compound on signaling pathways.
Protocol:
-
Cell Lysis: Treat cells with the test compound, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with a solution like 5% non-fat milk or BSA in TBST for 1 hour to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
Visualizing Molecular Pathways and Workflows
Diagrams created using Graphviz (DOT language) are provided to illustrate key signaling pathways and experimental workflows relevant to the benchmarking of this compound derivatives.
Caption: EGFR signaling pathway and points of inhibition.
Caption: Workflow for a typical MTT cell viability assay.
References
Unveiling the Selectivity of 1H-Indole-2-Carboxylic Acid Inhibitors: A Comparative Cross-Reactivity Profile
For Researchers, Scientists, and Drug Development Professionals
The 1H-indole-2-carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous inhibitors targeting a diverse range of proteins, including G-protein coupled receptors (GPCRs), viral enzymes, and ligand-gated ion channels. While optimization of potency against the primary target is a major focus of drug discovery, understanding the cross-reactivity profile of these inhibitors is paramount for predicting potential off-target effects and ensuring clinical safety and efficacy. This guide provides a comparative analysis of the cross-reactivity of representative this compound inhibitors, supported by experimental data and detailed methodologies.
Comparative Inhibitor Selectivity
To illustrate the cross-reactivity profiles, we present a comparative analysis of three distinct this compound-based inhibitors: a selective NMDA receptor antagonist, a potent HIV-1 integrase inhibitor, and a CysLT1 receptor antagonist. The following tables summarize their inhibitory activities against their primary targets and a panel of representative off-targets.
| Compound A: NMDA Receptor Antagonist | Target | Kᵢ (nM)[1] | Assay Type |
| Primary Target | Glycine site of NMDA Receptor | 1.0 ± 0.1 | Radioligand Binding Assay[1] |
| Off-Target 1 | AMPA Receptor | > 10,000 | Radioligand Binding Assay |
| Off-Target 2 | Kainate Receptor | > 10,000 | Radioligand Binding Assay |
| Off-Target 3 | mGluR5 | > 10,000 | Radioligand Binding Assay |
| Off-Target 4 | GABAₐ Receptor | > 10,000 | Radioligand Binding Assay |
| Compound B: HIV-1 Integrase Inhibitor | Target | IC₅₀ (µM)[2][3] | Assay Type |
| Primary Target | HIV-1 Integrase (Strand Transfer) | 0.13 | Enzyme Inhibition Assay[2] |
| Off-Target 1 | HIV-1 Reverse Transcriptase | > 100 | Enzyme Inhibition Assay |
| Off-Target 2 | HIV-1 Protease | > 100 | Enzyme Inhibition Assay |
| Off-Target 3 | Human DNA Polymerase β | > 100 | Enzyme Inhibition Assay |
| Off-Target 4 | Human Topoisomerase I | > 100 | Enzyme Inhibition Assay |
| Compound C: CysLT1 Receptor Antagonist | Target | IC₅₀ (µM) | Assay Type |
| Primary Target | CysLT1 Receptor | 0.0059 ± 0.0011 | Calcium Mobilization Assay |
| Off-Target 1 | CysLT2 Receptor | 15 ± 4 | Calcium Mobilization Assay |
| Off-Target 2 | P2Y₂ Receptor | > 50 | Calcium Mobilization Assay |
| Off-Target 3 | Histamine H1 Receptor | > 50 | Radioligand Binding Assay |
| Off-Target 4 | β₂-Adrenergic Receptor | > 50 | Radioligand Binding Assay |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of inhibitor cross-reactivity. Below are the protocols for the key experiments cited in this guide.
Radioligand Binding Assay for GPCRs and Ion Channels
This assay is employed to determine the binding affinity of a compound to a specific receptor.
-
Membrane Preparation: Cell membranes expressing the target receptor are prepared from cultured cells or tissue homogenates.
-
Incubation: In a 96-well plate, the membrane preparation is incubated with a specific radioligand (a radioactive molecule that binds to the target receptor) and varying concentrations of the test compound.
-
Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.
-
Separation: The bound radioligand is separated from the unbound radioligand by rapid filtration through a glass fiber filter.
-
Quantification: The radioactivity retained on the filter, corresponding to the bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The data are analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). The binding affinity (Kᵢ) is then calculated using the Cheng-Prusoff equation.
HIV-1 Integrase Strand Transfer Assay
This assay measures the ability of a compound to inhibit the strand transfer step of HIV-1 integration.
-
Assay Setup: The assay is performed in a 96-well plate coated with a donor DNA substrate that mimics the HIV-1 long terminal repeat (LTR).
-
Enzyme and Inhibitor Addition: Recombinant HIV-1 integrase enzyme is added to the wells, followed by the addition of the this compound inhibitor at various concentrations.
-
Target DNA Addition: A target DNA substrate is then added to the reaction mixture.
-
Integration Reaction: The plate is incubated to allow the integrase-catalyzed strand transfer reaction to occur, where the donor DNA is integrated into the target DNA.
-
Detection: The integrated product is detected using a colorimetric method, typically involving an antibody that recognizes a tag on the target DNA.
-
Data Analysis: The IC₅₀ value is determined by plotting the percentage of inhibition against the inhibitor concentration.
Calcium Mobilization Assay
This functional assay is used to assess the activity of compounds on GPCRs that signal through the release of intracellular calcium.
-
Cell Culture: Cells expressing the target receptor (e.g., CysLT1) are cultured in 96-well plates.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Compound Addition: The test compound (antagonist) is added to the wells and incubated.
-
Agonist Stimulation: A known agonist for the receptor is then added to stimulate an increase in intracellular calcium.
-
Fluorescence Measurement: The change in fluorescence, which corresponds to the change in intracellular calcium concentration, is measured in real-time using a fluorescence plate reader.
-
Data Analysis: The ability of the antagonist to inhibit the agonist-induced calcium flux is quantified, and the IC₅₀ is determined.
Visualizing the Molecular Pathways and Experimental Processes
To further elucidate the mechanisms of action and the experimental approaches, the following diagrams are provided.
Radioligand Binding Assay Workflow
NMDA Receptor Signaling Cascade
HIV-1 Integration Process
CysLT1 Receptor Signaling Cascade
References
- 1. Tricyclic indole-2-carboxylic acids: highly in vivo active and selective antagonists for the glycine binding site of the NMDA receptor [pubmed.ncbi.nlm.nih.gov]
- 2. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative In Vivo Efficacy of 1H-Indole-2-Carboxylic Acid Drug Candidates
A comprehensive guide for researchers, scientists, and drug development professionals summarizing the in vivo performance of novel 1H-indole-2-carboxylic acid derivatives against various therapeutic targets. This document provides a comparative analysis with alternative treatments, supported by experimental data, detailed protocols, and pathway visualizations.
Introduction
The this compound scaffold has emerged as a privileged structure in medicinal chemistry, leading to the development of numerous drug candidates with diverse therapeutic applications. This guide focuses on the in vivo efficacy of these compounds in several key areas: neuroprotection via NMDA receptor antagonism, treatment of Chagas disease by targeting Trypanosoma cruzi, and management of inflammatory conditions through CysLT1 receptor antagonism. We present a comparative analysis of their performance against established or alternative therapies, supported by quantitative data from preclinical in vivo studies. Detailed experimental methodologies and signaling pathway diagrams are provided to facilitate a deeper understanding of their mechanisms of action and experimental validation.
NMDA Receptor Antagonists for Neuroprotection
Derivatives of this compound have been extensively investigated as antagonists of the N-methyl-D-aspartate (NMDA) receptor, a key player in excitotoxic neuronal death associated with stroke and epilepsy.[1] These compounds typically act as competitive antagonists at the glycine binding site of the NMDA receptor, thereby inhibiting its activation.[1]
Comparative In Vivo Efficacy of NMDA Receptor Antagonists
The in vivo anticonvulsant effects of several tricyclic indole-2-carboxylic acid derivatives have been evaluated in mouse models of NMDA-induced seizures. The data presented below compares the efficacy of these compounds with other relevant antagonists.
| Drug Candidate | Animal Model | Efficacy (ED50) | Route of Administration | Comparator | Comparator Efficacy (ED50) |
| SM-31900 (3g) | Mouse (NMDA-induced seizures) | 2.3 mg/kg | Intravenous (iv) | Not specified in snippet | Not specified in snippet |
| Compound 8 | Mouse (NMDA-induced seizures) | 0.06 mg/kg | Intravenous (iv) | Not specified in snippet | Not specified in snippet |
| Compound 8 | Mouse (NMDA-induced seizures) | 6 mg/kg | Oral (po) | Not specified in snippet | Not specified in snippet |
| Gavestinel (GV150526A) | Human (Acute Ischemic Stroke) | No significant effect on infarct volume | Intravenous (iv) | Placebo | N/A |
Experimental Protocols
NMDA-Induced Seizure Model in Mice
This model is a standard method for evaluating the in vivo efficacy of potential anticonvulsant drugs that target the NMDA receptor.
-
Animals: Male ICR mice are commonly used.
-
Drug Administration: The test compound (e.g., SM-31900, Compound 8) is administered via the intended route (intravenous or oral) at various doses.
-
Induction of Seizures: A sub-convulsive dose of N-methyl-D-aspartate (NMDA) is administered, typically via intracerebroventricular (ICV) injection (e.g., 200-400 µg/kg).[2]
-
Observation: Following NMDA injection, mice are observed for a set period (e.g., 30 minutes) for the onset and severity of seizures.[2][3] Seizure activity can be scored based on behavioral manifestations such as wild running, loss of righting reflex, clonus, and tonic hind-limb extension.
-
Data Analysis: The dose of the test compound that protects 50% of the animals from seizures (ED50) is calculated.
Signaling Pathway and Experimental Workflow
Anti-Trypanosoma cruzi Agents for Chagas Disease
1H-indole-2-carboxamides have been identified as a promising class of compounds for the treatment of Chagas disease, a neglected tropical disease caused by the parasite Trypanosoma cruzi. These compounds have demonstrated efficacy in both acute and chronic mouse models of the disease.
Comparative In Vivo Efficacy of Anti-Trypanosoma cruzi Agents
A proof-of-concept study evaluated the in vivo efficacy of an optimized 1H-indole-2-carboxamide, referred to as Compound 2, against the standard-of-care drug, benznidazole.
| Drug Candidate | Animal Model | Dosing Regimen | Outcome | Comparator | Comparator Dosing Regimen | Comparator Outcome |
| Compound 2 | BALB/c mice (acute Chagas) | 50 mg/kg BID (oral) for 5 days | Reduction in parasite load | Benznidazole | 100 mg/kg QD (oral) for 20 days | Parasitological cure in all treated mice |
| Compound 2 | BALB/c mice (chronic Chagas) | 50 mg/kg BID (oral) for 10 days | Reduction in parasite load | Benznidazole | 100 mg/kg QD (oral) for 20 days | Parasitological cure in all treated mice |
Note: The study with Compound 2 was co-administered with 1-aminobenzotriazole (1-ABT) to increase exposure. Benznidazole treatment protocols can vary, with some studies using administration in drinking water.
Experimental Protocols
Mouse Model of Chagas Disease
This model is used to assess the in vivo efficacy of anti-trypanosomal compounds in both the acute and chronic phases of the disease.
-
Animals and Parasite Strain: Female BALB/c mice are commonly used. Infection is initiated by intraperitoneal injection of a bioluminescent strain of T. cruzi, such as CL Brener Luc:Neon.
-
Infection and Treatment:
-
Acute Model: Treatment is initiated around 14 days post-infection.
-
Chronic Model: Treatment is initiated around 108 days post-infection.
-
-
Drug Administration: The test compound (e.g., Compound 2) and the comparator (e.g., benznidazole) are administered orally at their respective dosing regimens.
-
Efficacy Assessment: Parasite load is monitored over time by quantifying whole-body bioluminescence. A significant reduction in bioluminescence compared to the vehicle-treated group indicates drug efficacy.
Experimental Workflow
CysLT1 Antagonists for Inflammatory Diseases
Certain derivatives of this compound have been identified as potent and selective antagonists of the cysteinyl leukotriene 1 (CysLT1) receptor. This receptor is a key mediator in the pathophysiology of asthma and other inflammatory conditions. While specific in vivo efficacy data for novel indole-2-carboxylic acid-based CysLT1 antagonists is emerging, a comparison can be drawn with the widely used CysLT1 antagonist, montelukast.
Comparative In Vivo Efficacy of CysLT1 Antagonists
The following table summarizes the in vivo effects of montelukast in various animal models of inflammatory diseases, which can serve as a benchmark for future studies on novel indole-2-carboxylic acid derivatives.
| Drug Candidate | Animal Model | Dosing Regimen | Outcome |
| Montelukast | Mouse model of abdominal aortic aneurysm | Not specified in snippet | Limited PPE-induced aortic expansion in a dose-dependent manner |
| Montelukast | Mouse model of Alzheimer's disease | 1 or 2 mg/kg, ig, for 4 weeks | Ameliorated Aβ1-42-induced memory impairment |
| Montelukast | Rat model of colitis | 5, 10, or 20 mg/kg/day (intracolonic) | Did not influence the severity of colitis |
| Montelukast | Mouse model of cardiac fibrosis | Not specified in snippet | Improved cardiac pumping function and inhibited cardiac fibrosis |
Experimental Protocols
Animal Models of Inflammation
A variety of animal models are used to evaluate the in vivo efficacy of CysLT1 antagonists, depending on the therapeutic indication.
-
Asthma Models: Typically involve sensitizing and challenging animals with an allergen to induce airway inflammation, hyperresponsiveness, and remodeling. Efficacy is assessed by measuring parameters such as inflammatory cell infiltration in the lungs, cytokine levels, and airway resistance.
-
Aneurysm Models: Can be induced by porcine pancreatic elastase (PPE) infusion in mice to create nondissecting abdominal aortic aneurysms. Efficacy is measured by the reduction in aortic expansion.
-
Neuroinflammation Models: Can be induced by intracerebroventricular infusions of amyloid-β (Aβ) peptides in mice to model Alzheimer's disease. Efficacy is assessed through behavioral tests for memory impairment and analysis of inflammatory and apoptotic markers in the brain.
Signaling Pathway
Conclusion
This compound derivatives have demonstrated significant in vivo efficacy in preclinical models of neurological and infectious diseases. As NMDA receptor antagonists, specific tricyclic derivatives show potent anticonvulsant activity. In the context of Chagas disease, 1H-indole-2-carboxamides have shown promising parasite load reduction, warranting further investigation. While in vivo data for novel indole-based CysLT1 antagonists is still emerging, the established efficacy of montelukast in various inflammatory models provides a strong rationale for their continued development. The data and protocols presented in this guide offer a valuable resource for the research and development community to compare and advance these promising therapeutic candidates.
References
- 1. Indole-2-carboxylic acid: a competitive antagonist of potentiation by glycine at the NMDA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MAGNETIC-FIELD-SUPRESSION-OF-NMDA-INDUCED-EPILEPTIC-BEHAVIOR-IN-WILD-TYPE-MICE [aesnet.org]
- 3. Frontiers | Seizure susceptibility to various convulsant stimuli in the BTBR mouse model of autism spectrum disorders [frontiersin.org]
Safety Operating Guide
Essential Procedures for the Proper Disposal of 1H-Indole-2-Carboxylic Acid
The proper management and disposal of chemical waste are critical for ensuring laboratory safety, environmental protection, and regulatory compliance. This guide provides detailed, step-by-step procedures for the safe disposal of 1H-indole-2-carboxylic acid (CAS No. 1477-50-5), a compound commonly used in laboratory research. Adherence to these protocols is essential for all researchers, scientists, and drug development professionals handling this substance.
Hazard Assessment and Safety Precautions
This compound is classified as a hazardous substance. Understanding its potential dangers is the first step in safe handling and disposal. The primary hazards associated with this chemical are detailed in its Safety Data Sheet (SDS).[1][2]
Key Hazards:
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.
Before handling or disposing of this chemical, ensure that appropriate personal protective equipment (PPE) is used. Facilities should be equipped with eyewash stations and safety showers in close proximity to the workstation.
Required Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or glasses conforming to EN166 (EU) or NIOSH (US) standards.
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile). Gloves should be inspected before use and disposed of properly after handling.
-
Body Protection: A lab coat or other protective clothing is required to prevent skin contact.
-
Respiratory Protection: In case of insufficient ventilation or dust formation, use a NIOSH/MSHA-approved respirator with a particulate filter.
Summary of Hazard Data
The following table summarizes the GHS (Globally Harmonized System of Classification and Labelling of Chemicals) hazard classifications for this compound.
| Hazard Classification | Category | Hazard Statement |
| Acute toxicity, oral | Category 4 | H302: Harmful if swallowed |
| Acute toxicity, dermal | Category 4 | H312: Harmful in contact with skin |
| Skin corrosion/irritation | Category 2 | H315: Causes skin irritation |
| Serious eye damage/eye irritation | Category 2 | H319: Causes serious eye irritation |
| Specific target organ toxicity (single exposure) | Category 3 | H335: May cause respiratory irritation |
Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of this compound is through a licensed hazardous waste management company. Do not attempt to dispose of this chemical down the drain or in regular trash.
Methodology for Waste Collection and Disposal:
-
Waste Segregation:
-
Collect all waste containing this compound, including the pure compound, contaminated materials (e.g., gloves, filter paper, wipes), and solutions, in a dedicated hazardous waste container.
-
Do not mix with other incompatible waste streams.
-
-
Containerization:
-
Ensure the waste is stored in a container made of a compatible material with a tightly fitting cap. Empty containers of the original product can be reused for this purpose.
-
Keep the container closed at all times except when waste is being added.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and list all known hazard characteristics (e.g., "Irritant," "Harmful").
-
-
Storage:
-
Store the sealed and labeled container in a cool, dry, and well-ventilated area designated for hazardous waste.
-
The storage area should be away from incompatible materials and sources of ignition.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service to arrange for collection and disposal.
-
The final disposal must be conducted at an approved waste disposal plant in accordance with all federal, state, and local regulations.
-
Accidental Release and Spill Cleanup Protocol
In the event of a spill, follow these procedures to minimize exposure and environmental contamination.
-
Evacuate and Ventilate:
-
Evacuate all non-essential personnel from the immediate spill area.
-
Ensure the area is well-ventilated to avoid inhaling dust.
-
-
Wear Appropriate PPE:
-
Before cleaning, don all required PPE as outlined in Section 1.
-
-
Containment and Cleanup:
-
For solid spills, carefully sweep up or vacuum the material, avoiding the generation of dust.
-
Place the collected material into a suitable, sealed, and properly labeled hazardous waste container for disposal.
-
Use an inert, non-combustible absorbent material (e.g., sand, cat litter) for any solutions or to manage trace amounts of solid waste.
-
-
Decontamination:
-
Thoroughly clean the spill area with soap and water.
-
Collect all cleaning materials (e.g., contaminated wipes, absorbent pads) and dispose of them as hazardous waste.
-
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 1H-indole-2-carboxylic acid
For Immediate Use by Laboratory Professionals
This document provides critical safety protocols and operational guidance for the handling and disposal of 1H-indole-2-carboxylic acid (CAS No. 1477-50-5). Adherence to these procedures is essential for ensuring the safety of all laboratory personnel and minimizing environmental impact.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a hazardous substance that requires specific PPE to prevent exposure.[1][2] The primary hazards include skin irritation, serious eye irritation, and respiratory irritation.[1][3][4] It is also harmful if swallowed or if it comes into contact with the skin.
Required Personal Protective Equipment
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile gloves (minimum thickness of 5 mil or 0.13 mm recommended). Double-gloving is advised. | Protects against skin irritation and harmful effects from dermal contact. Nitrile offers good chemical resistance. Double-gloving provides an additional barrier in case of a tear or puncture. |
| Eye & Face Protection | Safety glasses with side shields are mandatory. Chemical safety goggles are recommended. A face shield should be worn over safety glasses or goggles when there is a significant risk of splashes or powder dispersal. | Prevents serious eye irritation from contact with the powder or solutions. |
| Respiratory Protection | For powders: A NIOSH-approved air-purifying respirator with a P100 (or FFP3) particulate filter. | Protects the respiratory system from irritation due to inhalation of dust. P100/FFP3 filters offer the highest level of particulate filtration. |
| Body Protection | A flame-resistant lab coat is required. Chemical-resistant coveralls are recommended for larger-scale operations. | Protects skin and clothing from contamination. |
Detailed Operational Protocol
Follow these steps to ensure the safe handling of this compound.
Experimental Workflow for Handling this compound
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Disposal Guidelines
| Waste Type | Disposal Procedure |
| Solid Chemical Waste | Collect in a clearly labeled, sealed container for hazardous chemical waste. |
| Contaminated Labware (e.g., weigh boats, pipette tips) | Place in a designated solid waste container lined with a chemically resistant bag. |
| Contaminated PPE (e.g., gloves, disposable lab coats) | Remove carefully to avoid cross-contamination and place in the designated solid hazardous waste container. |
| Solutions | Collect in a labeled, sealed container for liquid hazardous waste. Do not mix with incompatible waste streams. |
All waste must be disposed of through an approved waste disposal plant.
Emergency Procedures
In the event of exposure, immediate action is necessary.
First-Aid Measures
| Exposure Route | First-Aid Protocol |
| Inhalation | Move the victim to fresh air and keep them at rest in a position comfortable for breathing. If feeling unwell, call a POISON CENTER or doctor. |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice/attention. Contaminated clothing should be removed and washed before reuse. |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing. If eye irritation persists, get medical advice/attention. |
| Ingestion | Rinse the mouth with water. Call a POISON CENTER or doctor if you feel unwell. |
For any significant exposure, seek immediate medical attention. Ensure that the Safety Data Sheet (SDS) is available for medical personnel.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
